Product packaging for Ms-PEG2-MS(Cat. No.:CAS No. 34604-52-9)

Ms-PEG2-MS

Cat. No.: B1677549
CAS No.: 34604-52-9
M. Wt: 262.3 g/mol
InChI Key: CEGQKEWSEGCYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ms-PEG3-Ms is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O7S2 B1677549 Ms-PEG2-MS CAS No. 34604-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQKEWSEGCYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188176
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-52-9
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ms-PEG2-MS: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. Ms-PEG2-MS, a bifunctional, hydrophilic linker, has emerged as a critical tool for the rational design of these novel drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in the synthesis of PROTACs. Detailed experimental protocols and a visual representation of a key experimental workflow are provided to facilitate its practical application in a research and development setting.

Core Properties and Chemical Structure

This compound is the common abbreviation for oxybis(ethane-2,1-diyl) dimethanesulfonate. Its chemical structure consists of a short, hydrophilic di-ethylene glycol (PEG2) core, with both terminal hydroxyl groups functionalized as mesylates (Ms). The mesylate group is an excellent leaving group, making both ends of the molecule highly reactive towards nucleophiles.[1]

Chemical Structure:

The presence of the PEG2 spacer imparts hydrophilicity to the molecule, which can be advantageous in improving the solubility and pharmacokinetic properties of the resulting bioconjugates.[2]

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
IUPAC Name oxybis(ethane-2,1-diyl) dimethanesulfonate
Synonyms This compound, 2,2'-Oxydiethyl dimesylate
CAS Number 34604-52-9
Molecular Formula C₆H₁₄O₇S₂
Molecular Weight 262.30 g/mol
Appearance Solid or liquid
Purity Typically >97%[3]
Storage Sealed in a dry environment at room temperature.

Reactivity and Mechanism of Action

The utility of this compound as a crosslinking agent stems from the high reactivity of its two terminal mesylate groups. The mesylate anion is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient formation of covalent bonds with a variety of nucleophiles.

The primary nucleophiles targeted in a biological context are the amine groups of lysine (B10760008) residues and the N-terminus of proteins, as well as the thiol groups of cysteine residues. The reaction proceeds via a nucleophilic attack on the carbon atom adjacent to the mesylate group, resulting in the displacement of the mesylate and the formation of a stable secondary amine or thioether bond. The reaction is typically carried out under mild conditions, often at a slightly alkaline pH to ensure the deprotonation of the amine or thiol groups, thereby increasing their nucleophilicity.

Applications in Drug Development: The PROTAC Linker

A primary and highly significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][4] The hydrophilic PEG2 spacer of this compound can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[2] The bifunctional nature of this compound allows for the sequential conjugation of a POI-binding ligand and an E3 ligase-binding ligand, enabling the modular synthesis of a library of PROTAC candidates for optimization.[5]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent use in a typical bioconjugation reaction for the synthesis of a PROTAC.

Synthesis of this compound (oxybis(ethane-2,1-diyl) dimethanesulfonate)

This protocol describes the synthesis of this compound from diethylene glycol and methanesulfonyl chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylene glycol (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine or pyridine (2.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization:

  • Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the sequential coupling of a POI ligand (containing a primary amine) and an E3 ligase ligand (containing a thiol) to this compound.

Materials:

  • POI ligand with a primary amine functional group

  • E3 ligase ligand with a thiol functional group

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction vials

  • HPLC for purification and analysis

Procedure:

Step 1: Conjugation of POI Ligand to this compound

  • Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.

  • Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate (POI-PEG2-Ms).

  • Upon completion, purify the intermediate by preparative HPLC to remove unreacted starting materials and the di-substituted byproduct.

Step 2: Conjugation of E3 Ligase Ligand to the Intermediate

  • Dissolve the purified POI-PEG2-Ms intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.

  • Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Characterization of the Final PROTAC:

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways described in this guide.

G cluster_synthesis Synthesis of this compound diol Diethylene Glycol reaction1 Mesylation diol->reaction1 mscl Methanesulfonyl Chloride mscl->reaction1 base Base (e.g., TEA) base->reaction1 product This compound reaction1->product PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow using this compound start Start poi_ligand POI Ligand (with -NH2) start->poi_ligand ms_peg2_ms This compound start->ms_peg2_ms reaction1 Step 1: Mono-conjugation poi_ligand->reaction1 ms_peg2_ms->reaction1 intermediate POI-PEG2-Ms Intermediate reaction1->intermediate purification1 Purification (HPLC) intermediate->purification1 reaction2 Step 2: Di-conjugation purification1->reaction2 e3_ligand E3 Ligase Ligand (with -SH) e3_ligand->reaction2 final_protac Final PROTAC Molecule reaction2->final_protac purification2 Purification (HPLC) final_protac->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end End characterization->end PROTAC_MoA cluster_pathway PROTAC Mechanism of Action poi Protein of Interest (POI) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi->ternary_complex binds protac PROTAC (POI Ligand-Linker-E3 Ligand) protac->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination poly_ub_poi Polyubiquitinated POI ubiquitination->poly_ub_poi degradation Degradation poly_ub_poi->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

References

Ms-PEG2-MS mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of thiol-reactive PEG2 linkers in bioconjugation, with a focus on Maleimide (B117702) and Methanethiosulfonate (B1239399) chemistries.

Introduction

Bioconjugation is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and PEGylated proteins. The choice of linker is critical, dictating the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a detailed technical overview of the mechanism of action for thiol-reactive linkers incorporating a short, hydrophilic diethylene glycol (PEG2) spacer.

While the query specified "Ms-PEG2-MS," this nomenclature, suggesting a homobifunctional linker with two mesylate (Ms) groups, does not correspond to a commonly used reagent in the bioconjugation literature. It is more likely that "Ms" was intended to denote a thiol-reactive moiety, such as Maleimide (Mal) or Methanethiosulfonate (MTS) . This guide will therefore focus on the mechanisms of these widely employed thiol-reactive chemistries.

Thiol-reactive linkers are designed to specifically target the sulfhydryl (-SH) groups of cysteine residues in proteins, peptides, and other biomolecules.[1] This site-specific modification is advantageous because cysteine residues are less abundant than other functional groups like primary amines, allowing for more precise control over the conjugation site.[2]

Core Mechanism of Action: Thiol-Reactive Bioconjugation

The fundamental principle of thiol-reactive bioconjugation is the reaction between a nucleophilic sulfhydryl group on a biomolecule and an electrophilic functional group on the PEG linker. This results in the formation of a stable covalent bond. The most common thiol-reactive groups are maleimides and methanethiosulfonates.

Maleimide-Thiol Chemistry

The maleimide group is one of the most prevalent functional groups for thiol-reactive bioconjugation.[3][4] It reacts with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5).[5]

The reaction proceeds as follows:

  • The deprotonated thiolate anion (-S⁻) of a cysteine residue acts as a nucleophile.

  • It attacks one of the double-bonded carbons of the maleimide ring.

  • This leads to the formation of a stable, covalent thioether linkage.

While the resulting succinimide (B58015) thioether is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to in vivo instability.[6] Hydrolysis of the succinimide ring can increase the long-term stability of the conjugate.[7]

Methanethiosulfonate (MTS)-Thiol Chemistry

Methanethiosulfonate (MTS) reagents offer an alternative for thiol-specific modification. The MTS group reacts with a free sulfhydryl group to form a disulfide bond.[8] This reaction involves a nucleophilic attack by the thiolate anion on the sulfur atom of the MTS group, displacing the methanethiosulfonate as a leaving group.

This disulfide linkage is reversible and can be cleaved by reducing agents, which can be a desirable feature for certain applications, such as drug delivery systems designed to release a payload in a reducing environment.

Quantitative Data Summary

The efficiency and conditions for bioconjugation reactions are critical for successful outcomes. The following tables summarize key quantitative data for maleimide and MTS-thiol reactions.

ParameterMaleimide-Thiol ConjugationMethanethiosulfonate-Thiol ConjugationReference(s)
Optimal pH Range 6.5 - 7.56.5 - 8.5[5][8]
Reaction Time 30 minutes - 4 hours30 minutes - 2 hours[5][8]
Molar Excess of Linker 10-20x over protein1.5x over thiol-containing molecule[4][8]
Bond Type ThioetherDisulfide[4][8]
Bond Stability Generally stable, but susceptible to retro-Michael reaction and thiol exchange. Ring hydrolysis improves stability.Reversible with reducing agents.[6][7][8]

Table 1: Comparative Reaction Parameters for Thiol-Reactive Chemistries.

Linker TypeReaction EfficiencyYieldStability of LinkageKey FeaturesReference(s)
m-PEG2-Amine (for comparison) 70-90%60-80%High (Amide bond)Short, hydrophilic spacer, minimal steric hindrance.[9]
Maleimide-PEG High specificity for thiolsDependent on reaction conditionsStable thioether bond, but potential for in vivo cleavage.Widely used for site-specific conjugation to cysteines.[4][6]

Table 2: Performance Characteristics of PEG Linkers in Bioconjugation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible bioconjugation. Below are representative protocols for thiol conjugation using maleimide and MTS linkers.

Protocol 1: Thiol Conjugation using a Maleimide-PEG2 Linker

This protocol describes the conjugation of a maleimide-activated PEG2 linker to a protein's cysteine residues.

Materials:

  • Protein with free cysteine residue(s) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • Maleimide-PEG2-X (where X is the second functional group or payload)

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine), if necessary

  • Quenching reagent (e.g., L-cysteine)

  • Purification tools (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation (Thiol Reduction, if necessary):

    • If the target cysteine residues are involved in disulfide bonds, dissolve the protein in a suitable buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.[10]

    • Remove the excess TCEP using a desalting column or dialysis.

  • Linker Solution Preparation:

    • Prepare a stock solution of the Maleimide-PEG2 linker in an anhydrous organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the Maleimide-PEG2 linker stock solution to the protein solution at a desired molar ratio (e.g., 10-20x molar excess of linker to protein).[4]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[5]

  • Quenching:

    • Add a quenching reagent such as L-cysteine to a final concentration of 20-50 mM to consume any unreacted maleimide groups.

    • Incubate for 1 hour at room temperature.[10]

  • Purification:

    • Purify the PEGylated protein from unreacted linker and other reagents using SEC, dialysis, or ion-exchange chromatography (IEX).[11]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the degree of PEGylation and the molecular weight of the conjugate.[12]

Protocol 2: Thiol Conjugation using an MTS-PEG2 Linker

This protocol outlines the conjugation of an MTS-activated PEG2 linker to a thiol-containing molecule.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide, or drug)

  • Aminooxy-PEG9-Methanethiosulfonate (as an example of a heterobifunctional MTS linker)[8]

  • Suitable organic solvent (e.g., DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the thiol-containing molecule and a 1.5-fold molar excess of the MTS-PEG2 linker in a suitable organic solvent like DMSO.[8]

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[8]

    • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC or another appropriate chromatographic method to remove unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using Mass Spectrometry and HPLC.[13][14]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical mechanisms and general experimental workflows for bioconjugation.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Reaction_Step Nucleophilic Attack (pH 6.5-7.5) Protein_SH->Reaction_Step Maleimide_PEG Maleimide-PEG2-X Maleimide_PEG->Reaction_Step Conjugate Protein-S-PEG2-X (Stable Thioether Bond) Reaction_Step->Conjugate

Caption: Mechanism of Maleimide-Thiol Bioconjugation.

MTS_Thiol_Reaction cluster_reactants Reactants cluster_reaction Disulfide Exchange cluster_product Product Biomolecule_SH Biomolecule-SH Reaction_Step Nucleophilic Substitution Biomolecule_SH->Reaction_Step MTS_PEG MTS-PEG2-X MTS_PEG->Reaction_Step Conjugate Biomolecule-S-S-PEG2-X (Disulfide Bond) Reaction_Step->Conjugate

Caption: Mechanism of MTS-Thiol Bioconjugation.

Bioconjugation_Workflow Start Prepare Biomolecule (e.g., Protein in Buffer) Reduction Thiol Reduction (Optional) (e.g., with TCEP) Start->Reduction Conjugation Conjugation Reaction (Add Thiol-Reactive Linker) Reduction->Conjugation Quenching Quenching Reaction (Add excess thiol) Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization End Final Conjugate Characterization->End

Caption: General Experimental Workflow for Thiol Bioconjugation.

Conclusion

Thiol-reactive PEG2 linkers, particularly those utilizing maleimide chemistry, are invaluable tools in bioconjugation for drug development and research. They enable the site-specific modification of proteins and other biomolecules, offering a balance of reactivity and selectivity. Understanding the underlying mechanisms of action, optimizing reaction conditions, and following robust experimental protocols are paramount to achieving well-defined, stable, and effective bioconjugates. The choice between a stable thioether linkage from a maleimide reaction and a reversible disulfide bond from an MTS reaction will depend on the specific application and the desired properties of the final product. As the field of bioconjugation advances, the development of next-generation linkers with improved stability and efficiency will continue to be a key area of focus.[15]

References

An In-depth Technical Guide to the Properties and Reactivity of Mesylate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonyl (mesyl) functional group is a cornerstone of modern organic chemistry, finding widespread application in academic research, industrial synthesis, and pharmaceutical development. Its utility stems from its exceptional ability to transform a poorly reactive hydroxyl group into an excellent leaving group, facilitating a diverse range of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core properties and reactivity of mesylates, with a focus on quantitative data, detailed experimental protocols, and their strategic application in drug development.

Core Properties of the Mesylate Functional Group

The mesylate group, abbreviated as "-OMs," is the ester of methanesulfonic acid. The sulfur atom is in a high oxidation state and is bonded to two oxygen atoms through double bonds, one oxygen atom of the parent alcohol, and a methyl group.

Spectroscopic Properties

The presence of a mesylate group in a molecule can be readily identified through standard spectroscopic techniques.

Table 1: Spectroscopic Data for the Mesylate Functional Group

Spectroscopic TechniqueCharacteristic SignalApproximate Range/ValueNotes
¹H NMR Methyl protons (CH₃-S)δ 2.8 - 3.2 ppmSinglet, typically deshielded due to the adjacent sulfonyl group.
Protons on the α-carbon (R-CH-OMs)δ 4.0 - 5.0 ppmShift is dependent on the substitution of the carbon. Deshielded compared to the parent alcohol.
¹³C NMR Methyl carbon (CH₃-S)δ 35 - 40 ppm
α-carbon (R-C-OMs)δ 65 - 80 ppmDeshielded compared to the parent alcohol.[1][2][3][4]
Infrared (IR) Spectroscopy Asymmetric S=O stretch1350 - 1370 cm⁻¹Strong absorption.[5][6][7]
Symmetric S=O stretch1170 - 1180 cm⁻¹Strong absorption.[5][6][7]
S-O stretch900 - 1000 cm⁻¹Strong absorption.[7]
Leaving Group Ability

The efficacy of the mesylate group as a leaving group is attributed to the stability of the resulting mesylate anion. The negative charge is delocalized through resonance across the three oxygen atoms, rendering it a very weak base and therefore an excellent leaving group.[8][9]

The leaving group ability of mesylates is comparable to, and in some cases better than, other common sulfonate esters and halides.

Table 2: Comparison of Leaving Group Ability

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Reaction Rate (vs. Mesylate)
Triflate-OTfTriflic Acid~ -12 to -1356,000
Mesylate -OMs Methanesulfonic Acid ~ -1.9 1.00
Tosylate-OTsp-Toluenesulfonic Acid~ -2.80.70
IodideI⁻Hydroiodic Acid~ -100.01
BromideBr⁻Hydrobromic Acid~ -90.001
ChlorideCl⁻Hydrochloric Acid~ -70.0001

(Data compiled from various sources, relative rates can vary with substrate and conditions)[10][11][12]

Reactivity of Mesylates

Alkyl and aryl mesylates are versatile intermediates that readily participate in a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Mesylates are excellent substrates for both Sₙ1 and Sₙ2 reactions. The reaction pathway is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

  • Sₙ2 Reactions: Primary and less hindered secondary mesylates react readily with a wide range of nucleophiles via an Sₙ2 mechanism, which proceeds with inversion of stereochemistry.[8]

  • Sₙ1 Reactions: Tertiary and some secondary mesylates can undergo Sₙ1 reactions, particularly with weak nucleophiles in polar protic solvents. These reactions proceed through a carbocation intermediate, leading to racemization if the starting material is chiral.[13]

sn2_reaction

Elimination Reactions

When treated with a strong, non-nucleophilic base, alkyl mesylates can undergo elimination reactions (E1 or E2) to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base and the substrate.

Experimental Protocols

Synthesis of Alkyl Mesylates from Alcohols

This protocol is a general method for the conversion of a primary or secondary alcohol to its corresponding mesylate.

Procedure:

  • Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary amine base (e.g., triethylamine, Et₃N, 1.5 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.

  • The product can be purified by recrystallization or column chromatography if necessary.

(This is a general procedure and may require optimization for specific substrates.)[14]

mesylation_workflow

Synthesis of Aryl Mesylates from Phenols

Aryl mesylates can be prepared from phenols using a similar procedure to that for alcohols, often with a stronger base or different solvent system. They are valuable substrates for cross-coupling reactions.

Mesylates in Drug Development

The mesylate group plays a significant role in the pharmaceutical industry, both as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a counterion in drug salt formulations.

Mesylates as Synthetic Intermediates

The conversion of an alcohol to a mesylate is a key step in many synthetic routes towards complex drug molecules. This strategy allows for the facile introduction of various functional groups via nucleophilic substitution.

synthetic_pathway

Mesylate Salts of APIs

Many basic drugs are formulated as mesylate salts to improve their physicochemical properties.[15][16] Methanesulfonic acid is a strong acid, and its salt with a basic drug often exhibits:

  • Improved Solubility: Mesylate salts are often more water-soluble than the free base, which can enhance bioavailability.[16][17][18]

  • Enhanced Stability: The salt form can be more stable to degradation than the free base.[19]

  • Favorable Crystalline Properties: Mesylate salts can form stable, non-hygroscopic crystalline solids with good handling properties.[15][16][18]

Table 3: Examples of FDA-Approved Drugs with Mesylate Salts

Drug NameActive IngredientTherapeutic Area
Gleevec®Imatinib MesylateOncology
Halaven®Eribulin MesylateOncology
Tasigna®Nilotinib Hydrochloride MonohydrateOncology
Xalkori®CrizotinibOncology
Migranal®Dihydroergotamine MesylateMigraine
Vyvanse®Lisdexamfetamine DimesylateADHD
Lenvima®Lenvatinib MesylateOncology[20]
Brekiya®Dihydroergotamine Mesylate AutoinjectorMigraine and Cluster Headache[19]
Lazcluze®Lazertinib MesylateOncology[21][22]

(This is not an exhaustive list.)[23][24][25][26]

Mechanism of Action of Mesylate-Containing Drugs: A Case Study of Eribulin Mesylate

Eribulin mesylate (Halaven®) is a synthetic analog of a natural product used in the treatment of metastatic breast cancer.[6][27] Its mechanism of action involves the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.[28][29][30]

eribulin_moa

Safety Considerations: Genotoxic Impurities

A critical consideration in the use of mesylates in pharmaceutical manufacturing is the potential for the formation of genotoxic impurities (GTIs), specifically alkyl mesylates. These are reactive alkylating agents that can potentially damage DNA.[31] Regulatory agencies require rigorous control and monitoring of such impurities in APIs.

gti_assessment

Conclusion

The mesylate functional group is a powerful and versatile tool in the arsenal (B13267) of the modern chemist. Its predictable reactivity, ease of introduction, and excellent leaving group ability make it an indispensable intermediate in organic synthesis. In the realm of drug development, the use of mesylates extends beyond synthetic strategy to the enhancement of the physicochemical properties of the final drug product. A thorough understanding of the properties, reactivity, and potential safety considerations associated with mesylates is therefore essential for researchers, scientists, and drug development professionals seeking to leverage this important functional group in their work.

References

solubility and stability of short PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Short PEG Linkers

Introduction

In the landscape of advanced drug development, particularly in fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is a critical determinant of therapeutic success.[1] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1][2] Short-chain PEG linkers, typically comprising 2 to 24 ethylene (B1197577) glycol units, offer a unique combination of properties that make them invaluable in designing sophisticated bioconjugates.[1][3] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[1][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, focusing on their solubility and stability, supported by quantitative data and detailed experimental protocols.

Short PEG linkers are more than just inert spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1] For PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1]

Solubility of Short PEG Linkers

The utility of short PEG linkers stems from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[3]

Core Physicochemical Characteristics
  • Hydrophilicity and Solubility : The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[3][4] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[3][5] The solubility of short PEG linkers is also high in many organic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[3][6] PEGs are less soluble in alcohol and toluene (B28343), and not soluble in ether.[6] Raising the temperature can help dissolve PEG in toluene and isopropanol.[6]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[3] While specific LogP values for individual short PEG linkers are not extensively tabulated, it is well-established that PEGylation significantly increases the hydrophilicity of conjugated molecules.[3]

Data Presentation: Solubility of Short PEG Linkers

The following tables summarize the solubility of various short PEG linkers in different solvents.

Table 1: General Solubility of Short PEG Linkers

Solvent Type Examples Solubility Reference
Aqueous Buffers Water, PBS High [6]
Polar Aprotic Solvents DMSO, DMF High [3][6]
Alcohols Ethanol, Isopropanol Less Soluble [6]
Non-polar Solvents Toluene Less Soluble (improves with temperature) [6]

| Ethers | Diethyl ether | Not Soluble |[6] |

Table 2: Qualitative Solubility of Functionalized BCN-PEG Linkers

Linker Type Common Stock Solvents Aqueous Solubility Factors Influencing Solubility Reference
BCN-PEG-NHS Ester DMSO, DMF Soluble upon dilution from organic stock Hydrolysis of NHS ester can occur, especially at higher pH; PEG chain length. [7]
BCN-PEG-Maleimide DMSO, DMF Soluble upon dilution The maleimide (B117702) group can react with thiols; PEG chain length, buffer composition. [7]

| BCN-PEG-Amine | DMSO, DMF | Generally soluble upon dilution | PEG chain length, pH (amines are protonated at lower pH, which can increase solubility). |[7] |

Stability of Short PEG Linkers

The primary stability concerns for PEG linkers revolve around the chemical integrity of the linker itself and the functional groups used for conjugation.[8] The core poly(ethylene glycol) chain is generally stable; however, the linkages connecting the PEG chain to biomolecules or payloads can be susceptible to degradation under certain conditions.[8]

Factors Affecting Stability
  • pH-Dependent Hydrolysis : The effect of pH on PEG linker stability is highly dependent on the chemical nature of the linkages.[8]

    • Acidic Conditions (Low pH) : Acid-labile linkers like hydrazones and acetals undergo rapid hydrolysis at acidic pH (e.g., pH < 6.0), a property often exploited for targeted drug release in the acidic microenvironment of tumors or within endosomes and lysosomes.[8] Ester linkages can also undergo acid-catalyzed hydrolysis, though generally at a slower rate.[8]

    • Neutral Conditions (pH ~7.4) : Most PEG linkers are designed to be relatively stable at physiological pH to ensure the integrity of the conjugate during circulation.[8] However, some ester-containing linkers can still exhibit slow hydrolysis over extended periods.[8]

    • Basic Conditions (High pH) : Ester linkages are susceptible to base-catalyzed hydrolysis.[8]

  • Thermal Degradation : Elevated temperatures can accelerate the degradation of PEG linkers.[8] The thermal stability of PEG itself increases with an increase in the chain length.[9]

  • Oxidative Degradation : The ether backbone of PEG is susceptible to oxidation, which can be mediated by reactive oxygen species.[10] This degradation can be a concern for long-term in vivo applications.[10] The presence of oxygen, light, and warm temperatures can accelerate the aging of PEG solutions, leading to a reduction in pH and an increase in ionic strength.[11][12]

  • Enzymatic Degradation : While the PEG backbone is generally resistant to enzymatic cleavage, certain peptide-based linkers incorporated alongside PEG can be designed for cleavage by specific enzymes (e.g., cathepsins) within target cells.[13] Studies have also shown that alcohol dehydrogenase (ADH) can catalyze the oxidation of PEG homologues.[14]

Data Presentation: Stability of Different Linker Types

The stability of PEG linkers is highly dependent on their chemical structure, particularly the nature of the cleavable bond.

Table 3: pH-Dependent Hydrolysis Rates of Common Linker Chemistries

Linker Type Acidic pH (e.g., <6.0) Neutral pH (~7.4) Basic pH (>8.0) Reference
Hydrazone Rapid Hydrolysis Stable Stable [8]
Acetal Rapid Hydrolysis Stable Stable [8]
Ester Slow to Moderate Hydrolysis Slow Hydrolysis Rapid Hydrolysis [8]
Amide Highly Stable Highly Stable Stable [13]

| Ether | Highly Stable | Highly Stable | Highly Stable |[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PEG linker properties.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method with HPLC Quantification

This protocol determines the equilibrium solubility of a PEG linker in an aqueous buffer.

Materials:

  • Solid PEG linker

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Orbital shaker/incubator

  • Microcentrifuge

  • HPLC system with a suitable column and UV detector

  • Syringe filters (0.22 µm)

  • Vials

Methodology:

  • Preparation of Saturated Solutions : Add an excess amount of the solid PEG linker to a known volume of the aqueous buffer in a vial, ensuring undissolved solid is visible.[15]

  • Equilibration : Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation : After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.[16]

  • Sample Collection : Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[16] Filter the supernatant through a 0.22 µm syringe filter.[15]

  • Quantification :

    • Prepare a series of standard solutions of the compound with known concentrations.[16]

    • Analyze the filtered sample and the standard solutions by HPLC-UV.[16]

    • Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility.[16]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of a PEGylated conjugate in plasma.

Materials:

  • PEGylated conjugate

  • Plasma from relevant species (e.g., human, mouse)

  • 37°C incubator

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS system

Methodology:

  • Incubation : Incubate the PEGylated conjugate in plasma at 37°C.[13]

  • Time Points : Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Termination : Stop the reaction at each time point by adding a cold quenching solution to precipitate the plasma proteins.[17]

  • Sample Processing : Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.[17]

  • Analysis : Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining over time.[13] The data can be used to determine the half-life of the conjugate in plasma.

Protocol 3: Assessment of Hydrolytic Stability

This protocol assesses the linker's susceptibility to hydrolysis at different pH values.

Materials:

  • PEGylated conjugate

  • Buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)

  • 37°C incubator

  • HPLC or LC-MS system

Methodology:

  • Incubation : Dissolve the test conjugate in buffers of varying pH.[18]

  • Temperature Control : Incubate the solutions at a constant temperature (e.g., 37°C).[18]

  • Time Points : Collect samples at various time points.

  • Analysis : Analyze the samples using HPLC or LC-MS to monitor the degradation of the parent conjugate and the appearance of degradation products.[18]

  • Data Interpretation : Plot the percentage of intact conjugate versus time to determine the rate of hydrolysis at each pH condition.[18]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the use of short PEG linkers.

G prep Prepare Saturated Solution (Excess PEG linker in buffer) equil Equilibrate (24-48h at constant temp) prep->equil Incubate phase_sep Phase Separation (Centrifuge to pellet solid) equil->phase_sep sample Collect & Filter Supernatant (0.22 µm filter) phase_sep->sample quant Quantify by HPLC (Compare to standard curve) sample->quant result Determine Aqueous Solubility quant->result

Workflow for Determining Aqueous Solubility.

G cluster_synthesis ADC Synthesis cluster_action Mechanism of Action antibody Antibody conjugation Conjugation antibody->conjugation linker Activated PEG Linker linker->conjugation payload Cytotoxic Payload payload->conjugation adc Purified ADC conjugation->adc binding ADC Binds to Tumor Cell Receptor adc->binding internalization Internalization (Endocytosis) binding->internalization release Linker Cleavage & Payload Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Synthesis and Mechanism of Action for an ADC.

G protac PROTAC Molecule Target Protein Ligand Short PEG Linker E3 Ligase Ligand target Target Protein protac:f0->target e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase ternary Ternary Complex (Target-PROTAC-E3) target->ternary e3_ligase->ternary ub Ubiquitination ternary->ub Proximity-induced degradation Proteasomal Degradation ub->degradation

References

An In-depth Technical Guide to the Core Principles of Using PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles and practical applications of polyethylene (B3416737) glycol (PEG) linkers in protein modification. PEGylation, the covalent attachment of PEG chains to proteins, is a cornerstone strategy in biopharmaceutical development, aimed at enhancing the therapeutic profiles of protein-based drugs.[1] This document delves into the core concepts of PEGylation, the characteristics of various PEG linkers, detailed experimental methodologies, and the analytical techniques required for the characterization of PEGylated proteins.

Core Principles of Protein PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer that, when conjugated to a protein, can confer several advantageous properties.[1] The underlying principle of PEGylation is to increase the hydrodynamic size of the protein and to shield its surface.[2] These modifications lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of the therapeutic protein.

The primary benefits of protein PEGylation include:

  • Increased Serum Half-Life: The larger size of the PEGylated protein reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.[1][3]

  • Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the protein surface, which diminishes its recognition by the immune system and reduces the risk of an adverse immune response.[1][4]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, leading to increased stability in biological environments.[1][4]

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic proteins or those prone to aggregation.[1]

The extent of these benefits can be modulated by the characteristics of the PEG linker, such as its molecular weight, architecture (linear or branched), and the chemistry used for conjugation.[5]

Characteristics and Selection of PEG Linkers

The choice of a suitable PEG linker is a critical step in the development of a PEGylated protein therapeutic. Key characteristics to consider include the linker's molecular weight, architecture, and the functional groups for conjugation.

Molecular Weight and Length

The molecular weight of the PEG linker is a crucial parameter that directly influences the properties of the resulting PEGylated protein.[5] Longer PEG chains generally lead to a more pronounced effect on half-life and immunogenicity but may also result in reduced biological activity due to steric hindrance.[6]

Table 1: Physicochemical Properties of Representative PEG Linkers

Number of PEG Units (n)Molecular Weight (Da)Contour Length (nm)Key CharacteristicsTypical Applications
2 - 1288 - 5280.6 - 3.1Monodisperse, precise lengthSmall molecule modification, ADC linkers[7]
45~2,00012.7Balances solubility and steric hindranceProtein and peptide modification[8]
114~5,00031.8Commonly used for half-life extensionProtein therapeutics[9]
~450~20,000~127Significant increase in hydrodynamic sizeLong-acting protein drugs[10]
~900~40,000~254Branched structures for maximal shieldingLong-acting protein drugs[11]

Data synthesized from multiple sources.[7][8][9]

Architecture: Linear vs. Branched PEG

PEG linkers are available in different architectures, primarily linear and branched.

  • Linear PEGs: Consist of a single PEG chain with functional groups at one or both ends. They are the most common type of PEG linker used.

  • Branched PEGs: Feature multiple PEG chains radiating from a central core. This architecture provides a larger hydrodynamic radius and more effective shielding of the protein surface compared to a linear PEG of the same molecular weight.[12]

Conjugation Chemistry

The choice of conjugation chemistry determines the site of PEG attachment on the protein and the stability of the resulting linkage. Site-specific PEGylation is often preferred to produce a homogeneous product with preserved biological activity.[13]

Table 2: Common Functional Groups of PEG Linkers and Their Reaction Specificities

Functional GroupTarget MoietyResulting LinkageTypical Reaction pH
NHS EsterPrimary Amines (Lysine, N-terminus)Amide7.0 - 8.5[14]
AldehydePrimary Amines (N-terminus specific)Secondary Amine~7.0[15]
MaleimideThiols (Cysteine)Thioether6.5 - 7.5[14]
Vinyl SulfoneThiols (Cysteine)Thioether7.5 - 8.5[15]
Carboxyl (with carbodiimide)Primary AminesAmide4.5 - 6.0[15]

Quantitative Impact of PEGylation on Protein Pharmacokinetics

PEGylation can dramatically alter the pharmacokinetic profile of a therapeutic protein. The most significant effects are a substantial increase in circulation half-life (t½) and a decrease in clearance (CL).

Table 3: Comparative Pharmacokinetic Data of PEGylated and Non-PEGylated Proteins

ProteinModificationMolecular Weight of PEG (kDa)Half-life (t½)Clearance (CL)
Interferon-α2a Non-PEGylatedN/A3-8 hoursHigh
PEGylated (Pegasys®)40 (branched)50-130 hoursSignificantly Reduced
Interferon-α2b Non-PEGylatedN/A2.3 hours231 mL/h/kg
PEGylated (PEG-Intron®)12 (linear)~4.6 hours22 mL/h/kg
G-CSF (Filgrastim) Non-PEGylatedN/A3.5-3.8 hoursHigh
PEGylated (Neulasta®)20 (linear)~42 hoursSignificantly Reduced

Data compiled from multiple sources and may vary based on study conditions.[11][16][17]

Experimental Protocols

Detailed methodologies are essential for the successful PEGylation of proteins and the subsequent characterization of the conjugates.

N-Terminal Specific Protein PEGylation (Reductive Amination)

This protocol describes a general procedure for the N-terminal PEGylation of a protein using a PEG-aldehyde reagent.[13]

Materials:

  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM sodium phosphate, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Add mPEG-ALD to the protein solution at a 5- to 20-fold molar excess.

    • Add NaCNBH₃ to the reaction mixture at a final concentration of 20-50 mM.

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.

Cysteine-Specific Protein PEGylation (Maleimide Chemistry)

This protocol outlines the site-specific PEGylation of a protein through an accessible cysteine residue using a PEG-maleimide reagent.[1]

Materials:

  • Protein with an accessible free cysteine residue

  • Methoxy-PEG-maleimide (mPEG-Mal)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, deoxygenated

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: L-cysteine or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the deoxygenated reaction buffer to a concentration of 1-10 mg/mL.

    • If the cysteine residue is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the reducing agent by dialysis or a desalting column.

  • PEGylation Reaction:

    • Dissolve mPEG-Mal in the reaction buffer and add it to the protein solution at a 2- to 10-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add a molar excess of the quenching solution to the reaction mixture and incubate for an additional 30-60 minutes.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography to separate the conjugate from unreacted materials.[1]

Characterization of PEGylated Proteins

Comprehensive characterization is essential to ensure the quality and consistency of the PEGylated product.[18]

Principle: SDS-PAGE separates proteins based on their apparent molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts.[19]

Procedure:

  • Sample Preparation: Mix the protein sample (unmodified and PEGylated) with Laemmli sample buffer containing SDS and a reducing agent. Heat at 95°C for 5 minutes.

  • Electrophoresis:

    • Load 5-10 µg of protein per lane on a polyacrylamide gel (e.g., 4-12%).

    • Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize using a gel documentation system. The PEGylated protein will appear as a band with a higher apparent molecular weight.[18]

Principle: MALDI-TOF MS determines the molecular weight of the protein and can be used to assess the degree of PEGylation.[20]

Procedure:

  • Sample Preparation:

    • Mix the PEGylated protein sample (1-10 pmol/µL) with a MALDI matrix solution (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • MS Data Acquisition:

    • Acquire mass spectra in linear positive ion mode.

    • Calibrate the instrument with a protein standard of a similar mass.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different number of attached PEG units.

    • The mass difference between adjacent peaks will be equal to the mass of the PEG monomer (44 Da).[20]

Visualizing PEGylation Workflows and Concepts

Graphical representations of experimental workflows and logical relationships can aid in understanding the complex processes involved in protein PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (1-10 mg/mL) Reaction_Mix Reaction Mixture (Controlled pH, Temp) Protein->Reaction_Mix PEG_Reagent Activated PEG Linker (e.g., PEG-Aldehyde) PEG_Reagent->Reaction_Mix Purification Chromatography (e.g., SEC, IEX) Reaction_Mix->Purification Quench Reaction Final_Product Purified PEGylated Protein Purification->Final_Product Isolate Conjugate Characterization Analytical Techniques (SDS-PAGE, MS) Final_Product->Characterization Quality Control Site_Selection_Logic Start Protein of Interest Identify_Sites Identify Potential PEGylation Sites Start->Identify_Sites N_Terminus N-terminal α-amino group Identify_Sites->N_Terminus Lysine Lysine ε-amino groups Identify_Sites->Lysine Cysteine Cysteine sulfhydryl groups Identify_Sites->Cysteine Carboxyl Asp/Glu carboxyl groups Identify_Sites->Carboxyl Choose_Strategy Select PEGylation Strategy N_Terminus->Choose_Strategy Lysine->Choose_Strategy Cysteine->Choose_Strategy Carboxyl->Choose_Strategy Site_Specific Site-Specific PEGylation Choose_Strategy->Site_Specific Target specific residue (e.g., N-terminus, Cys) Non_Specific Non-Specific (Random) PEGylation Choose_Strategy->Non_Specific Target abundant residues (e.g., Lysines)

References

The Crucial Core: An In-depth Technical Guide to the Role of Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a critical connecting element—the linker.[1][2] Far from being a passive spacer, the linker is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This technical guide delves into the multifaceted role of the linker in PROTAC design, providing a comprehensive overview of its types, properties, and impact on therapeutic potential, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams.

The Linker: An Active Modulator of PROTAC Function

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity is the cornerstone of PROTAC action, enabling the E3 ligase to transfer ubiquitin to the POI, thereby marking it for degradation by the proteasome.[1][2] The characteristics of the linker—its length, composition, rigidity, and attachment points—profoundly influence the stability and geometry of this ternary complex and, consequently, the efficiency of protein degradation.[1]

Linker Composition and Types

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% employ alkyl chains.[3]

  • Flexible Linkers:

    • Alkyl Chains: These are synthetically tractable and provide conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[4] However, their hydrophobicity can negatively impact solubility and cell permeability.[4]

    • Polyethylene Glycol (PEG) Chains: PEG linkers enhance hydrophilicity and solubility, improving the molecule's compatibility with biological systems.[4][5]

  • Rigid Linkers:

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational constraint.[2][]

    • Cycloalkanes and Aromatic Systems: Structures like piperazine, piperidine, and phenyl rings introduce rigidity, which can pre-organize the PROTAC into a favorable conformation for ternary complex formation and improve metabolic stability.[4]

  • "Smart" or Functional Linkers: These are more advanced linkers designed to have specific functions beyond simple connection, such as photo-switchable linkers that allow for spatiotemporal control of PROTAC activity.[7]

Critical Linker Properties and Their Impact

The design of an effective PROTAC requires careful optimization of several key linker properties:

  • Length: The linker length is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[2][8] A linker that is too short may lead to steric clashes, preventing ternary complex formation, while an overly long linker can result in reduced cooperativity and an unstable complex.[8][9] An optimal linker length allows for favorable protein-protein interactions within the ternary complex.[10]

  • Flexibility and Rigidity: A balance between flexibility and rigidity is crucial. Flexible linkers can accommodate different protein topographies but may have an entropic penalty upon binding.[2] Rigid linkers can reduce this penalty and improve selectivity but may be more challenging to synthesize.[2]

  • Solubility and Cell Permeability: The linker's chemical composition significantly influences the PROTAC's physicochemical properties.[5] Hydrophilic linkers like PEG can improve solubility, while more lipophilic linkers can enhance cell penetration.[5] The "chameleon effect" has been described for some flexible linkers, where they can adopt different conformations in different environments to balance solubility and permeability.[2]

  • Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are critical.[2] The linker should be attached at a solvent-exposed region of the ligand to avoid disrupting key binding interactions.[2][7] The choice of attachment point can dramatically impact degradation potency.[11]

Quantitative Insights into Linker Design

The optimization of linker properties is often guided by quantitative measurements of a PROTAC's performance. The following tables summarize key quantitative data from published studies, illustrating the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [10][12][13]

PROTACLinker Length (atoms)ER Binding Affinity (IC50, nM)ER Degradation at 10 µM (% of control)Cell Viability (IC50, µM)
11 9~100~50>10
12 12~100~20>10
13 16~100 ~10 ~1
14 19~100~40>10
15 21~100~60>10

This table demonstrates that for ER-targeting PROTACs, a 16-atom linker resulted in the most potent degradation and cytotoxicity, while linker length did not significantly affect ER binding affinity.[10][12]

Table 2: Impact of Linker Attachment Point on SMARCA2 Degradation [11]

PROTACVHL Ligand Attachment PointDC50 (nM)Dmax (%)
Compound A Phenolic Hydroxyl18075
Compound B Benzylic Position 1.6 >95

This data highlights the dramatic improvement in both potency (DC50) and maximal degradation (Dmax) achieved by altering the linker attachment point on the VHL ligand.[11]

Signaling Pathways and Experimental Workflows

The rational design of PROTACs is an iterative process involving design, synthesis, and biological evaluation.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC follows a systematic workflow, as depicted below.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Ligand_Selection Ligand Selection Target_Selection->Ligand_Selection Linker_Design Linker Library Design Ligand_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Binary & Ternary Binding Assays Synthesis->Binding_Assay Ubiquitination_Assay Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis SAR_Analysis->Linker_Design Iterative Optimization

Caption: A typical experimental workflow for PROTAC development.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.

Protocol 1: Assessment of Protein Degradation by Western Blot[8][14]

This is the most common method to directly measure the reduction in target protein levels.[14]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[8] Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[8]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[8]

  • Immunoblotting: Block the membrane with blocking buffer.[8] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8] Wash the membrane and incubate with the HRP-conjugated secondary antibody.[8]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[8]

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.[8] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[15]

Protocol 2: In Vitro Target Ubiquitination Assay[15][16]

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase complex

  • Purified target protein

  • ATP

  • Biotinylated ubiquitin

  • PROTAC of interest

  • Reaction buffer

  • Streptavidin-coated plates or beads

  • Antibody against the target protein

  • Detection reagent (e.g., HRP-conjugated antibody or fluorescent probe)

Methodology:

  • Reaction Setup: In a microplate, combine the purified E1, E2, E3 enzymes, target protein, ATP, and biotinylated ubiquitin in the reaction buffer.[15]

  • Initiation: Add the PROTAC of interest to initiate the ubiquitination reaction.[15]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).[15]

  • Detection of Ubiquitination:

    • ELISA-based method: Capture the ubiquitinated target protein on a streptavidin-coated plate and detect with an antibody against the target protein.[16]

    • Western Blot method: Stop the reaction and run the samples on an SDS-PAGE gel. Perform a Western blot using an antibody against the target protein or streptavidin-HRP to detect the ladder of polyubiquitinated protein.[14]

Protocol 3: Ternary Complex Formation Assays[17][18][19]

These assays are crucial to confirm that the PROTAC can effectively bring the POI and E3 ligase together.

Commonly Used Techniques:

  • Surface Plasmon Resonance (SPR): This technique monitors the binding events in real-time.[17][] Typically, the E3 ligase is immobilized on a sensor chip, and a solution containing the target protein and the PROTAC is flowed over the surface.[]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.[17]

  • Fluorescence Resonance Energy Transfer (FRET): In this assay, the target protein and E3 ligase are labeled with a FRET donor and acceptor pair.[15][] The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal.[15]

  • NanoBRET™ Assay: This is a live-cell assay where the target protein is fused to a NanoLuc® luciferase (energy donor) and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent acceptor.[19][20]

Generalized FRET-based Protocol: [15]

  • Reagent Preparation: Use a purified, tagged target protein (e.g., GST-BRD4) and a tagged E3 ligase complex (e.g., His-VHL).[15]

  • Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.[15]

  • Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).[15]

  • Measurement: Measure the FRET signal, which is generated upon ternary complex formation.[15]

  • Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation. A characteristic "hook effect" is often observed at high PROTAC concentrations, where the formation of binary complexes is favored over the ternary complex.[19]

Conclusion

The linker is a critical and dynamic component of a PROTAC molecule, with its properties profoundly influencing the ultimate success of the protein degrader. A deep understanding of "linkerology"—the principles of linker design and its impact on PROTAC function—is paramount for the rational design of novel and effective therapeutics. The continued exploration of new linker chemistries and a systematic approach to linker optimization, guided by robust quantitative assays, will be essential to unlock the full therapeutic potential of targeted protein degradation.

References

Ms-PEG2-MS safety data sheet and handling information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG2-MS, a bifunctional crosslinker pivotal in the field of targeted protein degradation. This document consolidates safety and handling information, delineates its role in bioconjugation, and presents generalized experimental workflows relevant to its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring two terminal methanesulfonyl (mesyl) groups. The "PEG2" component signifies two repeating ethylene (B1197577) glycol units, which impart hydrophilicity and act as a spacer. The mesyl ("Ms") group is an excellent leaving group, rendering the terminal carbons highly susceptible to nucleophilic substitution. This high reactivity is the cornerstone of its utility as a crosslinking agent.

Chemically, the structure can be represented as Ms-O-(CH₂CH₂O)₂-Ms. It is primarily utilized as a homobifunctional linker, capable of reacting with nucleophiles such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH) present on biomolecules.

Safety Data Sheet and Handling Information

Hazard Identification and Precautionary Measures:

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity Expected to be harmful if swallowed, inhaled, or in contact with skin due to the reactive mesyl groups.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Expected to cause severe skin burns and irritation upon contact.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Expected to cause serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Sensitization May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Handling and Storage:

ParameterRecommendationRationale
Storage Temperature Store at -20°C for long-term storage.To minimize degradation, particularly hydrolysis of the reactive mesyl groups.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent reaction with atmospheric moisture.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat.To prevent skin and eye contact with the reactive compound.
Work Environment Handle in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potentially harmful vapors or aerosols.

Role in PROTAC Synthesis and Bioconjugation

This compound is a valuable tool in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The linker component of a PROTAC, for which this compound can be used, is critical as it dictates the spatial orientation of the POI and E3 ligase, which in turn influences the efficiency of ternary complex formation and subsequent protein degradation.[2] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[3]

The bifunctional nature of this compound allows for the covalent linkage of a POI-binding ligand and an E3 ligase-binding ligand. The mesyl groups can react with suitable nucleophiles on each ligand to form a stable conjugate.

Below is a generalized workflow for the synthesis of a PROTAC using a PEG-based linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization A POI Ligand (with nucleophile, e.g., -NH2) ABC_intermediate Ligand-Linker Intermediate (POI-PEG2-Ms) A->ABC_intermediate Step 1: First Nucleophilic Substitution B This compound (Linker) B->ABC_intermediate C E3 Ligase Ligand (with nucleophile, e.g., -OH) PROTAC Final PROTAC Molecule (POI-PEG2-E3 Ligase) C->PROTAC ABC_intermediate->PROTAC Step 2: Second Nucleophilic Substitution Purify Purification (e.g., HPLC) PROTAC->Purify Characterize Characterization (e.g., LC-MS, NMR) Purify->Characterize

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols: A Generalized Approach

Due to the absence of specific protocols for this compound, the following represents a generalized methodology for a bioconjugation reaction involving a PEG-mesylate and a protein, which can be adapted for linking small molecule ligands.

Objective: To conjugate a protein containing a primary amine (e.g., lysine (B10760008) residue) with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Characterization instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein of interest in the reaction buffer to a desired concentration.

    • Immediately before use, dissolve this compound in an anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of this compound to the protein will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction time can vary from a few hours to overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted this compound.

  • Purification:

    • Purify the conjugated protein from excess reagents and byproducts using SEC.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.

    • Confirm the identity and purity of the conjugate using LC-MS.

The following diagram illustrates the reaction mechanism between a PEG-mesylate and a primary amine on a biomolecule.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products Biomolecule-NH2 Biomolecule-NH₂ TS [Transition State] Biomolecule-NH2->TS Ms-PEG Ms-O-PEG-R Ms-PEG->TS Conjugate Biomolecule-NH-PEG-R TS->Conjugate Leaving_Group MsO⁻ (Mesylate anion) TS->Leaving_Group

Nucleophilic substitution reaction of a PEG-mesylate with a primary amine.

Conclusion

This compound serves as a highly reactive and versatile homobifunctional crosslinker, finding significant application in the construction of PROTACs and other bioconjugates. Its short, hydrophilic PEG spacer can be advantageous in optimizing the properties of the final molecule. Researchers and drug development professionals must handle this compound with appropriate safety precautions due to the reactivity of the mesyl groups. The generalized protocols and workflows provided in this guide offer a foundational framework for the effective utilization of this compound in innovative therapeutic and research applications.

References

A Technical Guide to Ms-PEG2-MS: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG2-MS, a bifunctional, PEG-based linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, key quality attributes, and experimental protocols for its application, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical development markets. While specific stock levels and pricing are subject to change, the compound can be sourced from the following reputable vendors.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierCatalog Number (Example)Purity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedchemExpressHY-14038297.0%[1]34604-52-9[1]C₆H₁₄O₇S₂[1]262.30[1]
Sigma-AldrichAMBH93EDD322-34604-52-9C₆H₁₄O₇S₂262.3
TargetMolT16148-34604-52-9[2]C₆H₁₄O₇S₂[2]262.3[2]
ChemSceneCS-0114681≥98%[3]34604-52-9[3]C₆H₁₄O₇S₂[3]262.30[3]
BorenPharmBK0322995%[4]34604-52-9[4]C₆H₁₄O₇S₂262.30
MedKoo Biosciences573022>98%[5]34604-52-9[5]C₆H₁₄O₇S₂[5]262.29[5]

Core Applications: A Linker for PROTAC Synthesis

This compound is primarily employed as a hydrophilic, bifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is critical, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The this compound linker possesses two mesylate (Ms) groups, which are excellent leaving groups for nucleophilic substitution reactions. This allows for the sequential or convergent coupling of a target protein ligand and an E3 ligase ligand to either end of the PEG linker.

Experimental Protocols

Quality Control and Characterization of this compound

Ensuring the purity and structural integrity of this compound is paramount for the successful synthesis of well-defined PROTACs. The following are typical analytical methods used for its quality control.

Table 2: Representative Quality Control Parameters for this compound

ParameterMethodTypical Specification
PurityHPLC≥95%
Identity¹H NMRConforms to structure
AppearanceVisualWhite to off-white solid
Solubility-Soluble in DMSO

3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Method: Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Detection: As PEG linkers lack a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, it can be coupled with mass spectrometry (LC-MS).

  • Expected Outcome: A major peak corresponding to this compound, with the purity calculated based on the relative peak area.

3.1.2. ¹H NMR Spectroscopy for Structural Confirmation

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Expected Chemical Shifts (ppm):

    • ~3.0-3.2: A singlet corresponding to the methyl protons of the two mesylate groups (CH₃-SO₂).

    • ~3.6-3.8: A multiplet corresponding to the methylene (B1212753) protons of the ethylene (B1197577) glycol backbone (-O-CH₂-CH₂-O-).

    • ~4.2-4.4: A multiplet corresponding to the methylene protons adjacent to the mesylate groups (-CH₂-O-SO₂).

  • Data Interpretation: The integration of the peaks should be consistent with the number of protons in each environment, confirming the structure of the molecule. An example of a typical ¹H NMR spectrum can be found on the MedchemExpress product page.[1]

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general, two-step nucleophilic substitution approach for the synthesis of a PROTAC using this compound. This method involves the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand.

Step 1: Synthesis of Ligand-Linker Intermediate

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the first ligand (either the POI ligand or the E3 ligase ligand, containing a nucleophilic group such as an amine or a phenol; 1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate; 1.5-2.0 equivalents) to the reaction mixture.

  • Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by LC-MS. The reaction is complete when the starting ligand is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ligand-linker intermediate.

Step 2: Coupling of the Second Ligand to the Ligand-Linker Intermediate

  • Reaction Setup: In an inert atmosphere, dissolve the ligand-linker intermediate from Step 1 (1.0 equivalent) and the second ligand (containing a nucleophilic group; 1.2 equivalents) in an anhydrous aprotic solvent.

  • Addition of Base: Add a suitable base (e.g., DIPEA or cesium carbonate; 2.0-3.0 equivalents).

  • Reaction Monitoring: Stir the reaction at an elevated temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative reversed-phase HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Visualizing the Workflow

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate & Final Product cluster_analysis Purification & Analysis POI_Ligand Protein of Interest (POI) Ligand (with Nucleophile) Step1 Step 1: First Nucleophilic Substitution POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with Nucleophile) Step2 Step 2: Second Nucleophilic Substitution E3_Ligand->Step2 Ms_PEG2_MS This compound Linker Ms_PEG2_MS->Step1 Intermediate Ligand-Linker Intermediate Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2 Purification Purification (e.g., Prep-HPLC) PROTAC->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

The synthesized PROTAC molecule functions by inducing the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_MoA cluster_cellular Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->Degradation Degradation->PROTAC PROTAC is recycled

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

This technical guide provides a foundational understanding of this compound for its application in modern drug discovery. For specific applications, optimization of the outlined protocols may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and storage information.

References

Navigating the Crossroads of Bioconjugation: A Technical Guide to Homobifunctional and Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to covalently link molecules is paramount. Crosslinkers, chemical reagents equipped with two or more reactive groups, serve as molecular bridges, enabling the formation of stable connections between proteins, peptides, nucleic acids, and other biomolecules. The strategic choice of a crosslinker is a critical determinant of experimental success, influencing the efficiency, specificity, and purity of the resulting conjugate. This in-depth technical guide delineates the fundamental differences between two major classes of crosslinkers: homobifunctional and heterobifunctional reagents. Through a detailed exploration of their core principles, supported by quantitative data, experimental protocols, and visual workflows, this guide aims to empower researchers to make informed decisions in their bioconjugation strategies.

Core Principles: A Tale of Two Chemistries

The primary distinction between homobifunctional and heterobifunctional crosslinkers lies in the identity of their reactive ends. This seemingly simple difference dictates their reaction mechanisms, applications, and the level of control achievable in a conjugation reaction.

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[1][2][3][4] They are typically employed in a single-step reaction, where they indiscriminately link molecules that present the target functional group.[2][5][6] For example, an N-hydroxysuccinimide (NHS) ester-based homobifunctional crosslinker will react with primary amines (e.g., lysine (B10760008) residues) on any protein in the reaction mixture.[7][8][9] This "shotgun" approach can be efficient for applications like studying protein-protein interactions within a complex or for creating protein polymers.[8][10][11] However, it often leads to a heterogeneous mixture of products, including undesirable intramolecular crosslinks and intermolecular polymers, which can complicate downstream analysis and reduce the yield of the desired conjugate.[2][5]

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers feature two different reactive groups.[1][12][13] This structural asymmetry is the key to their utility, enabling a controlled, sequential, two-step conjugation process.[2][5][12] One reactive group can be reacted with the first molecule, and after purification to remove excess crosslinker, the second, different reactive group can be specifically targeted to the second molecule.[2][5][6] This methodical approach significantly minimizes the formation of unwanted polymers and self-conjugation, resulting in a more homogeneous and well-defined final product with higher purity and yield.[5][12] This level of control is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs), where precise stoichiometry and site-specific conjugation are critical for efficacy and safety.[5][14][15][16][17]

Quantitative Performance Metrics: A Head-to-Head Comparison

The theoretical advantages of heterobifunctional crosslinkers in achieving higher precision are borne out by quantitative data from conjugation experiments. A comparative analysis in the context of creating an antibody-drug conjugate (ADC) clearly illustrates the superior performance of heterobifunctional reagents.[18]

Performance MetricHomobifunctional Linker (e.g., DSS)Heterobifunctional Linker (e.g., SMCC)
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

This data represents typical outcomes in the conjugation of a monoclonal antibody with a small molecule drug, highlighting the significantly higher yield and purity achieved with a heterobifunctional linker due to the controlled, two-step reaction process that minimizes the formation of unintended products.[18]

Common Reactive Chemistries: The Tools of the Trade

A variety of reactive groups are employed in crosslinkers to target specific functional groups on biomolecules. Understanding these chemistries is essential for selecting the appropriate reagent for a given application.

Reactive GroupTarget Functional GroupKey Features & Considerations
N-Hydroxysuccinimide (NHS) Esters Primary Amines (-NH₂)Highly reactive at pH 7.2-8.5, forming stable amide bonds.[7][19] Susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction.[7][19] Amine-free buffers (e.g., PBS, HEPES) are required.[7]
Maleimides Sulfhydryls (-SH)Highly specific for thiols at pH 6.5-7.5, forming stable thioether bonds.[20] At pH > 7.5, reactivity with amines can occur.[14] The reaction is fast and efficient under physiological conditions.[20]
Carbodiimides (e.g., EDC) Carboxyls (-COOH) and Primary Amines (-NH₂)"Zero-length" crosslinkers that mediate the direct formation of an amide bond without becoming part of the final linkage.[18][21][22][23][24] Often used with NHS or Sulfo-NHS to increase efficiency and create a more stable amine-reactive intermediate.[18][21][23]
Photoreactive Groups (e.g., Aryl Azides, Diazirines) Non-specific C-H and N-H bondsInert until activated by UV light, allowing for the capture of transient or unknown binding partners.[6][12][25] The non-specific nature of the reaction can lead to a variety of crosslinked products.[12]

Visualizing the Workflow: A Tale of One vs. Two Steps

The fundamental difference in the experimental workflow between homobifunctional and heterobifunctional crosslinking is stark. The following diagrams, generated using the DOT language, illustrate these distinct processes.

Homobifunctional_Workflow cluster_0 One-Step Reaction cluster_1 Reaction Mixture cluster_2 Products A Molecule A (e.g., Protein) Mix A + B + Crosslinker A->Mix B Molecule B (e.g., Protein) B->Mix Crosslinker Homobifunctional Crosslinker Crosslinker->Mix Desired A-B Conjugate Mix->Desired Byproduct1 A-A Dimer Mix->Byproduct1 Byproduct2 B-B Dimer Mix->Byproduct2 Byproduct3 Intramolecular Crosslinks Mix->Byproduct3 Heterobifunctional_Workflow cluster_0 Step 1: Activation cluster_1 Purification cluster_2 Step 2: Conjugation A Molecule A (e.g., Antibody) Activated_A Activated Molecule A A->Activated_A + Crosslinker Crosslinker Heterobifunctional Crosslinker Purify Remove excess crosslinker Activated_A->Purify Activated_A_2 Activated Molecule A Purify->Activated_A_2 B Molecule B (e.g., Drug) Final_Product A-B Conjugate Activated_A_2->Final_Product + Molecule B

References

An In-depth Technical Guide to Ms-PEG2-MS: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG2-MS, also known as oxybis(ethane-2,1-diyl) dimethanesulfonate. This bifunctional molecule serves as a flexible and hydrophilic linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutic agents that leverage the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides generalized experimental protocols for its synthesis and characterization, and elucidates its role in the mechanism of targeted protein degradation.

Core Properties of this compound

This compound is a discrete polyethylene (B3416737) glycol (PEG) derivative functionalized with mesylate (Ms) groups at both termini. The mesylate groups are excellent leaving groups, making them highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, thus facilitating the covalent linkage of two different molecular entities. The central diethylene glycol unit imparts hydrophilicity and flexibility to the linker, which are crucial properties for the efficacy of the resulting PROTAC molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name oxybis(ethane-2,1-diyl) dimethanesulfonateInternal Calculation
Synonyms This compound, Diethylene glycol dimesylateInternal Calculation
CAS Number 34604-52-9Internal Calculation
Chemical Formula C6H14O7S2Internal Calculation
Theoretical Molecular Weight 262.30 g/mol Internal Calculation
Appearance Typically a colorless to pale yellow liquid or solidGeneral Knowledge
Solubility Soluble in most organic solventsGeneral Knowledge

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • Diethylene glycol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) or DIPEA (2.2 equivalents) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (2.1 equivalents) to the reaction mixture at 0 °C. The reaction is exothermic, and slow addition is crucial to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

Characterization of this compound

The successful synthesis and purity of this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Characterization of this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the ethylene (B1197577) glycol protons and the methyl protons of the mesylate groups. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the carbons of the ethylene glycol backbone and the methyl carbons of the mesylate groups.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the theoretical molecular weight of this compound (e.g., [M+Na]⁺ or [M+H]⁺).
Purity (HPLC) A single major peak in the chromatogram, with purity typically >95%.

Note: Specific spectral data (¹H NMR, ¹³C NMR, and MS) for this compound is not widely published. The expected results are based on the known chemical structure and data from analogous compounds.

Application in Targeted Protein Degradation: PROTACs

This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The flexibility and hydrophilicity imparted by the PEG2 unit in this compound are often crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent protein degradation.

Mechanism of Action of a PROTAC

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.

Experimental Workflow: PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a sequential, two-step nucleophilic substitution reaction.

PROTAC_Synthesis_Workflow start Start Materials Ms_PEG2_Ms This compound start->Ms_PEG2_Ms POI_Ligand POI Ligand (with nucleophilic handle) start->POI_Ligand E3_Ligand E3 Ligase Ligand (with nucleophilic handle) start->E3_Ligand Step1 Step 1: First Nucleophilic Substitution Ms_PEG2_Ms->Step1 POI_Ligand->Step1 Step2 Step 2: Second Nucleophilic Substitution E3_Ligand->Step2 Intermediate Ligand1-PEG2-Ms Intermediate Step1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Purification1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification2 Final Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General experimental workflow for PROTAC synthesis.

Protocol Outline:

  • Synthesis of Ligand-Linker Intermediate: The first ligand (either for the POI or the E3 ligase), containing a nucleophilic group (e.g., an amine), is reacted with an excess of this compound in the presence of a base. This results in a monosubstituted intermediate where one mesylate group has been displaced.

  • Purification of the Intermediate: The resulting ligand-linker intermediate is purified from the excess this compound and other reagents, typically using High-Performance Liquid Chromatography (HPLC).

  • Coupling of the Second Ligand: The purified intermediate is then reacted with the second ligand, which also possesses a nucleophilic handle, again in the presence of a base, to form the final PROTAC molecule.

  • Final Purification and Characterization: The crude PROTAC is purified, typically by preparative HPLC, and its identity and purity are confirmed by LC-MS and NMR spectroscopy.

Conclusion

This compound is a versatile and valuable bifunctional linker for the construction of PROTACs and other bioconjugates. Its well-defined structure, hydrophilicity, and the reactivity of its terminal mesylate groups provide researchers with a reliable tool for linking two molecular entities. The flexibility of the PEG2 spacer is a key attribute that can significantly influence the biological activity of the resulting PROTAC by facilitating the formation of a productive ternary complex, ultimately leading to the targeted degradation of disease-relevant proteins. The generalized protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in innovative drug discovery and development endeavors.

References

A Technical Guide to the Applications of Di-Mesylated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in modern drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2] Key advantages include enhanced bioavailability and solubility, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by shielding the molecule from the host's immune system.[][4][5]

At the core of PEGylation is the linker chemistry that enables the stable conjugation of PEG to a target molecule. Di-mesylated PEG linkers are highly valuable and versatile intermediates in this process. The mesylate (methanesulfonyl) group is an excellent leaving group, making the terminal carbons of the PEG chain highly susceptible to nucleophilic substitution.[6] This reactivity allows for the efficient conversion of hydroxyl-terminated PEGs into a variety of other functional derivatives or for direct conjugation to nucleophile-containing molecules, providing a robust platform for creating advanced biomaterials and drug delivery systems.

This technical guide provides an in-depth overview of the synthesis, core applications, and experimental considerations for di-mesylated PEG linkers in bioconjugation, drug delivery, and hydrogel formation.

Synthesis of Di-Mesylated PEG

The foundational step for most applications is the conversion of commercially available α,ω-dihydroxy PEG into α,ω-dimesylated PEG. This is typically achieved through a straightforward reaction with mesyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (Et3N), to neutralize the HCl byproduct.[1][7] The mesylate group is stable enough for aqueous workup procedures, which simplifies purification.[8]

General Synthesis Workflow

The conversion of a terminal hydroxyl group to a reactive mesylate enables subsequent reactions with various nucleophiles. This workflow is central to creating diverse PEG-based constructs.

G Start HO-PEG-OH (α,ω-dihydroxy PEG) Mesylation Mesylation Reaction (Mesyl Chloride, Triethylamine) Start->Mesylation Activation DiMesylPEG MsO-PEG-OMs (α,ω-dimesyl PEG) Mesylation->DiMesylPEG Azide (B81097) Di-azide PEG (NaN₃) DiMesylPEG->Azide R-N₃ Amine Di-amine PEG (Ammonia) DiMesylPEG->Amine R-NH₂ Thiol Di-thiol PEG (NaSH) DiMesylPEG->Thiol R-SH Conjugate Direct Conjugation (Drug-NH₂, Protein-SH, etc.) DiMesylPEG->Conjugate R-Nu

Caption: Synthesis and reaction pathway for di-mesylated PEG linkers.

Core Applications

The utility of di-mesylated PEG stems from its ability to serve as a precursor for bifunctional linkers used in crosslinking applications or direct conjugation.

Bioconjugation and Drug Delivery

PEG linkers are fundamental components in the design of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs).[9][10] In ADCs, the linker connects the monoclonal antibody to the cytotoxic payload.[11] Using a PEG linker can improve the ADC's solubility and stability, reduce aggregation, and optimize its pharmacokinetic profile.[11][12][13] Di-mesylated PEGs can be converted to heterobifunctional or homobifunctional linkers (e.g., amine, thiol, azide terminated) which are then used to attach the drug and the antibody.[14]

The length and structure of the PEG chain are critical parameters that can be adjusted to fine-tune the drug's circulation half-life and biodistribution.[15][16] Longer PEG chains generally increase the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its presence in the bloodstream.[2][15]

G cluster_0 ADC Structure cluster_1 Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Ab Antibody (Targeting Moiety) Ab->ADC Linker Di-functional PEG Linker Linker->ADC Payload Cytotoxic Drug (Payload) Payload->ADC TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Release Drug Release Lysosome->Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Payload Action

Caption: Role of a PEG linker in an ADC's mechanism of action.

Hydrogel Formation for Controlled Release

Hydrogels are three-dimensional, water-swollen polymer networks widely used for controlled drug release and as scaffolds in tissue engineering.[17][18] Di-functional PEGs are ideal for forming hydrogels because they can act as crosslinkers between polymer chains.[19]

Di-mesylated PEG can be converted to PEG-dithiol or PEG-diamine, which can then be crosslinked with other reactive polymers (e.g., PEG-dimaleimide or PEG-diacrylate) via Michael addition or other biocompatible reactions.[20][21] The density of the crosslinking, determined by the PEG chain length and concentration, dictates the hydrogel's mechanical properties, swelling ratio, and drug release kinetics.[22][23] These hydrogels can encapsulate therapeutic molecules and release them in a sustained manner as the gel matrix degrades or as the drug diffuses out.[22][24]

Caption: Crosslinking of di-functional PEGs to form a hydrogel network.

Surface and Nanoparticle Modification

Di-functional PEGs are also used to modify surfaces and nanoparticles.[9] Attaching PEG to a nanoparticle surface (e.g., a lipid nanoparticle for siRNA/mRNA delivery) creates a hydrophilic shield that reduces clearance by the reticuloendothelial system, prolonging circulation time.[5][10] The two functional ends of a di-mesylated PEG derivative allow one end to anchor to the nanoparticle surface while the other end can be used to attach a targeting ligand (e.g., an antibody or peptide) to direct the nanoparticle to specific cells or tissues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of PEG linkers.

Table 1: Synthesis and Functionalization Yields

Starting PEG Intermediate/Product Reagents Yield (%) Reference
mPEG₃₅₀-OH mPEG₃₅₀-OMs MsCl, Et₃N 99% [1]
mPEG₃₅₀-OMs mPEG₃₅₀-N₃ NaN₃ 97% [1]
α-azide-ω-hydroxyl PEG α-amine-ω-hydroxyl PEG PPh₃ 95% [14]
α-thioacetate-ω-mesyl PEG α-amine-ω-pyridyldithio PEG 2-PDS, Ammonia 96% [14]

| α,ω-dihydroxy PEG | α,ω-diamino PEG | Zn, NH₄Cl | 82-99% |[25] |

Table 2: Pharmacokinetic Parameters of PEGylated Therapeutics

Parent Molecule PEG Linker Half-life (t½) Systemic Clearance (CL) Reference
Interferon alfa-2b 12 kDa (linear) ~50 hours ~0.05 L/h/kg [15]
Interferon alfa-2a 40 kDa (branched) ~72-192 hours ~0.01 L/h/kg [15]
cAC10 ADC (MMAE) Non-PEGylated (baseline) (baseline) [26]
cAC10 ADC (MMAE) PEG₁₂ (parallel) Increased vs. non-PEG Decreased vs. non-PEG [26]

| cAC10 ADC (MMAE) | PEG₂₄ (parallel) | Increased vs. PEG₁₂ | Decreased vs. PEG₁₂ |[26] |

Table 3: Properties of PEG-Based Hydrogels

PEG Precursors Application Key Finding Reference
PEG-MA / PEG-DMA Hydrophobic drug release Higher MW polymers led to higher swelling (300%). [22]
PEG-dithiol / PEG-maleimide Cell encapsulation Rapid gelation under physiological conditions. [20]

| PEGDA / DTT / HPA | Controlled protein release | Sustained release of BSA over 3 weeks. |[24] |

Experimental Protocols

Protocol 1: Synthesis of α,ω-dimesyl Poly(ethylene glycol) (MsO-PEG-OMs)

This protocol is adapted from the typical procedure for mesylating mono-hydroxyl PEGs.[1][7]

  • Preparation : Place α,ω-dihydroxy PEG (HO-PEG-OH) (1 eq.) in an oven-dried flask under a dry argon or nitrogen atmosphere.

  • Dissolution : Dissolve the PEG in anhydrous dichloromethane (B109758) (CH₂Cl₂) (approx. 30 mL per 1 g of PEG).

  • Cooling : Cool the mixture in an ice-salt bath to -10 °C.

  • Base Addition : Add triethylamine (Et₃N) (2.66 eq., i.e., 1.33 eq. per -OH group) to the cooled solution.

  • Mesylation : Slowly add mesyl chloride (MsCl) (4.2 eq., i.e., 2.1 eq. per -OH group) to the reaction mixture.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup :

    • Dilute the reaction mixture with deionized water.

    • Extract the aqueous phase three times with CH₂Cl₂.

    • Combine the organic phases and wash three times with brine.

  • Purification : Dry the combined organic solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the di-mesylated PEG product.

  • Characterization : Confirm the structure and purity using ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of α,ω-dithiol Poly(ethylene glycol) (HS-PEG-SH) from MsO-PEG-OMs

This protocol is adapted from the synthesis using PEG-ditosylate.[14][21]

  • Dissolution : Dissolve the α,ω-dimesyl PEG (1 eq.) in distilled water.

  • Nucleophilic Substitution : Add sodium hydrosulfide (B80085) (NaSH) (approx. 10 eq.) to the solution.

  • Reaction : Stir the mixture under an inert atmosphere for 6 hours at room temperature, followed by 2 hours at 60 °C.

  • Neutralization : Cool the reaction mixture and neutralize to pH 7 by the slow addition of HCl.

  • Extraction : Extract the product from the aqueous solution three times with CH₂Cl₂.

  • Purification : Dry the combined organic phase over anhydrous sodium sulfate, concentrate by rotary evaporation, and precipitate the final product by adding it dropwise into cold diethyl ether.

  • Characterization : Confirm the presence of thiol end-groups and the absence of mesylate groups by ¹H NMR.

Protocol 3: Thiol Quantification in a PEG Hydrogel Network

This protocol is adapted from methods used to quantify unreacted thiols in hydrogel formation.[20]

  • Hydrogel Formation : React PEG-dithiol with a PEG-maleimide crosslinker in a buffer (e.g., PBS at pH 7.4) for a defined period (e.g., 10-30 minutes) to form the hydrogel.

  • Sample Preparation :

    • For unreacted thiols in solution, take a small volume (e.g., 10 µL) of the pre-gel solution.

    • For thiols within the gel, use the fully formed hydrogel.

  • Thiol Detection Reagent : Prepare a working solution of a thiol-reactive fluorescent probe (e.g., Measure-iT™ Thiol Assay Kit, ThermoFisher) according to the manufacturer's instructions.

  • Reaction : Add the working solution to the pre-gel aliquot or the fully formed hydrogel.

  • Measurement : Within 5 minutes of adding the reagent, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 494 nm, Em: 517 nm).

  • Quantification : Determine the concentration of unreacted thiols by comparing the fluorescence reading to a standard curve prepared using a known thiol-containing compound (e.g., cysteine or dithiothreitol).

Conclusion

Di-mesylated PEG linkers represent a critical and versatile platform technology in biomedical research and drug development. Their straightforward synthesis and high reactivity make them ideal starting materials for producing a wide array of bifunctional linkers. These derivatives are integral to the construction of sophisticated drug delivery systems like ADCs, the formation of tunable hydrogels for controlled release, and the modification of nanoparticles and surfaces. A thorough understanding of the underlying chemistry and experimental protocols enables researchers to harness the full potential of these linkers to create next-generation therapeutics and advanced biomaterials with improved efficacy and safety profiles.

References

Exploring the Hydrophilicity of PEG2 Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Poly(ethylene glycol) (PEG) linkers are foundational tools in modern drug development, prized for their ability to enhance the therapeutic properties of conjugated molecules.[1] Among these, the short-chain PEG2 linker, composed of two ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity and compact size.[2] This guide provides an in-depth exploration of the hydrophilicity of PEG2 linkers, presenting key quantitative data, detailed experimental protocols for characterization, and illustrations of their roles in advanced therapeutic modalities.

The remarkable water solubility of PEG is a direct result of its structure, which consists of repeating ethylene glycol units (-CH₂-CH₂-O-).[1] The ether oxygen atoms along the polymer's backbone form hydrogen bonds with water molecules, creating a protective aqueous shell around any molecule it's attached to.[1][3] This "hydrodynamic shield" is fundamental to the many benefits of PEGylation, including improved solubility and stability of conjugated molecules.[4][5]

Quantitative Analysis of PEG2 Linker Hydrophilicity

The hydrophilicity of a linker is a critical parameter that influences the overall properties of a bioconjugate, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC).[4][6] It is most commonly quantified by the partition coefficient (LogP) and aqueous solubility. A lower or negative LogP value signifies greater hydrophilicity.[7][8]

While specific experimental LogP values for a standalone PEG2 linker are not extensively documented in publicly available literature, its contribution to reducing the lipophilicity of a larger molecule is well-established. The inclusion of PEG units systematically decreases the calculated LogP (cLogP) and increases the topological polar surface area (TPSA) of a molecule, leading to improved aqueous solubility.[6]

Table 1: Comparative Physicochemical Properties of Linkers

Linker TypeRepresentative StructureTypical cLogP ContributionImpact on Solubility
Alkyl Linker -(CH₂)n-Positive (Increases Lipophilicity)Can decrease aqueous solubility.[9]
PEG2 Linker -O(CH₂CH₂O)₂-Negative (Increases Hydrophilicity)Significantly improves aqueous solubility.[9][]
PEG4 Linker -O(CH₂CH₂O)₄-More Negative than PEG2Offers greater solubility enhancement than PEG2.[11]

Note: cLogP values are context-dependent and vary based on the entire molecular structure. The trends shown are illustrative.

Applications in Advanced Therapeutics

The primary advantage of incorporating PEG2 linkers is to mitigate the hydrophobicity of potent payloads or large, complex molecules, thereby preventing aggregation and improving their pharmacokinetic profiles.[12][13]

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic payload is linked to a monoclonal antibody. Many of these payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation and poor stability.[12] PEG linkers act as a "hydrophilic shield," enhancing the aqueous solubility of the entire ADC construct.[12] This allows for higher drug-to-antibody ratios (DARs) without compromising stability.[14]

Below is a diagram illustrating the general structure of a PEGylated ADC.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody PEG2 PEG2 Linker (Hydrophilic Spacer) Antibody->PEG2 Conjugation Site Payload Cytotoxic Drug (Often Hydrophobic) PEG2->Payload Attachment

General structure of a PEGylated Antibody-Drug Conjugate (ADC).
PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[15] These molecules are often large and can suffer from poor solubility and cell permeability.[6] PEG linkers are the most common type used in PROTAC design, with studies showing their incorporation into over 50% of reported PROTACs.[15][16] The flexibility and hydrophilicity of a PEG2 linker can improve the solubility of the PROTAC and facilitate the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase).[6]

Experimental Protocols

Accurate and reproducible characterization of hydrophilicity is essential for linker design and selection.

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP.[17] It directly measures the partitioning of a compound between n-octanol and water.[18]

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in the organic phase (n-octanol) to its concentration in the aqueous phase at equilibrium.[8] LogP is the base-10 logarithm of this ratio. A negative LogP indicates higher hydrophilicity.[8]

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a relevant buffer like PBS, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure each solvent is saturated with the other.[7] Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., a molecule functionalized with a PEG2 linker) in the aqueous phase. The concentration should be accurately known and detectable by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound.

  • Equilibration: Seal the vial and shake or stir it gently until equilibrium is reached.[19] This can take several hours. Avoid vigorous shaking that can lead to emulsion formation.[19]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a validated analytical method like HPLC.[18]

  • Calculation: Calculate LogP using the formula: LogP = log10([organic] / [aqueous]).[8]

LogP_Workflow A 1. Pre-saturate n-octanol and water C 3. Mix Phases & Equilibrate (Shake Gently) A->C B 2. Dissolve Compound in aqueous phase B->C D 4. Separate Phases (Centrifuge) C->D E 5. Quantify Concentration in each phase (HPLC) D->E F 6. Calculate LogP E->F

Experimental workflow for LogP determination via the shake-flask method.
Protocol 2: Determination of Aqueous Solubility

This method determines the maximum concentration of a substance that can dissolve in an aqueous buffer at a given temperature.[7]

Principle: An excess amount of the compound is equilibrated in a buffer. After removing the undissolved solid, the concentration of the dissolved compound is measured, representing its aqueous solubility.[7]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., a payload-PEG2-linker conjugate) to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully collect the supernatant. To ensure no solid particles remain, it may be filtered through a low-protein-binding filter (e.g., 0.22 µm).[20]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method. If the compound has a UV chromophore, UV-Vis spectrophotometry against a standard curve can be used.[7] Otherwise, HPLC or LC-MS is preferred.

  • Result: The measured concentration is the aqueous solubility of the compound, typically expressed in mg/mL or µM.

Conclusion

The hydrophilicity imparted by PEG2 linkers is a critical design element in modern drug development. By increasing the aqueous solubility and mitigating the hydrophobicity of conjugated payloads, these linkers enhance the stability, manufacturability, and pharmacokinetic properties of complex therapeutics like ADCs and PROTACs.[6][12] The strategic selection and characterization of these linkers, using robust experimental protocols, are essential for optimizing the safety and efficacy of next-generation therapies.

References

An In-depth Technical Guide to Ms-PEG2-MS: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG2-MS, a bifunctional, PEG-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identifiers, physicochemical properties, and its role in the rapidly evolving field of targeted protein degradation. Furthermore, it offers a representative experimental protocol for its use in PROTAC synthesis, quantitative data on the impact of PEG linkers on PROTAC efficacy, and visualizations of the underlying biological pathways and experimental workflows.

Core Chemical Identifiers and Properties of this compound

This compound is a chemical tool of significant interest in the development of PROTACs, a novel class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. The precise chemical structure and properties of this compound are fundamental to its function as a linker in these heterobifunctional molecules.

IdentifierValueSource(s)
CAS Number 34604-52-9[1]
IUPAC Name oxybis(ethane-2,1-diyl) dimethanesulfonate
Molecular Formula C6H14O7S2[1]
Molecular Weight 262.3 g/mol [1]
SMILES CS(=O)(=O)OCCOCCOS(C)(=O)=O
InChI 1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3
InChIKey CEGQKEWSEGCYRS-UHFFFAOYSA-N
Appearance White Solid
Purity Typically >95%

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a bifunctional linker, providing a flexible and hydrophilic spacer to connect the POI-binding and E3 ligase-recruiting moieties.

The two terminal methanesulfonyl (mesyl) groups of this compound are excellent leaving groups, readily undergoing nucleophilic substitution reactions with nucleophiles such as amines, thiols, or hydroxyls present on the respective ligands. This allows for the covalent attachment of the POI and E3 ligase ligands, forming the final PROTAC molecule. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[2][3]

Mechanism of Action of PROTACs

The fundamental mechanism of action of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by the proteasome.[4] This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->PROTAC recycled PROTAC_bound->E3_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI poly-ubiquitinates Ub Ubiquitin Ub->E3_bound transfers to E2 E2 Enzyme E2->Ub activates Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

PROTAC Mechanism of Action

Experimental Protocols

While a specific, published protocol detailing the use of this compound was not identified in the search, a general and representative protocol for the synthesis of a PROTAC using a bifunctional linker with two leaving groups is provided below. This protocol is based on the principles of nucleophilic substitution, which is the expected reaction mechanism for this compound.

General Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis where a POI ligand with a primary amine is first reacted with this compound, followed by the reaction with an E3 ligase ligand also containing a primary amine.

Materials:

  • Protein of Interest (POI) ligand with a primary amine functionality

  • E3 Ligase ligand with a primary amine functionality

  • This compound (CAS: 34604-52-9)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate)

Step 1: Synthesis of the POI-Linker Intermediate

  • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 times) and then with brine (1 time).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the E3 ligase ligand (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Heat the reaction to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Synthesis of POI-Linker Intermediate (POI-NH2 + this compound) start->step1 purification1 Purification 1 (Flash Chromatography) step1->purification1 step2 Step 2: Synthesis of Final PROTAC (POI-Linker-Ms + E3-NH2) purification2 Purification 2 (HPLC) step2->purification2 purification1->step2 characterization Characterization (LC-MS, NMR) purification2->characterization end End: Pure PROTAC characterization->end

PROTAC Synthesis Workflow

Quantitative Data on PEG Linker Efficacy in PROTACs

The length and composition of the linker are critical for the efficacy of a PROTAC. While specific data for a PROTAC synthesized with this compound is not publicly available, the following tables summarize representative data from the literature on the impact of PEG linker length on the degradation efficiency of PROTACs targeting various proteins. This data illustrates the importance of optimizing the linker to achieve potent protein degradation.

Table 1: Effect of PEG Linker Length on BRD4 Degradation [6]

PROTACLinker (n = PEG units)DC50 (nM)Dmax (%)
PROTAC-1250>90
PROTAC-2325>95
PROTAC-3415>98
PROTAC-458>98
PROTAC-5620>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Effect of PEG Linker Length on BTK Degradation [5]

PROTACLinker (n = PEG units)DC50 (nM)Dmax (%)
PROTAC-A2120~85
PROTAC-B345>90
PROTAC-C410>95
PROTAC-D528>90
PROTAC-E695~88

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its two mesylate groups provide reactive handles for conjugation to protein-targeting and E3 ligase-recruiting ligands, while the PEG spacer can confer favorable physicochemical properties to the final molecule. The provided information on its chemical identity, its role in the PROTAC mechanism of action, a representative synthesis protocol, and quantitative data on the importance of linker design will be a valuable resource for researchers in the field of targeted protein degradation. The continued exploration and optimization of linkers like this compound are crucial for the development of the next generation of potent and selective protein-degrading therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Ms-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the conjugation of proteins with Ms-PEG2-MS, a bifunctional crosslinker containing a di-ethylene glycol spacer with terminal mesylate groups. The information is intended to guide researchers in developing robust and efficient bioconjugation strategies.

Introduction

This compound (1,5-Bis(methylsulfonyl)oxy-3-oxapentane) is a homobifunctional crosslinker that contains a two-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal methanesulfonyl (mesylate) groups are excellent leaving groups, making the linker highly reactive towards nucleophiles such as the primary amines of lysine (B10760008) residues and the N-terminus of proteins, as well as the sulfhydryl groups of cysteine residues.[1] This reactivity allows for the stable, covalent attachment of the hydrophilic PEG2 spacer to target biomolecules.[1]

The short, discrete PEG chain offers a balance of hydrophilicity and compact size, making it a suitable choice for applications where precise control over linker length and minimal steric hindrance are important.[2] The hydrophilic nature of the PEG spacer can enhance the solubility and stability of the resulting protein conjugate.[3]

Applications in Bioconjugation

The versatile reactivity of this compound makes it suitable for a variety of bioconjugation applications, including:

  • Protein-Protein Crosslinking: Creating defined protein dimers or oligomers for functional studies.

  • Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers, homobifunctional linkers can be used in specific ADC designs.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand.[4]

  • Surface Modification: Immobilizing proteins onto surfaces functionalized with nucleophilic groups.

Experimental Workflow

A typical experimental workflow for protein conjugation with this compound involves preparation of the protein and linker, the conjugation reaction, quenching of the reaction, and finally, purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Incubate Protein + Linker) protein_prep->conjugation linker_prep This compound Preparation (Dissolve in Organic Solvent) linker_prep->conjugation quenching Quenching (Add Quenching Reagent) conjugation->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization

Caption: General experimental workflow for protein conjugation.

Detailed Protocol: Protein Conjugation with this compound

This protocol describes a general method for conjugating this compound to a protein via primary amines (e.g., lysine residues). Optimization of reaction conditions, including pH, temperature, and molar ratios, is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound linker

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Purification tools (e.g., desalting columns, dialysis cassettes, chromatography system)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[5]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO to a final concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of 10-50 fold of this compound over the protein may be required.[6]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6] The optimal incubation time and temperature should be determined empirically.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted mesylate groups.[6]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Purify the protein conjugate to remove unreacted linker, byproducts, and any unconjugated protein.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted linker molecules.[]

      • Ion-Exchange Chromatography (IEX): Can separate proteins based on differences in charge, which may be altered upon conjugation.[]

      • Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecules from the protein conjugate solution.[6]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and confirm its integrity.

    • Common characterization techniques include:

      • SDS-PAGE: To visualize an increase in the apparent molecular weight of the protein after conjugation.[8]

      • Mass Spectrometry (MS): (e.g., ESI-MS or MALDI-TOF) to determine the precise molecular weight of the conjugate and calculate the number of attached linkers.[8][9]

      • HPLC: Techniques like reversed-phase HPLC can be used to assess the purity of the conjugate.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation reaction and characterization of the resulting conjugate.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can favor intermolecular crosslinking.[5]
Molar Excess of Linker10-50 foldShould be optimized for the specific protein and desired degree of labeling.[6]
Reaction pH8.0-9.0Higher pH increases the nucleophilicity of primary amines.
Reaction Temperature4°C to Room TemperatureLower temperatures can minimize protein degradation.[5]
Incubation Time2-4 hours to overnightDependent on the reactivity of the protein and the desired degree of conjugation.[6]
Quenching Reagent Conc.20-50 mMEnsures complete quenching of unreacted linker.[6]

Table 2: Expected Changes in Physicochemical Properties

PropertyExpected ChangeAnalytical Technique
Molecular WeightIncrease per conjugationMass Spectrometry (MS)[8]
Hydrodynamic RadiusSlight increaseDynamic Light Scattering (DLS)
Isoelectric Point (pI)Potential changeIsoelectric Focusing (IEF)
HydrophobicityDecreaseReversed-Phase Chromatography (RPC)
Aqueous SolubilityIncreaseSolubility Assays

Signaling Pathway Context: PROTAC Mechanism of Action

This compound can be used as a linker in the synthesis of PROTACs. The PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

G cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism for targeted protein degradation.

Conclusion

This compound is a versatile homobifunctional crosslinker for protein conjugation. The protocols and information provided herein serve as a guide for researchers to effectively utilize this reagent in their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for successful outcomes.

References

Application Notes and Protocols for PROTAC Synthesis using Ms-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design. PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation. This document provides a detailed step-by-step guide for the synthesis of PROTACs using a specific bifunctional linker, Ms-PEG2-MS.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Step-by-Step Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound (1,2-Bis(methylsulfonyloxy)ethane) involves a sequential nucleophilic substitution strategy. The two mesylate (Ms) groups are excellent leaving groups, allowing for the stepwise conjugation of the POI ligand and the E3 ligase ligand, which typically contain nucleophilic functional groups like amines or phenols.

Synthesis_Workflow POI_Ligand POI Ligand (with -NH2 or -OH) Step1 Step 1: First Nucleophilic Substitution POI_Ligand->Step1 Ms_PEG2_Ms This compound Linker Ms_PEG2_Ms->Step1 Intermediate Ligand-Linker Intermediate (POI-PEG2-Ms) Step1->Intermediate Purification1 Purification (e.g., Column Chromatography) Intermediate->Purification1 Step2 Step 2: Second Nucleophilic Substitution Purification1->Step2 E3_Ligand E3 Ligase Ligand (with -NH2 or -OH) E3_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification2 Final Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification2

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of Ligand-Linker Intermediate (POI-PEG2-Ms)

This protocol describes the first nucleophilic substitution to couple the POI ligand to the this compound linker. It is assumed the POI ligand has a primary amine or phenolic hydroxyl group.

Materials:

  • POI ligand with a nucleophilic handle (-NH2 or -OH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297), hexanes, dichloromethane (B109758) (DCM) for chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add a suitable base. For a phenolic nucleophile, use K2CO3 (2.0-3.0 equivalents). For an amine nucleophile, use DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.5-2.0 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the POI ligand solution.

  • Stir the reaction at room temperature or heat to 40-60°C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-PEG2-Ms intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the second nucleophilic substitution to couple the E3 ligase ligand to the purified POI-PEG2-Ms intermediate.

Materials:

  • POI-PEG2-Ms intermediate (from Protocol 1)

  • E3 ligase ligand with a nucleophilic handle (-NH2 or -OH)

  • Anhydrous DMF

  • DIPEA or K2CO3

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • LC-MS for reaction monitoring

  • Preparative High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Under an inert atmosphere, dissolve the purified POI-PEG2-Ms intermediate (1.0 equivalent) and the E3 ligase ligand (1.1-1.2 equivalents) in anhydrous DMF.

  • Add a suitable base (DIPEA or K2CO3, 2.0-3.0 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS until the starting intermediate is consumed.

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1, Step 7.

  • Purify the final crude PROTAC using preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation: Quantitative Analysis of Synthesized PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. The following tables summarize representative quantitative data illustrating the impact of PEG linker length on the biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.)

PROTAC IDLinker (n = PEG units)DC50 (nM)Dmax (%)Cell Line
PROTAC-PEG22>5000~50H661
PROTAC-PEG33~25>90Various
PROTAC-PEG44>5000~60H661

Table 2: Effect of PEG Linker Length on BTK Degradation (Note: Data is illustrative and compiled from various sources in the literature.)

PROTAC IDLinker (n = PEG units)DC50 (nM)Dmax (%)Cell Line
BTK-PROTAC-12>1000<20Ramos
BTK-PROTAC-24~50>90Ramos
BTK-PROTAC-36~250~60Ramos

Characterization and Evaluation Protocols

Protocol 3: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody. Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).

  • Detection and Analysis: Develop the blot using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[2]

WB_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. Its bifunctional nature with two reactive mesylate groups allows for a controlled, sequential attachment of the POI and E3 ligase ligands. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of PROTACs utilizing this short PEG linker. Systematic variation of linker length is crucial for optimizing PROTAC efficacy, and the characterization methods described are essential for validating the activity of newly synthesized degraders. This guide aims to empower researchers in the rational design and development of novel protein degraders with enhanced therapeutic potential.

References

Application Notes: Amine Modification using Ms-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxy-PEG2-methanesulfonate (Ms-PEG2-MS) is a homobifunctional crosslinking reagent. It consists of a short, hydrophilic di-ethylene glycol spacer flanked by two reactive methanesulfonyl (mesylate) groups. The mesylate group is an excellent leaving group, rendering the terminal carbon atoms susceptible to nucleophilic attack. This reagent is designed for the covalent conjugation or crosslinking of molecules containing nucleophilic functional groups, most notably primary amines.

The reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amine of a lysine (B10760008) residue on a protein) on the carbon atom bearing the mesylate group. This results in a stable secondary amine linkage and the displacement of the mesylate.[1] The inherent hydrophilicity of the polyethylene (B3416737) glycol (PEG) spacer can enhance the aqueous solubility of the resulting conjugate and the defined length provides precise spatial control between the linked molecules.[2]

Principle of Reaction

The conjugation chemistry of this compound is based on a nucleophilic substitution reaction (Sɴ2). Primary amines, which are sufficiently nucleophilic at slightly alkaline pH, attack the electrophilic carbon atom attached to the mesylate leaving group. The reaction forms a stable, covalent secondary amine bond. The overall efficiency of the reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. A competing hydrolysis reaction of the mesylate group can occur, particularly at higher pH values, which underscores the need for optimized reaction conditions.

Quantitative Reaction Parameters

For optimal reaction efficiency and yield, the following parameters should be considered. These conditions are based on the principles of mesylate chemistry and may require optimization for specific applications.

ParameterRecommended ConditionNotesSource
pH 7.5 - 8.5A slightly alkaline pH ensures deprotonation of primary amines, increasing their nucleophilicity.[1]
Buffer System Amine-free buffers (e.g., Phosphate, Borate, Bicarbonate/Carbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction and should only be used for quenching.[1][3]
Molar Ratio 10-50 fold molar excess of this compoundA molar excess is generally recommended to drive the reaction to completion. The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.[2]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster. Incubation at 4°C can be used for sensitive biomolecules to maintain their stability, typically requiring a longer reaction time.[4]
Reaction Time 1 - 4 hours at Room Temperature; 4 - 12 hours at 4°CProgress can be monitored using analytical techniques such as LC-MS or SDS-PAGE.[4]
Reagent Solvent Anhydrous DMSO or DMFThis compound should first be dissolved in a minimal amount of an anhydrous organic solvent before being added to the aqueous reaction buffer to prevent hydrolysis.[3]
Quenching Reagent 20-50 mM final concentration of Tris or Glycine bufferAdded to consume any unreacted this compound, terminating the reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Protein Amine Modification

This protocol provides a general method for conjugating this compound to primary amines (e.g., lysine residues) on a target protein.

Materials and Reagents:

  • This compound

  • Target protein

  • Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl).[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes).[2]

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • This compound Preparation: Immediately before use, prepare a stock solution (e.g., 10-100 mM) of this compound in anhydrous DMSO.

  • Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. The volume of the added DMSO should ideally not exceed 10% of the total reaction volume. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to react with any excess this compound. Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification: Remove unreacted this compound and quenching reagents from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.[2]

  • Characterization: Analyze the final conjugate to confirm the modification.

    • SDS-PAGE: To visualize an increase in the apparent molecular weight of the protein.

    • Mass Spectrometry (MS): To determine the exact mass of the conjugate and calculate the degree of labeling.

    • HPLC (SEC, IEX, RP): To assess purity, aggregation, and heterogeneity of the product.[1]

Diagrams and Workflows

reaction_pathway cluster_reactants Reactants cluster_products Products Amine R¹-NH₂ (Primary Amine) Conjugate R¹-NH-CH₂(CH₂OCH₂)₂-NH-R² (Crosslinked Product) Amine->Conjugate Nucleophilic Attack PEG Ms-O-CH₂(CH₂OCH₂)₂-Ms (this compound) PEG->Conjugate Byproduct 2x MsOH (Methanesulfonic Acid) PEG->Byproduct Displacement

Caption: Reaction mechanism of this compound with primary amines.

experimental_workflow prep 1. Reagent Preparation - Dissolve Protein in Reaction Buffer (pH 7.5-8.5) - Dissolve this compound in Anhydrous DMSO react 2. Conjugation Reaction - Add this compound to Protein Solution - Incubate at RT (1-4h) or 4°C (4-12h) prep->react quench 3. Quench Reaction - Add Tris or Glycine Buffer - Incubate for 15-30 min react->quench purify 4. Purification - Size-Exclusion Chromatography (SEC) - or Dialysis quench->purify char 5. Characterization - SDS-PAGE - Mass Spectrometry (MS) - HPLC purify->char

Caption: Experimental workflow for amine modification using this compound.

References

Application Notes and Protocols for Peptide Crosslinking Using a Homobifunctional NHS-Ester PEG Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a homobifunctional N-hydroxysuccinimide (NHS) ester-functionalized polyethylene (B3416737) glycol (PEG) crosslinker, herein referred to as Bis-PEG2-NHS, for the crosslinking of peptides. This technique is a powerful tool in structural biology and drug development for studying peptide-protein interactions, peptide conformations, and creating well-defined peptide conjugates.

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for elucidating the three-dimensional structures of proteins and their complexes.[1][2][3] Homobifunctional crosslinkers, such as Bis-PEG2-NHS, contain two identical reactive groups that target specific functional groups on amino acid residues.[4] In this case, the NHS esters react with primary amines, found on the N-terminus of peptides and the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential aggregation, and provides a flexible spacer of a defined length for distance constraint measurements.[7][8]

Principle of Bis-PEG2-NHS Crosslinking:

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is most efficient at a pH range of 7.2 to 8.5.[5][9] The bifunctional nature of the crosslinker allows it to covalently link two amine-containing residues that are within a certain spatial proximity, dictated by the length of the PEG spacer.

Applications

  • Mapping Peptide-Protein Interaction Interfaces: Identify the binding sites of peptides on their protein targets.[2]

  • Determining the Topology of Peptide Complexes: Understand the arrangement of subunits in a multi-peptide complex.[8]

  • Studying Conformational Changes in Peptides: Detect changes in peptide structure upon binding to a ligand or another protein.[8][10]

  • Probing the Structure of Large Peptide Assemblies: Gain structural insights into fibrillar or aggregated peptide structures.

  • Creating Peptide Conjugates: Formulate well-defined peptide dimers or link peptides to other molecules for therapeutic or diagnostic purposes.

Data Presentation

Quantitative data from XL-MS experiments are crucial for comparing different experimental conditions. The following table provides a template for presenting such data, illustrating the type of information that can be obtained from a comparative study.

MetricExperiment A (e.g., Control)Experiment B (e.g., Treated)Fold Change (B/A)
Total Number of Identified Crosslinked Spectra4,8005,9001.23
Number of Unique Crosslinked Peptides1,1001,2501.14
Number of Intra-peptide Crosslinks7508901.19
Number of Inter-peptide Crosslinks3503601.03
Number of Identified Crosslinked Proteins/Peptides1201351.13

Table 1: Hypothetical Quantitative XL-MS Data. This table illustrates how quantitative data from two different experimental conditions can be summarized and compared. Such data allows for the assessment of changes in peptide interactions and conformations.

Experimental Protocols

The following protocols provide a general guideline for using Bis-PEG2-NHS in peptide crosslinking experiments. Optimization of reaction conditions is highly recommended for each specific biological system.

Protocol 1: Crosslinking of a Purified Peptide or Peptide-Protein Complex

Materials:

  • Purified peptide or peptide-protein complex (in an amine-free buffer, e.g., HEPES, PBS, pH 7.2-8.0)

  • Bis-PEG2-NHS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Desalting columns or dialysis cassettes

Procedure:

  • Sample Preparation:

    • Ensure the peptide or protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The concentration of the peptide sample should typically be in the range of 0.1-2 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the Bis-PEG2-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the peptide solution.[4] The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • The optimal crosslinker-to-peptide molar ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4]

    • Incubate for 15 minutes at room temperature.

  • Analysis and Purification:

    • Analyze the crosslinking efficiency by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

    • Remove excess crosslinker and quenching buffer by a desalting column or dialysis against an appropriate buffer for downstream applications.[4]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Crosslinked peptide sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Protease (e.g., Trypsin)

  • Desalting columns/cartridges (e.g., C18)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Precipitate the crosslinked proteins (e.g., with acetone), and resuspend the pellet in a denaturing buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20-30 mM and incubating for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to below 1 M.

    • Add trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional):

    • Due to the low abundance of crosslinked peptides, an enrichment step using size exclusion or strong cation exchange chromatography can be performed to increase their detection by mass spectrometry.[11][12]

  • Desalting:

    • Desalt the digested peptides using a C18 desalting column or cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in an appropriate buffer for mass spectrometry.

    • Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis:

    • Use specialized software to identify the crosslinked peptides from the complex MS/MS data. The software searches for pairs of peptides linked by the mass of the crosslinker.[12][13]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Crosslinking Reaction Peptide Peptide with Primary Amines (N-terminus, Lysine) Reaction Reaction Mixture (pH 7.2-8.5) Peptide->Reaction Add Crosslinker Bis-PEG2-NHS Crosslinker Crosslinker->Reaction Add Crosslinked_Peptide Covalently Crosslinked Peptide Reaction->Crosslinked_Peptide Incubation

Caption: Workflow for the crosslinking reaction of peptides with Bis-PEG2-NHS.

G cluster_1 Sample Preparation for Mass Spectrometry start Crosslinked Sample denature Denaturation, Reduction, Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest enrich Enrichment of Crosslinked Peptides (Optional) digest->enrich desalt Desalting (e.g., C18) enrich->desalt ms LC-MS/MS Analysis desalt->ms data_analysis Data Analysis (Specialized Software) ms->data_analysis

Caption: Experimental workflow for preparing crosslinked peptides for mass spectrometry analysis.

G cluster_intra Intra-peptide Crosslink cluster_inter Inter-peptide Crosslink Peptide1 N-term ... Lys ... C-term Peptide1:n->Peptide1:k Covalent Bond Peptide2 N-term ... Lys ... C-term Crosslinker Bis-PEG2-NHS Peptide2:e->Crosslinker:n Crosslinker:s->Peptide1:e

Caption: Illustration of intra- and inter-peptide crosslinks formed by a homobifunctional crosslinker.

References

Application Notes for Ms-PEG2-MS in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ms-PEG2-MS refers to a heterobifunctional crosslinker composed of a discrete polyethylene (B3416737) glycol (PEG) chain of two units, capped with mesylate (Ms) functional groups at both ends. The mesylate group serves as an excellent leaving group, facilitating covalent bond formation with nucleophiles such as amines and thiols on biomolecules. This application note provides an overview of the utility of this compound in the development of targeted drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).

The incorporation of a short, hydrophilic PEG spacer like this compound into a drug delivery system offers several advantages. It can enhance the hydrophilicity of hydrophobic drug payloads, thereby improving their solubility and reducing aggregation.[1] The defined length of the PEG2 linker provides a precise spacer between the carrier molecule (e.g., an antibody) and the therapeutic agent, which can be crucial for maintaining the biological activity of both components.[1]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be employed as a linker to covalently attach potent cytotoxic drugs to monoclonal antibodies. This approach enables the targeted delivery of the drug to cancer cells expressing a specific antigen, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[2]

  • PROTACs (Proteolysis Targeting Chimeras): In the design of PROTACs, this compound can function as a component of the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand.[3]

  • Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to attach targeting ligands or therapeutic agents, improving their biocompatibility and circulation time.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Payload-Linker Conjugate

This protocol describes the reaction of a small molecule drug (payload) containing a nucleophilic functional group with this compound.

Materials and Reagents:

  • Small molecule drug (payload) with a nucleophilic group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolution: Dissolve the small molecule drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF or DMSO.[1]

  • Reaction: Add the organic base (2-3 equivalents) to the solution. The base acts as a scavenger for the methanesulfonic acid byproduct.[1]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Purification: Purify the resulting payload-PEG2-Ms conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol details the conjugation of the purified payload-PEG2-Ms to a monoclonal antibody (mAb).

Materials and Reagents:

  • Monoclonal antibody (mAb)

  • Payload-PEG2-Ms conjugate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 8.0-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system for further purification (optional)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 5-10 mg/mL.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the payload-PEG2-Ms conjugate to the antibody solution.[7]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted mesylate groups and incubate for 30 minutes at room temperature.[1]

  • Purification: Purify the resulting ADC using SEC to remove excess payload-linker and quenching reagents.[7] Further purification to separate different Drug-to-Antibody Ratio (DAR) species can be performed using HIC.[1]

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Run the purified ADC on a non-reducing SDS-PAGE gel to visualize the conjugate and any unconjugated antibody.[7]

  • A shift in the molecular weight band of the ADC compared to the unmodified antibody indicates successful conjugation.[8]

2. Size-Exclusion Chromatography (SEC-HPLC):

  • Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.[7]

3. Mass Spectrometry (MS) for Drug-to-Antibody Ratio (DAR) Determination:

  • Use Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to determine the molecular weight of the ADC.[3][8]

  • The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody.[3]

4. In Vitro Cytotoxicity Assay:

  • Determine the potency of the ADC by measuring its ability to kill target cancer cells in a cell-based assay.[7]

  • Calculate the half-maximal inhibitory concentration (IC50).[7]

Quantitative Data Summary

ParameterRecommended ValueReference
Payload-Linker Synthesis
This compound to Payload Ratio1.2:1 molar ratio[1]
Organic Base to Payload Ratio2-3:1 molar ratio[1]
Reaction Time2-4 hours at room temperature[1]
Antibody Conjugation
Antibody Concentration5-10 mg/mL[1]
Payload-Linker to Antibody Ratio10-20:1 molar excess[7]
Reaction Time1-2 hours at room temperature or overnight at 4°C[7]
Quenching Agent Concentration50-100 mM[1]

Visualizations

ADC_Synthesis_Workflow cluster_synthesis Step 1: Payload-Linker Synthesis cluster_conjugation Step 2: Antibody Conjugation cluster_characterization Step 3: Characterization Payload Payload Reaction1 Reaction (DMF/DMSO, Base) Payload->Reaction1 MsPEG2Ms This compound MsPEG2Ms->Reaction1 PayloadLinker Payload-PEG2-Ms Reaction1->PayloadLinker Purification1 RP-HPLC Purification PayloadLinker->Purification1 PurifiedPL Purified Payload-PEG2-Ms Purification1->PurifiedPL Antibody Antibody Reaction2 Conjugation Antibody->Reaction2 PurifiedPL->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 SEC/HIC Purification ADC->Purification2 PurifiedADC Purified ADC Purification2->PurifiedADC Analysis Analysis: - SDS-PAGE - SEC-HPLC - Mass Spectrometry (DAR) - In Vitro Cytotoxicity PurifiedADC->Analysis ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage ReleasedDrug Released Drug DrugRelease->ReleasedDrug DNA DNA ReleasedDrug->DNA 5. Target Engagement (e.g., DNA damage) Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ms-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and characterizing the three-dimensional structure of protein complexes. This application note provides a detailed protocol for the analysis of protein conjugates formed using Ms-PEG2-MS, a bifunctional linker containing a discrete polyethylene (B3416737) glycol (PEG) spacer and two reactive methanesulfonyl (mesylate) groups. While this compound is primarily utilized as a PEG-based PROTAC linker, its bifunctional nature with reactive mesylate groups suggests its potential application as a chemical cross-linker for XL-MS studies. Mesylate groups are good leaving groups and are expected to react with nucleophilic amino acid side chains, such as lysine, cysteine, and histidine, forming stable covalent bonds.

This document outlines the complete workflow, from sample preparation and cross-linking to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation. Furthermore, it provides a framework for quantitative analysis to study changes in protein conformation and interactions, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system.

Experimental Protocols

Protein Cross-Linking with this compound

This protocol describes the covalent cross-linking of a protein or protein complex using this compound.

Materials:

  • Purified protein or protein complex (e.g., EGFR) in an appropriate buffer (e.g., HEPES, PBS, pH 7.4)

  • This compound (MW: 262.30 g/mol , Formula: C6H14O6S2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that could compete with the cross-linking reaction. The recommended protein concentration is 0.1-2 mg/mL.

  • Cross-linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cross-linking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1 mM. The optimal cross-linker-to-protein molar ratio should be determined empirically, typically ranging from 20:1 to 50:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Verification (Optional): The formation of cross-linked products can be initially assessed by SDS-PAGE, where higher molecular weight bands corresponding to cross-linked species should be visible.

Sample Preparation for Mass Spectrometry

This protocol details the enzymatic digestion of the cross-linked protein sample to generate peptides suitable for MS analysis.

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: Add urea to the quenched cross-linking reaction to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

  • Dilution and Digestion: Dilute the sample 10-fold with 50 mM NH4HCO3 to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis of Cross-Linked Peptides

This protocol outlines the parameters for the analysis of the digested peptide mixture by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-resolution Orbitrap or Q-TOF mass spectrometer coupled with a nano-flow HPLC system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 90 minutes.

  • Flow Rate: 300 nL/min

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS1 Scan:

    • Mass Range: m/z 350-1800

    • Resolution: 60,000

    • AGC Target: 3e6

    • Max IT: 50 ms

  • MS2 Scan (Data-Dependent Acquisition):

    • TopN: 10

    • Isolation Window: 1.6 m/z

    • Collision Energy: Normalized Collision Energy (NCE) of 28

    • Resolution: 30,000

    • AGC Target: 1e5

    • Max IT: 100 ms

    • Charge State Inclusion: 3+ and higher

Data Presentation

Quantitative analysis of cross-linked peptides can reveal changes in protein conformation or interactions under different conditions (e.g., with and without ligand stimulation). The following tables present illustrative quantitative data for the analysis of EGFR cross-linking with this compound in the presence and absence of Epidermal Growth Factor (EGF). The data is hypothetical and serves as a template for presenting experimental results.

Table 1: Identification of Cross-Linked Peptides from EGFR

Cross-link IDProtein 1Residue 1Protein 2Residue 2Linker Mass (Da)Observed Precursor m/z
XL-01EGFRK745EGFRK860226.06854.43
XL-02EGFRK754EGFRC797226.06912.48
XL-03EGFRK846Grb2K56226.06789.39
XL-04EGFRY992Shc1K123226.06821.41

Note: The linker mass of 226.06 Da corresponds to the mass of this compound (262.30 Da) minus two mesylate groups (2 x -SO2CH3) upon reaction with nucleophilic residues, with the addition of two protons.

Table 2: Quantitative Analysis of EGFR Cross-Links upon EGF Stimulation

Cross-link IDDescriptionFold Change (+EGF / -EGF)p-value
XL-01EGFR Intramolecular (Kinase Domain)1.20.045
XL-02EGFR Intramolecular (Kinase Domain)3.50.002
XL-03EGFR-Grb2 Interaction5.8<0.001
XL-04EGFR-Shc1 Interaction4.2<0.001

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the analysis of this compound conjugates is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Protein Protein/Complex (e.g., EGFR) Crosslinking Cross-linking with This compound Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DatabaseSearch Database Search (e.g., pLink, MeroX) LCMS->DatabaseSearch Quantification Quantitative Analysis DatabaseSearch->Quantification Visualization Data Visualization Quantification->Visualization egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (activated) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment (XL-03) Shc1 Shc1 EGFR_dimer->Shc1 Recruitment (XL-04) PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Shc1->Grb2 Ras Ras SOS->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Cell_proliferation Cell Proliferation & Survival Akt->Cell_proliferation MAPK_pathway->Cell_proliferation

Application Notes and Protocols for the Purification of Ms-PEG2-MS Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ms-PEG2-MS (oxybis(ethane-2,1-diyl) dimethanesulfonate) from a typical synthesis reaction mixture. The primary methods covered are Normal-Phase Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and a novel precipitation technique using magnesium chloride.

Introduction to this compound Synthesis and Impurities

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative functionalized with mesylate groups. It is typically synthesized by the mesylation of diethylene glycol in the presence of a base, such as triethylamine (B128534) or pyridine. The reaction mixture, therefore, contains the desired product along with several process-related impurities. A thorough understanding of these impurities is critical for developing an effective purification strategy.

Typical Reaction Scheme:

Common Impurities in the this compound Reaction Mixture:

  • Unreacted Diethylene Glycol: The starting diol.

  • Mono-mesylated Intermediate: HO-(CH₂CH₂O)₂-SO₂CH₃.

  • Excess Mesyl Chloride: Highly reactive and will hydrolyze.

  • Methanesulfonic Acid: The hydrolysis product of mesyl chloride.

  • Triethylamine/Pyridine: The base catalyst.

  • Triethylammonium/Pyridinium Hydrochloride: The salt byproduct.

The primary challenge in the purification of this compound lies in its high polarity and its physical form, which is often a viscous oil or a waxy solid, making traditional purification techniques like crystallization challenging.

Overview of Purification Strategies

Three primary methods have been identified as effective for the purification of this compound and similar small, polar PEG derivatives:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase to separate compounds based on polarity. More polar compounds, like the starting diol, will have stronger retention, while the less polar product will elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase. It is particularly well-suited for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography.[1][2]

  • Precipitation with Magnesium Chloride (MgCl₂): A novel technique that involves the complexation of the PEGylated molecule with MgCl₂ to form a solid precipitate, which can then be isolated by filtration.[3] This method is advantageous for its simplicity and scalability.

The choice of purification method will depend on the scale of the reaction, the desired purity, and the available equipment.

Quantitative Data Summary

The following table summarizes typical performance data for the described purification methods for small, polar PEG derivatives like this compound. These values are representative and may vary depending on the specific reaction conditions and the optimization of the purification protocol.

Purification MethodPurity of Final Product (by HPLC)Typical YieldThroughputKey AdvantagesKey Disadvantages
Normal-Phase Chromatography >98%60-80%Low to MediumHigh resolution, well-established technique.Requires large volumes of organic solvents, can be time-consuming.
HILIC >99%70-90%Low to MediumExcellent for very polar compounds, good peak shapes.[1]Requires careful method development, specialized columns.[2]
Precipitation with MgCl₂ >95% (after washing)80-95%HighSimple, rapid, scalable, and cost-effective.[3]May not remove all structurally similar impurities, requires a subsequent decomplexation step.

Experimental Protocols

This protocol is suitable for the purification of gram-scale quantities of this compound.

Materials:

Procedure:

  • Sample Preparation: After the reaction is complete, quench with water and extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oil.

  • TLC Analysis: Dissolve a small amount of the crude product in DCM. Spot the TLC plate and develop it in a mobile phase of DCM:MeOH (e.g., 95:5). Visualize the spots using a UV lamp and then by staining with potassium permanganate. The product, this compound, should have a higher Rf value than the starting diol and the mono-mesylated intermediate.

  • Column Chromatography:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack a flash chromatography column with silica gel in hexanes.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc), followed by a gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM) to elute the more polar impurities.

    • Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil or waxy solid.

This protocol is suitable for analytical and semi-preparative scale purification of this compound, offering high resolution.

Materials:

  • Crude this compound reaction mixture, worked up as in 4.1.1

  • HILIC column (e.g., silica, amide, or zwitterionic phase)[4]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Ammonium formate

  • HPLC or preparative HPLC system with a UV detector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95:5 ACN:Water with 0.1% FA) to a concentration of 1-10 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: HILIC silica column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 95:5 Acetonitrile:Water + 0.1% Formic Acid

    • Mobile Phase B: 50:50 Acetonitrile:Water + 0.1% Formic Acid

    • Gradient: 0-100% B over 20-30 minutes

    • Flow Rate: 1 mL/min (analytical) or scaled up for preparative

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Purification and Isolation:

    • Inject the sample onto the equilibrated HILIC column.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

This protocol is a simple and scalable method for the purification of this compound.[3]

Materials:

  • Crude this compound reaction mixture, worked up as in 4.1.1

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

  • Sintered glass funnel or filtration apparatus

Procedure:

  • Complexation and Precipitation:

    • Dissolve the crude this compound in anhydrous DCM.

    • Add anhydrous MgCl₂ (1.1 equivalents) to the solution.

    • Add a small amount of anhydrous THF to facilitate complexation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Slowly add MTBE to the mixture until a precipitate forms.

    • Continue stirring for another 30 minutes to ensure complete precipitation.

  • Isolation of the Complex:

    • Collect the solid precipitate by filtration through a sintered glass funnel.

    • Wash the solid with MTBE to remove non-complexed impurities.

    • Dry the solid complex under vacuum.

  • Decomplexation (Release of Pure Product):

    • Dissolve the solid MgCl₂ complex in water.

    • Extract the aqueous solution with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Diethylene Glycol + Mesyl Chloride reaction Mesylation Reaction (Base, Solvent) start->reaction crude Crude this compound (Product + Impurities) reaction->crude method1 Normal-Phase Chromatography crude->method1 method2 HILIC crude->method2 method3 MgCl2 Precipitation crude->method3 analysis Purity & Yield Analysis (HPLC, LC-MS, NMR) method1->analysis method2->analysis method3->analysis

Caption: Overall workflow from synthesis to purification and analysis.

Normal_Phase_Chromatography_Workflow start Crude Product load Dry Load onto Silica start->load pack Pack Column load->pack elute Gradient Elution (e.g., Hex/EtOAc -> DCM/MeOH) pack->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product HILIC_Workflow start Crude Product dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto HILIC Column filter->inject gradient Gradient Elution (ACN/Water) inject->gradient collect Collect Fractions gradient->collect concentrate Remove ACN collect->concentrate lyophilize Lyophilize concentrate->lyophilize product Pure this compound lyophilize->product MgCl2_Precipitation_Workflow start Crude Product dissolve Dissolve in Anhydrous DCM start->dissolve add_mgcl2 Add Anhydrous MgCl2 & THF dissolve->add_mgcl2 precipitate Precipitate with MTBE add_mgcl2->precipitate filtrate Filter and Wash Precipitate precipitate->filtrate complex Solid this compound·MgCl2 Complex filtrate->complex decomplex Decomplexation (Water/DCM Extraction) complex->decomplex dry Dry Organic Layer decomplex->dry evaporate Evaporate Solvent dry->evaporate product Pure this compound evaporate->product

References

Application Notes and Protocols for Successful Monoclonal Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoclonal antibody (mAb) conjugation is a critical process in the development of targeted therapeutics, diagnostics, and research reagents.[1][2][][4] This technique involves the covalent attachment of a molecule, such as a drug, toxin, fluorescent dye, or enzyme, to a monoclonal antibody.[1][2] The inherent specificity of monoclonal antibodies for their target antigens makes them ideal vehicles for delivering payloads to specific cells or tissues, a principle famously embodied in antibody-drug conjugates (ADCs).[2][5][6] The success of a conjugation procedure is paramount, as it directly impacts the efficacy, safety, and reproducibility of the final conjugate.[6][][8]

This document provides a comprehensive guide to performing successful monoclonal antibody conjugations. It covers key considerations, popular conjugation chemistries, detailed experimental protocols, and methods for characterization and troubleshooting.

Key Considerations for Successful Conjugation

Several factors must be carefully considered to ensure a successful and reproducible conjugation reaction.[9][10]

  • Antibody Purity and Concentration: The starting antibody should be of high purity, ideally >95%, as impurities can compete with the antibody for the label, leading to lower conjugation efficiency.[11] The antibody concentration should typically be greater than 0.5 mg/mL to ensure an efficient reaction.[12]

  • Buffer Composition: The buffer in which the antibody is stored is critical. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA, gelatin) will interfere with amine-reactive conjugation chemistries.[13][14] Similarly, sodium azide, a common preservative, can inhibit the activity of enzyme labels like HRP. A buffer exchange step is often necessary to transfer the antibody into a suitable conjugation buffer, such as phosphate-buffered saline (PBS).[13]

  • Choice of Conjugation Chemistry: The selection of the conjugation chemistry depends on the available functional groups on the antibody and the molecule to be conjugated.[10] Common strategies target primary amines (lysine residues) or free thiols (from reduced cysteine residues).[5][8][] Site-specific conjugation methods are also gaining prominence as they offer greater control over the drug-to-antibody ratio (DAR) and produce more homogeneous conjugates.[1][][]

  • Molar Ratio of Reactants: The molar ratio of the molecule to be conjugated to the antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL) or drug-to-antibody ratio (DAR).[12][14] Suboptimal ratios can lead to under-conjugation, reducing potency, or over-conjugation, which can cause aggregation and affect antibody function.[12][16]

  • Reaction Conditions: Parameters such as pH, temperature, and reaction time must be carefully controlled to ensure the efficiency and specificity of the conjugation reaction.[][11]

Common Conjugation Chemistries

Amine-Reactive Conjugation (via NHS Esters)

This is one of the most common methods for labeling antibodies, targeting the abundant primary amines on lysine (B10760008) residues.[4][8][][17] N-hydroxysuccinimide (NHS) esters react with primary amines at a slightly basic pH (typically 8.0-9.0) to form stable amide bonds.[][17]

Workflow for NHS Ester Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (mAb + NHS Ester-Payload) antibody_prep->conjugation nhs_prep NHS Ester-Payload Stock Solution nhs_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization Characterization (e.g., UV-Vis for DAR) purification->characterization

Caption: Workflow for NHS Ester-based antibody conjugation.

Thiol-Reactive Conjugation (via Maleimides)

This method targets free sulfhydryl (thiol) groups on cysteine residues.[][18][19] Since native IgG antibodies have their cysteine residues involved in disulfide bonds, a reduction step is often necessary to generate free thiols.[19][20] Maleimide (B117702) chemistry is highly specific for thiols at a neutral pH (7.0-7.5) and forms a stable thioether bond.[18][19][21]

Mechanism of Thiol-Maleimide Reaction

G cluster_reactants Reactants cluster_product Product antibody_thiol Antibody with Free Thiol (-SH) conjugated_antibody Conjugated Antibody (Stable Thioether Bond) antibody_thiol->conjugated_antibody Michael Addition maleimide_payload Maleimide-activated Payload maleimide_payload->conjugated_antibody

Caption: Chemical reaction of thiol-maleimide conjugation.

Experimental Protocols

Protocol 1: NHS Ester Conjugation of a Monoclonal Antibody

Materials:

  • Monoclonal antibody (in amine-free buffer, e.g., PBS)

  • NHS ester-activated payload (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5[14]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[14]

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide[14]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[14]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.[14]

    • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution.[17]

  • NHS Ester Stock Solution Preparation:

    • Warm the vial of NHS ester-activated payload to room temperature.[14]

    • Dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.[14][] Use this solution promptly.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar ratio (typically 5:1 to 20:1 dye:antibody).[14]

    • Add the NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[17][22]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Separate the conjugated antibody from unreacted payload and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).[14][17]

    • Collect the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and the maximum absorbance of the payload.[14]

    • Store the purified conjugate in a suitable storage buffer at 4°C or -20°C.[21]

Protocol 2: Maleimide Conjugation to a Reduced Monoclonal Antibody

Materials:

  • Monoclonal antibody

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., PBS with EDTA)[19]

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the degassed reaction buffer at a concentration of 1-10 mg/mL.[19]

    • Add a 10-fold molar excess of TCEP to the antibody solution.[20]

    • Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[19][20]

  • Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the maleimide-activated payload in anhydrous DMSO.[18][21]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar ratio (typically 10:1 to 20:1 maleimide:antibody).[19][21]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Quenching:

    • Add a molar excess of a small molecule thiol like cysteine to quench any unreacted maleimide groups.[19]

    • Incubate for 15-30 minutes at room temperature.[19]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove excess payload and quenching reagent.

  • Characterization and Storage:

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR).

    • Store the purified conjugate under appropriate conditions.[18]

Data Presentation: Quantitative Parameters

The success of a conjugation reaction is often quantified by the Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL). This is a critical quality attribute that influences the efficacy and safety of the conjugate.[6][8]

ParameterNHS Ester ConjugationMaleimide Conjugation
Target Residue LysineCysteine
Reaction pH 8.0 - 9.07.0 - 7.5
Typical Molar Ratio (Payload:Ab) 5:1 to 20:1[14]10:1 to 20:1[19][21]
Typical Reaction Time 1 hour[17][22]2 hours to overnight[18][21]
Typical DAR/DOL 1 - 82 - 4

Characterization of Antibody Conjugates

Thorough characterization is essential to ensure the quality, consistency, and performance of the conjugated antibody.[5][6]

  • Drug-to-Antibody Ratio (DAR) Determination: This is commonly determined using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the payload at its maximum absorbance wavelength.[14] The molar extinction coefficients of both the antibody and the payload are used in the calculation.[14]

  • Chromatographic Methods: Techniques like size-exclusion chromatography (SEC), reversed-phase chromatography (RPC), and hydrophobic interaction chromatography (HIC) are used to assess the purity, aggregation, and heterogeneity of the conjugate.[23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide detailed information on the intact mass of the conjugate, confirming the DAR and identifying different conjugated species.[24]

  • Functional Assays: It is crucial to verify that the conjugation process has not compromised the biological activity of the antibody. This can be assessed through antigen-binding assays (e.g., ELISA) and cell-based functional assays.[]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Yield - Interfering substances in the antibody buffer (e.g., Tris, BSA).[13] - Low antibody concentration (<0.5 mg/mL).[12] - Degraded or hydrolyzed conjugation reagent.[12] - Suboptimal reaction conditions (pH, temperature, time).[11][12]- Perform buffer exchange to remove interfering substances.[11] - Concentrate the antibody.[12] - Use fresh, high-quality reagents.[12] - Optimize reaction parameters.[11]
Antibody Aggregation - High drug-to-antibody ratio (DAR), especially with hydrophobic payloads.[12] - Harsh reaction or purification conditions.[25]- Optimize the molar ratio to achieve a lower DAR.[12] - Use hydrophilic linkers (e.g., PEG).[12] - Perform conjugation and purification under milder conditions.[25]
Poor Stability of Conjugate - Incorrect storage conditions.[11]- Store the conjugate at the recommended temperature (-20°C to -80°C for most, 2-8°C for some like PE conjugates) and protect from light.[11][21] - Aliquot the conjugate to avoid repeated freeze-thaw cycles.[11]

Decision-Making Flowchart for Conjugation Strategy

G start Start: Need to Conjugate Antibody check_amine_buffer Antibody in Amine-free Buffer? start->check_amine_buffer buffer_exchange Perform Buffer Exchange check_amine_buffer->buffer_exchange No check_target Desired Conjugation Site? check_amine_buffer->check_target Yes buffer_exchange->check_target amine_conjugation Use Amine-Reactive Chemistry (e.g., NHS Ester) check_target->amine_conjugation Lysine (Amine) thiol_conjugation Use Thiol-Reactive Chemistry (e.g., Maleimide) check_target->thiol_conjugation Cysteine (Thiol) site_specific Consider Site-Specific Conjugation Methods check_target->site_specific Specific Site optimize_ratio Optimize Molar Ratio (Payload:Antibody) amine_conjugation->optimize_ratio thiol_conjugation->optimize_ratio site_specific->optimize_ratio characterize Characterize Conjugate (DAR, Purity, Function) optimize_ratio->characterize end Successful Conjugate characterize->end

Caption: A logical flow for selecting a suitable antibody conjugation strategy.

References

Application Notes and Protocols for Ms-PEG2-MS Linker in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a cornerstone in the development of advanced drug delivery systems, diagnostics, and theranostics. The process, often termed PEGylation, involves the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. This modification imparts a "stealth" characteristic, creating a hydrophilic shield that reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and consequently prolongs systemic circulation time.

The Ms-PEG2-MS linker is a short, homobifunctional crosslinking agent. It consists of a two-unit polyethylene glycol spacer flanked by two reactive methanesulfonyl (mesyl, Ms) groups. The mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent conjugation to nanoparticles with surface-exposed nucleophiles such as primary amines (-NH₂) or thiols (-SH). The bifunctional nature of this compound allows for its use in either intramolecular surface modification, potentially forming loops, or intermolecular crosslinking of nanoparticles, depending on the reaction conditions. These application notes provide a comprehensive overview, detailed experimental protocols, and expected quantitative outcomes for the surface modification of nanoparticles using the this compound linker.

Principle of Reaction

The surface modification of nanoparticles with this compound proceeds via a nucleophilic substitution reaction. Nucleophilic groups present on the nanoparticle surface, such as the lone pair of electrons on the nitrogen of a primary amine or the sulfur of a thiol, attack the carbon atom adjacent to the mesyl group. This results in the displacement of the methanesulfonate (B1217627) and the formation of a stable, covalent amine or thioether linkage. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to act as a proton scavenger and facilitate the reaction.

cluster_reactants Reactants cluster_product Product NP Nanoparticle-NH₂ Modified_NP Nanoparticle-NH-(CH₂)₂-O-(CH₂)₂-O-Ms (Modified Nanoparticle) NP->Modified_NP Nucleophilic Substitution Linker Ms-O-(CH₂)₂-O-(CH₂)₂-O-Ms (this compound) Linker->Modified_NP

Figure 1: Reaction of an amine-functionalized nanoparticle with this compound.

Key Applications

The surface functionalization of nanoparticles with this compound is beneficial for a variety of biomedical applications:

  • Prolonged Systemic Circulation: The hydrophilic PEG2 chains form a hydration layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the MPS and extending the circulation half-life of the nanoparticles.

  • Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their colloidal stability and maintaining their desired size distribution.

  • Controlled Drug Release: Surface modification can influence the drug release kinetics of the nanoparticle formulation.

  • Nanoparticle Crosslinking: Under specific conditions, the bifunctional nature of the linker can be exploited to crosslink multiple nanoparticles, forming larger clusters or hydrogels.

Quantitative Data on Nanoparticle Properties Post-Modification

The surface modification of nanoparticles with a short bifunctional PEG linker like this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. Note that the exact values will vary depending on the nanoparticle core material, size, surface chemistry, and the specific reaction conditions.

ParameterBefore ModificationAfter this compound ModificationTechnique
Hydrodynamic Diameter (Z-average) 100 - 150 nm110 - 170 nm (an increase of 10-20 nm)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2 (should remain low, indicating a stable dispersion)Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mV (for negatively charged NPs) or +30 mV to +50 mV (for positively charged NPs)Shift towards neutrality (e.g., -10 mV to -25 mV or +10 mV to +25 mV)[1][2]Electrophoretic Light Scattering (ELS)

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent conjugation of this compound to nanoparticles possessing surface amine functionalities.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound linker

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 8.0)

  • Dialysis membrane (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Deionized water

Procedure:

  • Nanoparticle Preparation: a. Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 1-10 mg/mL. b. Ensure the nanoparticles are well-dispersed by sonication or vortexing.

  • Reagent Preparation: a. Immediately before use, dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DMSO) to prepare a stock solution (e.g., 10-50 mg/mL). b. Prepare a stock solution of the tertiary amine base (e.g., TEA or DIPEA) in the same anhydrous solvent.

  • Conjugation Reaction: a. To the nanoparticle dispersion, add the tertiary amine base to achieve a final concentration that is in molar excess relative to the this compound to be added. This base will act as a proton scavenger. b. Add the desired molar excess of the this compound solution to the nanoparticle dispersion while stirring. A 10- to 50-fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles is a typical starting point. c. Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Purification of PEGylated Nanoparticles: a. Following the reaction, remove unreacted this compound and other small molecules by dialysis against deionized water or PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa). b. Alternatively, tangential flow filtration can be used for larger-scale purifications. c. Exchange the dialysis buffer several times over 24-48 hours to ensure complete removal of impurities.

  • Characterization and Storage: a. Characterize the purified PEGylated nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the degree of PEGylation using techniques such as ¹H NMR or Thermogravimetric Analysis (TGA). c. For long-term storage, the purified nanoparticle suspension can be lyophilized.

A Disperse Amine-Functionalized Nanoparticles in Buffer (pH 8.0) C Add Tertiary Base to Nanoparticle Dispersion A->C B Prepare this compound and Tertiary Base Stock Solutions D Add this compound Solution to Nanoparticle Dispersion B->D C->D E Incubate for 12-24 hours at Room Temperature D->E F Purify by Dialysis or Tangential Flow Filtration E->F G Characterize Size, PDI, Zeta Potential (DLS) and PEG Density (NMR/TGA) F->G H Store as Suspension or Lyophilized Powder G->H

Figure 2: Experimental workflow for nanoparticle modification with this compound.

Protocol 2: Characterization of this compound Modified Nanoparticles

Thorough characterization is crucial to confirm the successful conjugation and to understand the impact of the modification on the nanoparticle's physicochemical properties.

1. Hydrodynamic Diameter and Zeta Potential Measurement

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the unmodified and modified nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS/ELS analysis.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Compare the results before and after modification to confirm successful PEGylation, as indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.

2. Quantification of PEG Grafting Density

  • Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

  • Procedure:

    • Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.

    • Dissolve a known mass of the lyophilized nanoparticles in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • The characteristic peak of the ethylene (B1197577) glycol protons of PEG appears at approximately 3.6 ppm. The grafting density can be quantified by integrating this peak and comparing it to a known internal standard or a characteristic peak from the nanoparticle core if applicable.

  • Technique: Thermogravimetric Analysis (TGA).

  • Procedure:

    • Place a known mass of the lyophilized unmodified and modified nanoparticles in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate.

    • The weight loss corresponding to the decomposition of the PEG chains can be used to quantify the amount of PEG conjugated to the nanoparticles.

Conclusion

The use of the this compound linker for the surface modification of nanoparticles provides a method to enhance their drug delivery properties. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to implement this technology. The ability to improve stability, prolong circulation, and potentially influence drug release makes this compound a valuable tool in the development of next-generation nanomedicines. Careful characterization of the modified nanoparticles is essential to ensure the desired physicochemical properties and in vivo performance are achieved.

Disclaimer: The provided protocols are general guidelines. Specific reaction conditions, such as molar ratios, reaction times, and purification methods, may need to be optimized for different nanoparticle systems.

References

Application Notes and Protocols for In Vitro Protein Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular function, protein-protein interactions (PPIs) are fundamental to nearly all biological processes. Understanding the topology, dynamics, and composition of protein complexes is therefore a cornerstone of modern biological research and drug development. Chemical crosslinking, coupled with analytical techniques such as mass spectrometry (XL-MS), has emerged as a powerful tool for elucidating the structural and interactional details of proteins in their native or near-native states.[1][2][3][4][5] This technique employs bifunctional reagents to covalently link interacting amino acid residues that are in close spatial proximity, thereby "capturing" a snapshot of the protein interaction.[2][3]

These application notes provide a comprehensive guide to the experimental setup for in vitro protein crosslinking studies. We will delve into the selection of crosslinking reagents, detailed experimental protocols, and the subsequent analysis of crosslinked products. A case study on the well-characterized interaction between Calmodulin (CaM) and Melittin (B549807) is presented to provide a practical example. Furthermore, we will illustrate a key signaling pathway where PPIs are critical and outline the general experimental workflow using schematic diagrams.

Key Concepts and Applications

Chemical crosslinking offers invaluable insights into several aspects of protein biology:

  • Mapping Protein-Protein Interfaces: By identifying the specific amino acid residues that are crosslinked, researchers can map the interaction surfaces between two or more proteins.[1][6]

  • Determining Protein Complex Topology: Crosslinking provides distance constraints that help in modeling the three-dimensional arrangement of subunits within a protein complex.[4]

  • Capturing Transient Interactions: Many biologically significant PPIs are transient and difficult to study using other methods. Crosslinking can stabilize these fleeting interactions, allowing for their identification and characterization.[1][7]

  • Conformational Analysis: Changes in protein conformation, for instance upon ligand binding, can be monitored by observing alterations in crosslinking patterns.

Selecting the Right Crosslinking Agent

The choice of crosslinking reagent is critical for a successful experiment and depends on the specific research question and the nature of the proteins being studied.[8] Crosslinkers can be categorized based on several properties:

  • Reactive Groups: The reactive ends of the crosslinker determine which amino acid side chains they will target. Common reactive groups include N-hydroxysuccinimide (NHS) esters (target primary amines like lysine) and maleimides (target sulfhydryls like cysteine).[9][10]

  • Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers have two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[7][9][10]

  • Spacer Arm Length: The length of the spacer arm dictates the maximum distance between the two linked residues, providing a "molecular ruler" for distance constraints.

  • Cleavability: Some crosslinkers contain a cleavable bond (e.g., disulfide or diazo) in their spacer arm, which facilitates the analysis of crosslinked peptides by mass spectrometry.[11]

  • Water Solubility and Membrane Permeability: These properties are crucial for ensuring the crosslinker can access the target proteins in their native environment.

A selection of commonly used crosslinking agents is presented in the table below.

CrosslinkerReactive GroupsSpacer Arm (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS ester11.4NoNo
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester11.4NoYes
DSP (Dithiobis(succinimidyl propionate))NHS ester12.0Yes (Disulfide)No
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Sulfo-NHS ester12.0Yes (Disulfide)Yes
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester, Maleimide8.3NoNo
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS ester, Maleimide8.3NoYes
DSSO (Disuccinimidyl sulfoxide)NHS ester10.1Yes (MS-cleavable)No

Signaling Pathway Example: The ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3][6] This pathway is characterized by a series of protein-protein interactions that relay signals from the cell surface to the nucleus.[1][6] A simplified diagram of the ERK/MAPK signaling pathway is shown below, highlighting the key protein interactions.

ERK_MAPK_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Nucleus Nucleus ERK->Nucleus

Simplified ERK/MAPK signaling pathway highlighting key protein interactions.

Experimental Workflow for In Vitro Protein Crosslinking

The general workflow for an in vitro protein crosslinking experiment is a multi-step process that requires careful planning and execution. The key stages are outlined in the diagram below.

Crosslinking_Workflow SamplePrep 1. Sample Preparation (Purified Proteins) Crosslinking 2. Crosslinking Reaction SamplePrep->Crosslinking Quenching 3. Quenching Crosslinking->Quenching Analysis 4. Analysis of Crosslinked Products Quenching->Analysis SDSPAGE SDS-PAGE Analysis->SDSPAGE MassSpec Mass Spectrometry (XL-MS) Analysis->MassSpec DataAnalysis 5. Data Analysis and Interpretation SDSPAGE->DataAnalysis MassSpec->DataAnalysis

General experimental workflow for in vitro protein crosslinking studies.

Application Feature: Crosslinking of Calmodulin and Melittin

The interaction between the calcium-binding protein Calmodulin (CaM) and the bee venom peptide Melittin is a well-established model system for studying protein-protein interactions.[9][12][13] Melittin binds to CaM with high affinity in a calcium-dependent manner.[13][14] This interaction induces a significant conformational change in CaM.[13]

Quantitative Data from a Representative Crosslinking Experiment

The following table summarizes hypothetical quantitative data from an XL-MS experiment comparing the crosslinking of CaM and Melittin in the presence and absence of calcium. The data is presented as the relative abundance of identified crosslinked peptides.

Crosslinked Residues (CaM-Melittin)Spacer Arm Length (Å)Relative Abundance (+Ca²⁺)Relative Abundance (-Ca²⁺)Fold Change (+Ca²⁺ / -Ca²⁺)
CaM Lys75 - Melittin Lys711.40.850.108.5
CaM Lys94 - Melittin Lys2111.40.780.0515.6
CaM Lys148 - Melittin Lys2311.40.920.156.1
CaM Lys13 - Melittin Lys2311.40.650.088.1

Detailed Experimental Protocols

Protocol 1: In Vitro Crosslinking of Calmodulin and Melittin with BS3

This protocol describes the crosslinking of purified Calmodulin and Melittin using the water-soluble, non-cleavable, amine-reactive crosslinker BS3.

Materials:

  • Purified Calmodulin (CaM)

  • Melittin peptide

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Crosslinking Buffer: 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, pH 7.5

  • Calcium Stock Solution: 100 mM CaCl₂

  • EGTA Stock Solution: 100 mM EGTA

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Sample Preparation:

    • Prepare two reaction mixtures, one with calcium and one without.

    • For the "+Ca²⁺" reaction, prepare a 100 µL solution containing 5 µM CaM and 6 µM Melittin in Crosslinking Buffer. Add CaCl₂ to a final concentration of 1 mM.

    • For the "-Ca²⁺" reaction, prepare a 100 µL solution containing 5 µM CaM and 6 µM Melittin in Crosslinking Buffer. Add EGTA to a final concentration of 2 mM to chelate any residual calcium.

    • Incubate both reaction mixtures at room temperature for 30 minutes to allow for complex formation.

  • Crosslinking Reaction:

    • Prepare a fresh 10 mM stock solution of BS3 in nuclease-free water immediately before use.

    • Add BS3 to each reaction mixture to a final concentration of 1 mM.

    • Incubate the reactions at room temperature for 30 minutes.

  • Quenching:

    • Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Incubate at room temperature for 15 minutes to quench any unreacted BS3.

  • Analysis by SDS-PAGE:

    • Add an equal volume of 2x SDS-PAGE loading buffer to each quenched reaction.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a 15% Tris-Glycine SDS-PAGE gel.

    • Run the gel at 150V until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

    • Look for the appearance of a higher molecular weight band corresponding to the crosslinked CaM-Melittin complex in the "+Ca²⁺" lane.

Protocol 2: Sample Preparation for Mass Spectrometry (XL-MS)

This protocol outlines the steps for preparing the crosslinked sample for analysis by mass spectrometry.

Materials:

  • Quenched crosslinking reaction from Protocol 1

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • To the quenched crosslinking reaction, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free sulfhydryl groups.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digested peptide mixture with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample on a high-resolution mass spectrometer.

    • Use specialized software to identify the crosslinked peptides.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crosslinking observed Inactive crosslinkerUse fresh, unhydrolyzed crosslinker.
Interfering buffer componentsAvoid buffers containing primary amines (e.g., Tris) with amine-reactive crosslinkers.[15]
Incorrect pHEnsure the reaction buffer pH is optimal for the chosen crosslinker's reactivity.[15]
Excessive aggregation/precipitation Protein concentration is too highReduce the protein concentration.
Crosslinker concentration is too highPerform a titration to determine the optimal crosslinker concentration.
Hydrophobic crosslinker in aqueous bufferUse a water-soluble analog of the crosslinker or add a small amount of organic solvent.
Low yield of crosslinked product Suboptimal molar ratio of crosslinker to proteinOptimize the molar excess of the crosslinker.
Short incubation timeIncrease the incubation time for the crosslinking reaction.

Conclusion

In vitro protein crosslinking is a versatile and powerful technique for investigating protein-protein interactions and protein complex architecture. Careful consideration of the experimental design, including the choice of crosslinker and reaction conditions, is paramount for obtaining meaningful and reproducible results. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technique in their studies. By combining crosslinking with advanced analytical methods like mass spectrometry, it is possible to gain deep insights into the molecular mechanisms that govern cellular life.

References

Application Notes and Protocols for Monitoring MS-PEG2-MS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] This process can improve drug solubility, extend circulation half-life, and reduce immunogenicity.[2][3] The MS-PEG2-MS linker is a short, discrete (dPEG®), bifunctional PEGylating reagent. The "MS" refers to N-hydroxysuccinimide (NHS) esters, which are highly reactive toward primary amine groups (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under physiological to slightly alkaline conditions (pH 7-9).[4][5]

The bifunctional nature of this compound allows it to act as a crosslinker, covalently connecting two different molecules or inducing intramolecular crosslinking. Accurate and robust analytical techniques are therefore critical to monitor the reaction, quantify the efficiency of conjugation, and characterize the resulting products, including monomers, dimers, and other crosslinked species.[1]

This document provides a detailed overview of key analytical techniques, including chromatography, mass spectrometry, and electrophoresis, for monitoring this compound conjugation reactions. It includes comparative data, detailed experimental protocols, and visual workflows to guide researchers, scientists, and drug development professionals.

Reaction Mechanism

The MS(PEG)n series of reagents, including this compound, utilizes N-hydroxysuccinimide (NHS) esters to form stable amide bonds with primary amines. The reaction proceeds via nucleophilic attack from the amine group on the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group.[4]

cluster_reactants Reactants cluster_products Products cluster_crosslink Crosslinking Step Protein1 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG2-MS (Mono-Conjugate) Protein1->Conjugate + this compound MSP2MS This compound (NHS Ester) MSP2MS->Conjugate NHS1 NHS Conjugate->NHS1 releases Crosslinked Protein-NH-CO-PEG2-CO-NH-Protein (Crosslinked Dimer) Conjugate->Crosslinked + Protein-NH₂ Protein2 Protein-NH₂ Protein2->Crosslinked NHS2 NHS Crosslinked->NHS2 releases

Caption: this compound conjugation reaction pathway.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, such as the degree of PEGylation, purity, presence of aggregates, or separation of isomers. A multi-faceted approach combining several techniques is often necessary for comprehensive characterization.[1]

Technique Principle Information Obtained Advantages Limitations
SEC-HPLC Separation based on hydrodynamic radius (size).[3]Purity, presence of aggregates, separation of monomer, dimer, and higher-order species.[1]Robust, excellent for quantifying aggregates and different crosslinked species.[3]May have limited resolution between species of similar size.[3]
RP-HPLC Separation based on hydrophobicity.[6]Separation of unreacted protein, mono-conjugated, and crosslinked species. Can separate positional isomers.[6]High resolution, sensitive to the addition of the PEG linker which alters polarity.[7]Complex gradients may be required; PEGylated proteins can cause peak broadening.[2]
SDS-PAGE Separation based on apparent molecular weight after denaturation.[2]Visual confirmation of molecular weight increase; semi-quantitative assessment of purity and PEGylation degree.[8]Simple, cost-effective, suitable for initial screening of multiple samples.[2]Inaccurate molecular weight estimation due to PEG-SDS interactions; band smearing is common.[2]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Definitive molecular weight of conjugates, degree of PEGylation, identification of conjugation sites.[9][10]High accuracy and sensitivity; provides unambiguous confirmation of conjugation.[9]Polydispersity of some PEG reagents can complicate spectra; requires specialized equipment.[10]
SEC-MALS SEC combined with multi-angle light scattering, UV, and refractive index detectors.[3]Absolute molecular weight determination, degree of conjugation, and size, independent of elution time.[11]Provides precise characterization of molar mass for each species (monomer, dimer).[12]Requires specialized instrumentation and more complex data analysis.[3]

Experimental Workflows and Protocols

Successful monitoring of this compound reactions requires robust and reproducible protocols. The following sections detail the methodologies for the most critical analytical techniques.

cluster_reaction Conjugation Reaction cluster_analysis Analytical Workflow Start Start: Protein + this compound Reaction Incubate (pH 7-9, RT) Start->Reaction Quench Quench Reaction Reaction->Quench Mixture Reaction Mixture (Unreacted Protein, Mono-conjugate, Dimer, etc.) Quench->Mixture SEC SEC-HPLC (Size Separation) Mixture->SEC RP RP-HPLC (Hydrophobicity) Mixture->RP SDS SDS-PAGE (Apparent MW) Mixture->SDS MS Mass Spectrometry (Definitive Mass) Mixture->MS Data1 Data1 SEC->Data1 Purity, Aggregates, Dimers Data2 Data2 RP->Data2 Isomers, Purity Data3 Data3 SDS->Data3 MW Shift Data4 Data4 MS->Data4 Exact Mass, Degree of PEGylation

Caption: General experimental workflow for analysis.

SEC is ideal for separating the larger, crosslinked protein dimers from mono-conjugated and unreacted protein monomers based on their different hydrodynamic volumes.[3]

  • Objective: To quantify the percentage of monomer, dimer, higher-order aggregates, and unreacted protein.

  • Instrumentation:

    • HPLC system with UV detector

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å, or similar)[13]

  • Reagents:

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Procedure:

    • System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Sample Preparation: Dilute the reaction mixture in the mobile phase to a final protein concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • Injection: Inject 10-20 µL of the prepared sample onto the column.

    • Chromatography:

      • Flow Rate: 0.5 mL/min (Isocratic)[6]

      • Column Temperature: 25 °C[6]

      • Detection: UV absorbance at 280 nm.[6]

    • Data Analysis: Identify peaks corresponding to aggregates, dimer, monomer, and any fragments based on their elution times (larger molecules elute first). Calculate the relative percentage of each species by integrating the peak areas.

RP-HPLC separates molecules based on hydrophobicity. The addition of the hydrophilic PEG linker will typically decrease the retention time of the conjugated protein compared to the unmodified protein.[6]

  • Objective: To resolve and quantify unreacted protein from mono-conjugated and crosslinked species.

  • Instrumentation:

    • HPLC system with UV detector

    • C4 or C8 reversed-phase column

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Procedure:

    • System Setup: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Sample Preparation: Dilute the reaction mixture to ~1 mg/mL with Mobile Phase A.

    • Injection: Inject 10-20 µL of the sample.

    • Chromatography:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40 °C.

      • Detection: UV absorbance at 214 nm and 280 nm.

      • Gradient: A linear gradient from 5% to 70% Mobile Phase B over 30 minutes is a common starting point and should be optimized.[7]

    • Data Analysis: The unreacted protein will typically be the most retained (most hydrophobic) peak. The mono-conjugated and crosslinked species will elute earlier. Quantify by peak area integration.

SDS-PAGE is a widely used technique to visualize the increase in molecular weight following PEGylation.[2] The crosslinked dimer should appear at approximately double the molecular weight of the mono-PEGylated species.

  • Objective: To visually confirm conjugation and estimate the distribution of products.

  • Materials:

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer (e.g., MES or MOPS)

    • SDS-PAGE loading buffer (e.g., 4x LDS sample buffer)

    • Molecular weight marker

    • Coomassie Brilliant Blue or Barium-Iodide stain for PEG visualization[2]

  • Procedure:

    • Sample Preparation: Mix the protein samples (unmodified control and reaction mixture) with loading buffer. Heat at 70-95 °C for 5-10 minutes to denature.

    • Gel Loading: Load 10-15 µL of each sample and the molecular weight marker into the wells of the gel.

    • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[2]

    • Staining:

      • Coomassie Staining: Stain the gel for 1 hour, followed by destaining until protein bands are clearly visible.

      • Barium-Iodide Staining (for PEG): Immerse the gel in 5% barium chloride for 10 minutes, rinse with water, and then immerse in an iodine solution until brown bands appear. This specifically stains the PEG component.[2]

    • Data Analysis: Compare the lanes. A successful reaction will show new, higher molecular weight bands corresponding to the mono-conjugated and crosslinked species, with a decrease in the intensity of the unmodified protein band.[2]

Mass spectrometry provides definitive confirmation of conjugation by measuring the precise molecular weight of the reactants and products.[9]

  • Objective: To confirm the identity and determine the exact mass of the unreacted, mono-conjugated, and crosslinked protein species.

  • Instrumentation:

    • LC system (e.g., UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

  • Procedure:

    • LC Separation: Perform a separation using an optimized RP-HPLC method (as in Protocol 4.2) to separate the components of the reaction mixture before they enter the mass spectrometer.

    • MS Analysis:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Mass Range: Scan a range appropriate for the expected charge states of the proteins (e.g., 800-4000 m/z).

    • Data Processing:

      • Extract the mass spectra for each eluting chromatographic peak.

      • Deconvolute the resulting charge state envelope for each species to obtain the zero-charge mass (the actual molecular weight).[14]

      • Confirm the mass increase corresponding to the addition of one or two PEG linkers plus the mass of the crosslinked partner.

Data Presentation

Quantitative data from the analysis of a model this compound crosslinking reaction of a 25 kDa protein should be summarized for clear comparison.

Species Retention Time (min) Peak Area (%) Identity
Peak 18.53.2Aggregate
Peak 29.845.3Crosslinked Dimer
Peak 311.241.5Mono-conjugated Monomer
Peak 412.510.0Unreacted Monomer
Species Expected Mass (Da) Observed Mass (Da) Mass Difference (Da) Confirmation
Unreacted Protein25,000.025,000.5-Starting Material
Mono-conjugated25,172.2*25,172.9+172.4Mono-adduct (incomplete reaction)
Crosslinked Dimer50,172.2**50,173.1+25,172.6Successful Crosslinking

*Theoretical Mass of this compound linker (C11H12N2O7) after reaction is ~172.1 Da (loss of one NHS). **Theoretical Mass = (2 x Protein Mass) + Mass of PEG2 linker.

References

Application Notes and Protocols for Bioconjugation of Small Molecules using a PEG2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules, is a cornerstone of modern drug development and biological research. The use of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has emerged as a powerful strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents.[1] This is particularly relevant for small molecule drugs, which often face challenges such as poor water solubility, rapid in vivo clearance, and off-target toxicity.[2]

A short, discrete PEG linker, such as one with two ethylene (B1197577) glycol units (PEG2), offers a precise means to introduce a hydrophilic and flexible spacer between a small molecule and another entity, like a protein, antibody, or functional moiety.[3] The PEG2 linker can enhance the aqueous solubility of hydrophobic small molecules, potentially reduce immunogenicity, and provide steric shielding without adding excessive molecular weight that might hinder biological activity.[1][4]

These application notes provide a comprehensive guide to the bioconjugation of small molecules using a PEG2 linker, including detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to aid in experimental design.

Principles of PEG2 Linker Chemistry

PEG2 linkers are typically heterobifunctional, possessing two different reactive functional groups at their termini.[5] This allows for the specific and sequential conjugation of two different molecules. Common reactive groups on PEG2 linkers used for small molecule conjugation include:

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds. This is a common strategy for conjugating PEG linkers to small molecules or proteins containing lysine (B10760008) residues or a terminal amine.[3]

  • Maleimides: These groups exhibit high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues, forming stable thioether bonds.[6]

  • Carboxylic Acids: These can be activated (e.g., with EDC and NHS) to react with primary amines.[7]

  • Amines: The primary amine on a PEG2 linker can react with activated carboxylic acids on a small molecule.[3]

The choice of linker and conjugation chemistry is dictated by the available functional groups on the small molecule and the desired final conjugate structure.

Applications in Drug Development

The use of PEG2 linkers in small molecule bioconjugation has significant applications across various therapeutic modalities:

  • Antibody-Drug Conjugates (ADCs): PEG2 linkers can be incorporated as part of the linker connecting a potent small molecule cytotoxin to a monoclonal antibody, improving the ADC's solubility and pharmacokinetic profile.[3]

  • PROteolysis TArgeting Chimeras (PROTACs): In PROTACs, a PEG linker connects a small molecule that binds to a target protein with another that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic PEG2 spacer can enhance the solubility and cell permeability of the PROTAC.[1]

  • Improving Drug Properties: Conjugating a PEG2 linker to a small molecule drug can directly improve its water solubility, extend its plasma half-life, and alter its biodistribution.[1][2]

Quantitative Data for Bioconjugation Reactions

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of small molecules using PEG2 linkers. This data can serve as a starting point for experimental design and optimization.

Table 1: Comparative Performance of Amine-Reactive Linkers

Linker TypeTarget MoietyTypical Conjugation Efficiency (%)Typical Yield of Desired Conjugate (%)Resulting Linkage StabilityKey Characteristics
m-PEG2-Amino Activated Esters (e.g., NHS)70-9060-80High (Amide bond)Short, hydrophilic spacer; may offer improved in vitro potency with minimal steric hindrance.[3]
m-PEG4-Amino Activated Esters (e.g., NHS)70-9060-80High (Amide bond)Longer PEG chain provides increased hydrophilicity and potentially better in vivo stability compared to m-PEG2-Amino.[3]

Table 2: Example Reaction Conditions for Small Molecule PEGylation with NH-bis-PEG2 Derivatives

Small Molecule Functional GroupNH-bis-PEG2 DerivativeCoupling ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Carboxylic AcidNH-bis(PEG2-OH)EDC, NHSDMF122575-85
NHS EsterNH-bis(PEG2-OH)DIPEADMF42580-90
IsothiocyanateNH-bis(PEG2-OH)-DCM625>90
AldehydeNH-bis(PEG2-NH2)NaBH3CNMethanol82570-80

Data synthesized from BenchChem Application Notes.[7]

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule Containing a Carboxylic Acid to an Amine-Terminated PEG2 Linker

This protocol describes the activation of a carboxylic acid on a small molecule and its subsequent conjugation to an amine-functionalized PEG2 linker.

Materials:

  • Small molecule with a carboxylic acid group

  • Amine-PEG2-linker (e.g., m-PEG2-Amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Activation of the Small Molecule's Carboxylic Acid: a. Dissolve the small molecule (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[7]

  • Conjugation Reaction: a. In a separate flask, dissolve the Amine-PEG2-linker (1.1 equivalents) in anhydrous DMF. b. Add the activated small molecule solution to the Amine-PEG2-linker solution. c. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction (Optional): a. Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the conjugate from unreacted small molecule and PEG2 linker using reverse-phase HPLC. b. Monitor the elution profile at a suitable wavelength. c. Collect the fractions corresponding to the product peak. d. Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified conjugate.

  • Characterization: a. Confirm the identity and purity of the conjugate using LC-MS to verify the molecular weight. b. Further structural confirmation can be obtained using NMR spectroscopy.

Protocol 2: Conjugation of a Small Molecule Containing a Primary Amine to an NHS-Ester-Terminated PEG2 Linker

This protocol details the conjugation of an amine-containing small molecule to a pre-activated NHS-ester PEG2 linker.

Materials:

  • Small molecule with a primary amine group

  • NHS-PEG2-linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reactants: a. Dissolve the amine-containing small molecule in the Reaction Buffer. b. Immediately before use, dissolve the NHS-PEG2-linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not store the NHS-ester stock solution due to its susceptibility to hydrolysis.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the NHS-PEG2-linker solution to the small molecule solution. b. Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% (v/v) if the small molecule's stability is a concern. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Proceed immediately to purification. b. Separate the PEGylated conjugate from excess PEG reagent and unreacted small molecule using an appropriate chromatography method (e.g., RP-HPLC or SEC). c. Collect and pool the fractions containing the pure conjugate. d. Remove the solvent to obtain the final product.

  • Characterization: a. Analyze the purified conjugate by LC-MS to confirm its molecular weight and purity. b. Use NMR for detailed structural analysis if required.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows and the logical relationships in the bioconjugation process.

G Experimental Workflow for Small Molecule-PEG2 Conjugation (Carboxylic Acid Activation) cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Dissolve Small Molecule (COOH) Dissolve Small Molecule (COOH) Add EDC and NHS Add EDC and NHS Dissolve Small Molecule (COOH)->Add EDC and NHS Anhydrous DMF Stir 1-2h at RT Stir 1-2h at RT Add EDC and NHS->Stir 1-2h at RT Forms NHS Ester Combine and React Combine and React Stir 1-2h at RT->Combine and React Dissolve Amine-PEG2 Dissolve Amine-PEG2 in Anhydrous DMF Dissolve Amine-PEG2->Combine and React Stir 2-4h at RT\nor O/N at 4C Stir 2-4h at RT or O/N at 4C Combine and React->Stir 2-4h at RT\nor O/N at 4C Quench Reaction (Optional) Quench Reaction (Optional) Stir 2-4h at RT\nor O/N at 4C->Quench Reaction (Optional) Purify by HPLC Purify by HPLC Quench Reaction (Optional)->Purify by HPLC Characterize (LC-MS, NMR) Characterize (LC-MS, NMR) Purify by HPLC->Characterize (LC-MS, NMR) Final Conjugate Final Conjugate Characterize (LC-MS, NMR)->Final Conjugate

Caption: Workflow for conjugating a carboxylic acid-containing small molecule to an amine-PEG2 linker.

G Decision-Making Workflow for PEG2 Linker Selection Start Start Functional Group on Small Molecule? Functional Group on Small Molecule? Start->Functional Group on Small Molecule? Amine Amine Functional Group on Small Molecule?->Amine Primary Amine Carboxylic Acid Carboxylic Acid Functional Group on Small Molecule?->Carboxylic Acid COOH Thiol Thiol Functional Group on Small Molecule?->Thiol SH Select NHS-PEG2 Linker Select NHS-PEG2 Linker Amine->Select NHS-PEG2 Linker Select Amine-PEG2 Linker Select Amine-PEG2 Linker Carboxylic Acid->Select Amine-PEG2 Linker Select Maleimide-PEG2 Linker Select Maleimide-PEG2 Linker Thiol->Select Maleimide-PEG2 Linker Proceed to Conjugation Protocol Proceed to Conjugation Protocol Select NHS-PEG2 Linker->Proceed to Conjugation Protocol Select Amine-PEG2 Linker->Proceed to Conjugation Protocol Select Maleimide-PEG2 Linker->Proceed to Conjugation Protocol

Caption: A decision-making workflow for selecting the appropriate PEG2 linker based on the small molecule's functional group.

Conclusion

The bioconjugation of small molecules using a PEG2 linker is a versatile and effective strategy to enhance their therapeutic potential. By carefully selecting the appropriate linker chemistry and optimizing the reaction conditions, researchers can develop novel conjugates with improved solubility, stability, and pharmacokinetic profiles. The protocols and data provided in these application notes serve as a valuable resource for scientists and drug development professionals to successfully implement PEG2 linker-based bioconjugation in their research and development endeavors.

References

Protocol for Labeling Primary Amines with Amine-Reactive PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the covalent labeling of primary amines in proteins, peptides, and other biomolecules using amine-reactive polyethylene (B3416737) glycol (PEG) reagents. The protocols described herein are based on the widely used N-hydroxysuccinimide (NHS) ester chemistry. While the specific reagent "Ms-PEG2-MS" was not identified as a standard commercial product, these protocols are directly applicable to any amine-reactive PEG reagent, such as those containing an NHS ester functional group. The fundamental reaction involves the nucleophilic attack of a primary amine on the activated ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This process, known as PEGylation, is a critical bioconjugation technique in drug development, proteomics, and materials science for modifying the properties of molecules.[1][2][3] PEGylation can enhance the solubility, stability, and pharmacokinetic properties of biomolecules while potentially reducing their immunogenicity.[2][3][4][5][6]

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the PEG reagent to the target molecule.[2][7] These parameters should be optimized for each specific application to achieve the desired degree of labeling.

Reaction Mechanism and Workflow

The reaction between a primary amine and an NHS ester proceeds through a nucleophilic acyl substitution, forming a stable amide linkage. A general workflow for this process is outlined below.

G cluster_workflow Experimental Workflow prep_reagents Prepare Protein and PEG Reagent Solutions reaction Combine Reactants in Amine-Free Buffer (pH 7.2-8.5) prep_reagents->reaction incubation Incubate at RT (0.5-4h) or 4°C (overnight) reaction->incubation quench Quench Reaction (e.g., with Tris or Glycine) incubation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize Product (e.g., LC-MS, SDS-PAGE) purify->characterize

Caption: General experimental workflow for primary amine labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the efficiency of the conjugation reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal for reaction with primary amines.[2][7] Hydrolysis of the NHS ester increases at higher pH.[1]
Temperature Room Temperature (RT) or 4°CRT for 30-60 minutes to 4 hours, or 4°C for 2 hours to overnight.[1][8][9][10]
Molar Excess of PEG Reagent 10- to 50-foldThe optimal ratio depends on the protein concentration and desired degree of labeling.[2][11]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[1][2]
Quenching Agent Concentration 20 - 50 mMTris or glycine (B1666218) can be used to quench the reaction by consuming unreacted NHS esters.[8]

Table 2: Reagent and Buffer Compositions

Reagent/BufferCompositionNotes
Reaction Buffer Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, or 0.1 M sodium bicarbonateMust be free of primary amines (e.g., Tris).[2][9][10][12] pH should be between 7.2 and 8.5.[1]
PEG Reagent Stock Solution 10 mg/mL in anhydrous DMSO or DMFPrepare immediately before use as NHS esters are susceptible to hydrolysis.[1][2][9]
Quenching Buffer 1 M Tris-HCl, pH 8.0, or 1 M glycineAdded to terminate the labeling reaction.[1][2]

Experimental Protocols

Protocol 1: Labeling a Protein with an Amine-Reactive PEG Reagent

This protocol provides a general procedure for labeling a protein with a PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[2]

  • Amine-reactive PEG reagent (e.g., PEG-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or desalting.[9]

  • Prepare PEG Reagent Solution:

    • Equilibrate the amine-reactive PEG reagent to room temperature before opening the vial to prevent moisture condensation.[1][9]

    • Immediately before use, dissolve the PEG reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Do not store the solution as the NHS ester is prone to hydrolysis.[1][9]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution.[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8][13]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[2][9][10] Incubation times may range from 0.5 to 4 hours at room temperature or overnight at 4°C.[1]

  • Quench Reaction (Optional):

    • To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[8]

    • Incubate for an additional 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[1][8]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and purity using techniques such as SDS-PAGE, LC-MS, or spectrophotometry.[1][8] PEGylation will result in an increase in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[7][8]

Protocol 2: Labeling a Small Molecule with a Primary Amine

This protocol outlines the general procedure for reacting a small molecule containing a primary amine with a PEG-NHS ester.

Materials:

  • Amine-containing small molecule

  • Amine-reactive PEG reagent (e.g., PEG-NHS ester)

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)[1][9]

  • Base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)

  • Purification system (e.g., column chromatography, HPLC)

Procedure:

  • Prepare Reagents:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent.[1][9]

    • Dissolve the PEG-NHS ester in the same solvent.[1]

  • Reaction:

    • Under continuous stirring, add the PEG-NHS ester solution to the small molecule solution. A 1:1 or 2:1 molar ratio of PEG reagent to the small molecule is a common starting point.[9][10] If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base like TEA or DIPEA may be needed to neutralize it.

    • Stir the reaction mixture for 3-24 hours at room temperature.[9][10]

  • Monitoring:

    • Monitor the progress of the reaction by LC-MS or TLC.[9][10]

  • Purification:

    • Once the reaction is complete, the final product can be purified using standard organic synthesis techniques such as column chromatography or preparative HPLC.[9]

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for characterizing PEGylated molecules.[3][4][7] It can be used to confirm the mass of the conjugate and determine the degree of labeling.[3][8]

G cluster_ms_workflow Mass Spectrometry Analysis Workflow sample_prep Sample Cleanup and Desalting (e.g., C18 SPE) lc_separation LC Separation (e.g., Reversed-Phase) sample_prep->lc_separation ms_analysis High-Resolution MS Analysis (e.g., Orbitrap) lc_separation->ms_analysis data_analysis Data Analysis and Deconvolution ms_analysis->data_analysis

Caption: General workflow for MS analysis of PEGylated molecules.

LC-MS/MS Parameters for Labeled Peptides:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system is recommended.[13]

  • Column: A C18 reversed-phase column is commonly used.[13]

  • Mobile Phases: Typically, 0.1% formic acid in water (A) and 0.1% formic acid in 80% acetonitrile (B52724) (B) are used.[13]

  • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 40% B over 60-120 minutes) is employed to elute the peptides.[13]

  • MS1 Scan: A full scan over a mass range of 350-1500 m/z is typical.[13]

  • MS2 Method: Data-dependent acquisition (DDA) of the most intense precursor ions is often used for fragmentation.[13]

  • Fragmentation: Higher-energy collisional dissociation (HCD) is a common fragmentation method.[13]

The attachment of the PEG tag will add a specific mass to the peptide, which can be identified in the MS1 scan. Fragmentation in MS/MS will produce b- and y-ions, and the PEG chain itself can fragment, leading to characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).[13]

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive PEG reagent due to hydrolysis.Use fresh, properly stored reagents. Prepare solutions immediately before use.[8][9]
Incorrect pH for the reaction.Ensure the use of an appropriate amine-free buffer and verify the pH is in the optimal range (7.0-9.0).[2][7][8]
Insufficient molar excess of PEG reagent.Increase the molar excess of the PEG reagent incrementally.[7]
High Degree of Labeling/Polydispersity High molar excess of PEG reagent.Reduce the molar ratio of the PEG reagent to the protein.[7]
High reaction pH.Consider running the reaction at a slightly lower pH within the optimal range (e.g., 7.2-7.5).[7]
Precipitation of Protein High concentration of organic solvent.Ensure the volume of the organic solvent from the PEG stock does not exceed 10% of the total reaction volume.[8][13]

References

Application Note: Quantifying the Degree of Protein Modification with Amine-Reactive Polyethylene Glycol (PEG) Linkers using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This process can enhance protein stability, increase solubility, extend circulation half-life, and reduce immunogenicity.[2][3] The "Ms-PEG2-MS" terminology in the topic likely refers to the use of a bifunctional PEG linker, such as one with two NHS-ester groups (e.g., NHS-PEG2-NHS), for modification, followed by Mass Spectrometry (MS) for analysis. Mass spectrometry is a powerful analytical tool for characterizing PEGylated proteins, enabling the determination of the average molecular weight and the degree of PEGylation.[4][5] This application note provides detailed protocols for labeling proteins with an amine-reactive PEG-NHS ester and quantifying the degree of modification using mass spectrometry.

Principle of the Method

The quantification of protein PEGylation by mass spectrometry is based on the precise measurement of the mass increase of the protein after conjugation with PEG molecules. The N-hydroxysuccinimide (NHS) ester group of the PEG reagent reacts efficiently with primary amines (-NH2) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1] By comparing the mass of the modified protein with that of the unmodified protein, the number of attached PEG molecules can be determined. Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing intact proteins and their modified forms.[6]

Experimental Protocols

I. Protein Preparation for PEGylation
  • Protein Sample: The protein of interest should be of high purity.

  • Buffer Exchange: It is crucial to exchange the protein into an amine-free buffer to prevent competition with the labeling reaction.[7][8]

    • Recommended buffers include Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer (pH 8.3).[1]

    • Avoid buffers containing primary amines, such as Tris or glycine.[7]

    • Buffer exchange can be performed using dialysis, desalting columns, or spin filtration.[7][8]

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the amine-free buffer.[3][8]

II. Protein Labeling with NHS-PEGn-Ester

This protocol provides a general procedure for protein PEGylation. The optimal conditions, particularly the molar ratio of PEG reagent to protein, may need to be determined empirically.[3][8]

  • Reagent Preparation:

    • Equilibrate the vial of the NHS-PEGn-ester reagent to room temperature before opening to prevent moisture condensation.[3][7]

    • Immediately before use, dissolve the NHS-PEGn-ester in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-100 mM.[3][7] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[8]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-PEGn-ester to the protein solution with gentle stirring.[1] The optimal ratio should be determined empirically for each protein.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[3][8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-ester is consumed.[3]

III. Purification of the PEGylated Protein

Excess PEG reagent and reaction byproducts must be removed to ensure accurate characterization.

  • Purification Methods:

    • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from the smaller, unreacted PEG reagent.[2] The PEGylated protein will typically elute earlier than the unreacted protein.

    • Dialysis or Spin Filtration: These methods can also be used to remove excess, low-molecular-weight reagents.[7][9]

  • Fraction Collection and Pooling: Collect fractions corresponding to the purified PEGylated protein and pool them.

  • Buffer Exchange: If necessary, exchange the purified protein into a buffer suitable for long-term storage or downstream analysis (e.g., mass spectrometry).

IV. Mass Spectrometry Analysis

Intact mass analysis is used to determine the molecular weight of the PEGylated protein.

  • Sample Preparation:

    • Desalt the purified PEGylated protein sample to remove any salts that could interfere with ionization.

    • Dilute the sample to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with ESI-MS (e.g., 2% acetonitrile (B52724), 0.1% formic acid in water).

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a reversed-phase column suitable for protein separation.

    • Elute the protein using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Parameters:

    • Acquire data in positive ion mode.

    • Set the mass analyzer to a resolution of at least 70,000 to resolve the isotopic peaks of the different PEGylated species.[10]

Data Presentation and Quantitative Analysis

Calculating the Degree of PEGylation
  • Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact protein species.[10] This will result in a spectrum showing peaks for the unmodified protein and the protein with one, two, three, or more PEG modifications.

  • Mass Determination: Determine the average molecular weight of the un-PEGylated protein and the various PEGylated species from their respective mass spectra.[11]

  • Mass Difference Calculation: Calculate the mass difference between each PEGylated species and the un-PEGylated protein.

  • Degree of PEGylation: Divide the mass difference by the molecular weight of a single PEG chain to determine the number of attached PEG molecules for each species.[11]

  • Average Degree of PEGylation: The average degree of PEGylation for the entire sample can be calculated from the weighted average of the peak intensities corresponding to the different PEGylated species.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Protein PEGylation

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of NHS-PEG-Ester10- to 50-foldThis must be optimized empirically based on the protein and desired degree of labeling.[1]
Reaction BufferAmine-free (e.g., PBS, Bicarbonate)pH 7.2 - 8.5 is optimal for the reaction.[1]
Reaction Temperature4°C or Room Temperature (20-25°C)Lower temperatures can reduce the rate of hydrolysis of the NHS ester.[3]
Reaction Time30 min - 2 hoursDependent on temperature and protein reactivity.
Quenching Agent20-50 mM Tris or GlycineAdded after incubation to terminate the reaction.[3]

Table 2: Example Mass Spectrometry Data for a PEGylated Protein

Assumptions: Molecular weight of the unmodified protein is 25,000 Da, and the molecular weight of the PEG linker is 1,000 Da.

SpeciesObserved Mass (Da)Mass Difference (Da)Degree of PEGylation (n)Relative Abundance (%)
Unmodified Protein25,0000015
Mono-PEGylated26,0001,000140
Di-PEGylated27,0002,000235
Tri-PEGylated28,0003,000310

Visualizations

G Experimental Workflow for Quantifying Protein PEGylation cluster_prep Sample Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis p1 Protein in Amine-Free Buffer r1 Incubate Protein and PEG Reagent p1->r1 p2 Prepare NHS-PEG Ester Solution p2->r1 r2 Quench Reaction r1->r2 pu1 Size-Exclusion Chromatography r2->pu1 pu2 Collect PEGylated Protein Fractions pu1->pu2 a1 LC-MS Analysis of Intact Protein pu2->a1 a2 Deconvolute Mass Spectra a1->a2 a3 Calculate Degree of PEGylation a2->a3

Caption: Workflow for protein PEGylation and quantification by mass spectrometry.

G Impact of PEGylation on Protein Properties PEG Protein PEGylation Size Increased Hydrodynamic Size PEG->Size Stability Enhanced Stability PEG->Stability Solubility Improved Solubility PEG->Solubility Immunogenicity Reduced Immunogenicity PEG->Immunogenicity HalfLife Extended Half-Life Size->HalfLife Efficacy Improved Therapeutic Efficacy Stability->Efficacy Solubility->Efficacy Immunogenicity->Efficacy HalfLife->Efficacy

Caption: Logical flow of how PEGylation impacts key protein properties.

The protocols described provide a robust framework for the covalent modification of proteins with PEG linkers and the subsequent quantification of the degree of PEGylation using mass spectrometry. Accurate determination of the extent of modification is critical for ensuring the consistency, efficacy, and safety of PEGylated biotherapeutics. The combination of amine-reactive PEGylation chemistry and high-resolution mass spectrometry offers a precise and reliable method for characterizing these complex biomolecules.

References

Application Notes and Protocols for Poly(ethylene glycol)-Based Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, valued for their biocompatibility, tunable mechanical properties, and minimal protein adsorption. These water-swollen polymer networks serve as synthetic analogs of the extracellular matrix (ECM), providing a versatile platform for 3D cell culture, tissue engineering, and controlled drug delivery.[1] The ability to form these hydrogels in situ under cytocompatible conditions is critical for applications involving the encapsulation of cells and biologics.[2]

This document provides a comprehensive guide to the formation of PEG-based hydrogels, with a focus on crosslinking strategies involving thiol-functionalized precursors. While the specific nomenclature "Ms-PEG2-MS" is not standard, it suggests a di-mesylated PEG, a molecule where the terminal hydroxyl groups of a short PEG chain are converted to mesylate esters. Mesylates are excellent leaving groups, making PEG-dimesylate a potent electrophile for reaction with nucleophiles, such as the thiol groups on a dithiol-containing crosslinker, to form a hydrogel network through nucleophilic substitution.

These notes will detail the synthesis of such a precursor and its subsequent use in hydrogel formation. Additionally, we present protocols for more prevalent and well-characterized "click chemistry" methods for PEG hydrogel formation, namely thiol-ene and thiol-maleimide reactions, which offer rapid, specific, and bio-orthogonal crosslinking.[1]

Principle of Thiol-Based PEG Hydrogel Formation

The formation of PEG hydrogels relies on the crosslinking of multi-arm PEG macromers into a three-dimensional network. Thiol-based crosslinking chemistries are particularly advantageous due to their mild reaction conditions, high specificity, and efficiency.

1. Nucleophilic Substitution with PEG-dimesylate: A di-functional PEG-mesylate can react with a di-thiol crosslinker (e.g., dithiothreitol (B142953) - DTT) in a step-growth polymerization. The thiol groups, in their thiolate form (S-), act as nucleophiles, attacking the carbon adjacent to the mesylate leaving group. This reaction forms a stable thioether bond, resulting in the hydrogel network. The reaction rate is dependent on pH, as a more basic environment increases the concentration of the reactive thiolate anion.

2. Thiol-Michael Addition (Thiol-Maleimide): This reaction occurs between a thiol-functionalized PEG and a maleimide-functionalized PEG.[3] The thiol undergoes a conjugate addition to the electron-poor double bond of the maleimide (B117702), forming a stable thioether linkage.[3] This reaction is highly efficient and proceeds rapidly at physiological pH without the need for an initiator.[4]

3. Thiol-Ene Photo-Click Chemistry: This method involves the light-initiated reaction between a thiol group and an 'ene' group, such as a norbornene-functionalized PEG.[2] In the presence of a photoinitiator and upon exposure to cytocompatible long-wavelength UV light, a thiyl radical is generated, which then reacts with the 'ene' group, leading to rapid and spatially controllable hydrogel formation.[5]

Data Presentation: Properties of Multi-Arm PEG Hydrogels

The physical properties of PEG hydrogels, such as stiffness (storage modulus), swelling, and degradation, are critical for their application and can be tuned by altering the polymer concentration, the number of arms on the PEG macromer, and the crosslinking chemistry.[6][7]

Table 1: Mechanical and Physical Properties of 4-Arm vs. 8-Arm PEG-Vinyl Sulfone (VS) Hydrogels Crosslinked via Michael-Type Addition
PEG ArchitecturePEG Concentration (w/v)L-Cys Modifier (mM)Storage Modulus (G') after 60 min (Pa)Mass Swelling Ratio (Qm)Gelation Time (h)
4-Arm PEG-VS5%0~1000~351.7
4-Arm PEG-VS5%1.25~500~50-
4-Arm PEG-VS10%0~4000~20-
4-Arm PEG-VS10%3.75~2000~25-
8-Arm PEG-VS5%0~2500~256.2
8-Arm PEG-VS5%3.0~1500~30-
8-Arm PEG-VS10%0~8000~15-
8-Arm PEG-VS10%3.75~6000~18-
Data compiled from studies on multi-arm PEG hydrogels.[6] The storage modulus and swelling ratio are inversely related, and increasing PEG concentration leads to stiffer, less swollen gels. 8-arm PEG hydrogels generally form more densely crosslinked networks, resulting in higher stiffness and lower swelling compared to their 4-arm counterparts at the same w/v concentration.[6]
Table 2: Drug Release from PEG-Based Hydrogels
Hydrogel SystemDrug/MoleculeRelease MechanismHalf-life of ReleaseCumulative Release
mPEG-PA-PLL (10 wt%)CalcitoninpH-responsive~12 hours (at pH 6.8)>65% at 24h
PEG-dimesylate crosslinkedDoxorubicinDiffusion & DegradationNot specified~123 µg at pH 6.4 over 3 weeks
Tetra-PEG with β-eliminative linkersExenatide (peptide)Linker cleavage33 daysPredictable based on linker chemistry
Data extracted from various studies on drug delivery from PEG hydrogels.[8][9][10] Drug release kinetics can be controlled by the hydrogel's mesh size, degradation rate, and the specific chemistry used to tether the drug to the network.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of PEG-dimesylate

This protocol describes the synthesis of a di-mesylated PEG from a PEG-diol precursor.

Materials:

  • Poly(ethylene glycol) (PEG-diol, e.g., 2 kDa)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et3N)

  • Mesyl chloride (MsCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Ice-salt bath

Procedure:

  • Dry the PEG-diol under vacuum or by azeotropic distillation with toluene (B28343) to remove residual water.

  • In an oven-dried flask under an inert argon atmosphere, dissolve the dry PEG-diol in anhydrous DCM.

  • Add triethylamine (1.33 equivalents per hydroxyl group) to the solution.

  • Cool the reaction mixture to -10°C using an ice-salt bath.[11]

  • Slowly add mesyl chloride (2.1 equivalents per hydroxyl group) dropwise to the cooled solution.[11]

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).[11]

  • Quench the reaction by adding deionized water.

  • Perform a liquid-liquid extraction using DCM. Wash the organic phase sequentially with brine.[11]

  • Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate the solution using a rotary evaporator to obtain the PEG-dimesylate product.[11]

  • Confirm the structure and purity using ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 2: Hydrogel Formation via Nucleophilic Substitution

This protocol outlines the crosslinking of the synthesized PEG-dimesylate with a di-thiol crosslinker.

Materials:

  • PEG-dimesylate (synthesized in Protocol 1)

  • Dithiothreitol (DTT) or other di-thiol crosslinker

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the PEG-dimesylate in sterile PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve the di-thiol crosslinker in sterile PBS to a concentration that results in a 1:1 molar ratio of mesylate groups to thiol groups.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the PEG-dimesylate solution.

    • Add the di-thiol crosslinker solution to the PEG-dimesylate solution.

    • Mix rapidly by pipetting up and down.

    • Immediately cast the solution into a mold or the desired culture vessel.

  • Gelation:

    • Allow the reaction to proceed at 37°C. Gelation time will vary depending on concentration and pH but is expected to occur within 30-60 minutes. Monitor for the formation of a stable gel that does not flow when tilted.

  • Washing and Equilibration:

    • Once gelled, gently add sterile PBS to the hydrogel.

    • Wash for 24 hours, replacing the PBS every 8 hours to remove unreacted precursors and by-products.

Protocol 3: Hydrogel Formation via Thiol-Maleimide Michael Addition

This protocol describes the formation of a hydrogel by reacting a 4-arm PEG-thiol with a 4-arm PEG-maleimide.[1]

Materials:

  • 4-arm PEG-Thiol (PEG-4SH), 10 kDa

  • 4-arm PEG-Maleimide (PEG-4MAL), 10 kDa

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-4SH in PBS to the desired final concentration (e.g., 5% w/v).

    • Dissolve PEG-4MAL in PBS to the desired final concentration (e.g., 5% w/v).

  • Hydrogel Formation:

    • Mix equal volumes of the PEG-4SH and PEG-4MAL solutions to achieve a 1:1 molar ratio of thiol to maleimide groups.[1]

    • Mix quickly and immediately pipette the solution into the desired mold.

    • Gelation is typically rapid and occurs within minutes at room temperature.[2]

  • Hydrogel Characterization:

    • The formed hydrogel can be characterized for its swelling and mechanical properties as described in Protocol 5 and 6.

Protocol 4: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry

This protocol details the light-initiated crosslinking of a norbornene-functionalized PEG with a di-thiol crosslinker.[5]

Materials:

  • 4-arm PEG-Norbornene (PEG4NB), 20 kDa

  • Di-cysteine containing peptide (e.g., CGGYC) or DTT as crosslinker

  • Lithium acylphosphinate (LAP) photoinitiator

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • UV light source (365 nm, ~5 mW/cm²)[5]

Procedure:

  • Prepare Precursor Solutions:

    • Prepare stock solutions of PEG4NB, the di-thiol crosslinker, and the LAP photoinitiator in PBS or culture medium.

  • Hydrogel Formation:

    • Combine the PEG4NB and di-thiol crosslinker solutions to achieve the desired final concentrations and a 1:1 stoichiometric ratio of norbornene to thiol groups.[2]

    • Add the photoinitiator to the precursor solution at a final concentration of 1 mM.[5]

    • Vortex the solution to ensure homogeneity.

    • Pipette the precursor solution into the desired mold or well plate.

    • Expose the solution to 365 nm UV light for a defined period (e.g., 3 minutes) to initiate gelation.[12]

Protocol 5: Rheological Characterization of Hydrogels

This protocol describes how to measure the gelation kinetics and final stiffness of the hydrogels.

Materials:

  • Hydrogel precursor solutions

  • Rheometer with parallel plate geometry

Procedure:

  • Time Sweep (Gelation Kinetics):

    • Set the rheometer to the desired temperature (e.g., 37°C).

    • Pipette the mixed hydrogel precursor solution onto the bottom plate of the rheometer.

    • Lower the upper plate to the desired gap distance (e.g., 500 µm).

    • Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).[2]

    • Monitor the storage modulus (G') and loss modulus (G''). The gelation point is defined as the time at which G' surpasses G''.[13]

  • Frequency Sweep (Stiffness):

    • Once the hydrogel is fully formed and G' has plateaued, perform a frequency sweep to characterize the mechanical properties of the gel.

Protocol 6: Swelling Ratio Measurement

This protocol is for determining the water uptake capacity of the hydrogel.

Materials:

  • Formed hydrogel samples

  • Deionized water or PBS

  • Analytical balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare hydrogel samples of a defined geometry (e.g., discs).

  • Weigh the hydrogel immediately after formation to get the initial mass.

  • Lyophilize the hydrogel to obtain the dry weight (W_dry).

  • Immerse the hydrogel in deionized water or PBS at 37°C for 48 hours to allow for full swelling.[1]

  • Remove the swollen hydrogel, gently blot away excess surface water, and weigh it to get the swollen weight (W_swollen).

  • The mass swelling ratio (Qm) is calculated as: Qm = W_swollen / W_dry.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation PEG_diol PEG-Diol PEG_Ms PEG-dimesylate PEG_diol->PEG_Ms Et3N, DCM MsCl Mesyl Chloride MsCl->PEG_Ms Hydrogel Thioether-linked Hydrogel Network PEG_Ms->Hydrogel Nucleophilic Substitution (pH > 7) DiThiol Di-thiol Crosslinker (e.g., DTT) DiThiol->Hydrogel

Caption: Workflow for PEG-dimesylate synthesis and hydrogel formation.

G cluster_thiol_maleimide Thiol-Maleimide Michael Addition cluster_thiol_ene Thiol-Ene Photo-Click Chemistry PEG_SH Multi-arm PEG-Thiol Hydrogel_TM Hydrogel Network PEG_SH->Hydrogel_TM Spontaneous (pH 7.4) PEG_MAL Multi-arm PEG-Maleimide PEG_MAL->Hydrogel_TM PEG_NB Multi-arm PEG-Norbornene Hydrogel_TE Hydrogel Network PEG_NB->Hydrogel_TE DiThiol Di-thiol Crosslinker DiThiol->Hydrogel_TE Initiator Photoinitiator (LAP) Initiator->Hydrogel_TE UV UV Light (365 nm) UV->Hydrogel_TE Initiates

Caption: Common "click chemistry" routes for PEG hydrogel formation.

References

Troubleshooting & Optimization

optimizing Ms-PEG2-MS conjugation efficiency for low yield reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ms-PEG2-MS conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide (B117702) group (Ms) and a sulfhydryl group (thiol) is between 6.5 and 7.5.[1][2][3][4][5] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group.[6] Below pH 6.5, the reaction rate slows considerably because the thiol group is predominantly in its less reactive protonated form.[7][8] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive, and can also react with primary amines, leading to a loss of selectivity.[1][3][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][5][8]

Q2: My protein contains disulfide bonds. Do I need to reduce them before conjugation?

Yes, it is crucial to reduce disulfide bonds before initiating maleimide conjugation.[7] Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-).[5][6] Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the free thiols for conjugation.[5][7]

Q3: Which reducing agent is best for this procedure?

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for maleimide conjugation workflows.[6][7] Unlike dithiothreitol (B142953) (DTT), TCEP does not contain a thiol group and therefore will not compete with the target molecule's thiols for reaction with the maleimide.[6][7] If DTT is used, it must be completely removed before adding the maleimide reagent, typically through dialysis or a desalting column.[6][7]

Q4: How should I prepare and store my this compound reagent?

Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions.[7][8] It is crucial to prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6][7][9] Avoid prolonged storage of maleimides in aqueous solutions.[2][5] For long-term storage, the solid reagent should be stored at -20°C under an inert atmosphere and protected from light.[5][10] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]

Q5: My final conjugate is unstable. What could be the cause?

The thioether bond formed between a thiol and a maleimide can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[8][12] This can lead to payload migration in applications like antibody-drug conjugates (ADCs).[1] Additionally, the thiosuccinimide ring is susceptible to hydrolysis, which increases with pH.[1][8] Interestingly, the ring-opened product, a succinamic acid thioether, is more stable and no longer subject to the retro-Michael reaction.[1][8] In some applications, the conjugate is intentionally treated at a higher pH post-conjugation to hydrolyze the ring and improve in-vivo stability.[1]

Troubleshooting Guide for Low-Yield Reactions

This guide addresses specific issues that can lead to low conjugation yield.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive this compound due to Hydrolysis: The maleimide group is highly susceptible to hydrolysis in aqueous solutions, rendering it unreactive towards thiols.[5][7]- Prepare fresh this compound stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6][9] - Avoid storing maleimide reagents in aqueous buffers.[5]
2. Oxidation of Thiol Groups: Free sulfhydryl groups (-SH) are prone to oxidation, forming disulfide bonds (-S-S-) which are unreactive with maleimides.[9][12]- Degas all buffers to remove dissolved oxygen.[7] - Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[7] - Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to prevent metal-catalyzed oxidation.[7][13]
3. Incomplete Reduction of Disulfide Bonds: If the target molecule has disulfide bonds, they must be fully reduced to expose the free thiols for conjugation.[7]- Ensure a sufficient molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess) is used.[7] - Confirm the presence of free thiols using Ellman's reagent (DTNB) before proceeding with the conjugation.[5][14]
4. Incorrect Buffer pH: The pH of the reaction buffer is critical for both thiol reactivity and maleimide stability.[2][5]- Verify that the pH of your reaction buffer is strictly within the optimal range of 6.5-7.5.[2][5] Buffers outside this range can significantly slow the reaction or promote maleimide degradation.[1]
5. Presence of Competing Thiols: Buffers or reagents containing thiols (e.g., DTT) will compete with the target molecule for reaction with the maleimide.[7]- Use thiol-free buffers such as PBS, HEPES, or Tris.[2][7] - If DTT was used for reduction, ensure its complete removal via dialysis or a desalting column before adding the this compound.[6]
Presence of Unexpected Byproducts 1. Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][3]- Ensure the reaction pH does not exceed 7.5 to maintain high selectivity for thiols.[2][3]
2. Thiazine (B8601807) Rearrangement (with N-terminal Cysteine): For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[1][12][15]- If possible, perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[2] Alternatively, consider acetylating the N-terminal amine prior to conjugation.[15]
Product Instability 1. Retro-Michael Reaction: The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, leading to the dissociation of the conjugate.[4][8]- After conjugation and purification, consider intentionally hydrolyzing the succinimide ring to the more stable succinamic acid thioether by adjusting the pH to a slightly basic condition.[12]

Data Presentation

Table 1: pH Effects on Maleimide-Thiol Reactions
pH Range Thiol Reactivity Primary Side Reactions Selectivity
< 6.5SlowThiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[1][15]High for thiols over amines.
6.5 - 7.5 Optimal Minimal side reactions.High for thiols over amines. [1][3]
> 7.5FastIncreased rate of maleimide hydrolysis.[1][7] Competitive reaction with primary amines (e.g., lysine).[1][3]Decreased selectivity for thiols.
Table 2: Comparison of Reducing Agents for Disulfide Bond Reduction
Reducing Agent Mechanism Compatibility with Maleimide Chemistry Removal Required Before Conjugation?
TCEP Phosphine-based reductionHigh. Does not contain thiols, so it does not compete with the target molecule for reaction with the maleimide.[6][7]No. [16]
DTT Thiol-disulfide exchangeLow. Contains thiol groups that will compete with the target molecule's thiols for reaction with the maleimide, reducing conjugation efficiency.[6]Yes. Must be completely removed, typically by dialysis or a desalting column.[6][7]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.[2]

  • (Optional) Reducing Agent: TCEP hydrochloride.

  • (Optional) Chelating Agent: EDTA.

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[6]

  • Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[9]

    • (Optional) If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of TCEP.[6] Incubate at room temperature for 30-60 minutes.[17]

  • This compound Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold molar excess).[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[18]

  • Quenching the Reaction:

    • (Optional) To quench any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM.[6] Incubate for 15-30 minutes.[12]

  • Purification:

    • Purify the conjugate to remove unreacted this compound, quenching reagent, and other byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis.[6]

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Protein_Prep Prepare Thiol-Containing Molecule in Degassed Buffer (pH 6.5-7.5) Disulfide_Reduction Reduce Disulfide Bonds (if necessary with TCEP) Protein_Prep->Disulfide_Reduction Optional Conjugation Incubate Protein and This compound Mixture Disulfide_Reduction->Conjugation Maleimide_Prep Prepare Fresh this compound Solution in Anhydrous Solvent Maleimide_Prep->Conjugation Quenching Quench Unreacted Maleimide Conjugation->Quenching Purification Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterize Final Product Purification->Characterization troubleshooting_flowchart Start Low Conjugation Yield Check_Maleimide Is Maleimide Reagent Freshly Prepared in Anhydrous Solvent? Start->Check_Maleimide Check_Thiols Are Free Thiols Present and Protected from Oxidation? Check_Maleimide->Check_Thiols Yes Solution_Maleimide Prepare Fresh Maleimide Solution Check_Maleimide->Solution_Maleimide No Check_pH Is Reaction pH Between 6.5 and 7.5? Check_Thiols->Check_pH Yes Solution_Thiols Degas Buffers, Add EDTA, Ensure Complete Reduction Check_Thiols->Solution_Thiols No Check_Reducing_Agent If DTT was used for reduction, was it completely removed? Check_pH->Check_Reducing_Agent Yes Solution_pH Adjust Buffer pH Check_pH->Solution_pH No Solution_Reducing_Agent Remove DTT via Dialysis/ Desalting or Use TCEP Check_Reducing_Agent->Solution_Reducing_Agent No Success Yield Improved Check_Reducing_Agent->Success Yes Solution_Maleimide->Check_Thiols Solution_Thiols->Check_pH Solution_pH->Check_Reducing_Agent Solution_Reducing_Agent->Success

References

Technical Support Center: Troubleshooting Ms-PEG2-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ms-PEG2-MS and related PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental outcomes.

Troubleshooting Guide

Q1: My this compound reaction is incomplete, showing a low yield of the desired PEGylated product. What are the potential causes?

An incomplete PEGylation reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial to pinpoint the issue. The most common causes include:

  • Hydrolysis of this compound: The methanesulfonyl (mesyl) group is susceptible to hydrolysis, especially in aqueous buffers, which renders the reagent inactive.[1][2]

  • Suboptimal Reaction pH: The nucleophilicity of the target functional group (e.g., amine or thiol) is highly pH-dependent. An incorrect pH can significantly slow down or prevent the reaction.[3][4]

  • Poor Reagent Quality: The this compound reagent may have degraded due to improper storage (e.g., exposure to moisture).[1][5]

  • Presence of Competing Nucleophiles: Components in the reaction buffer, such as Tris, can compete with the target molecule for the PEG reagent.[2][6][7]

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion at the given temperature.[5][6]

  • Inappropriate Molar Ratio: An insufficient molar excess of the this compound reagent over the target molecule can lead to an incomplete reaction.[6][8]

  • Steric Hindrance: The target functional group on the molecule may be sterically inaccessible to the this compound reagent.[6][9]

Q2: How can I monitor the progress of my this compound reaction?

Monitoring the reaction is essential to determine the optimal reaction time and ensure completion. Common techniques include:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the consumption of the starting materials and the formation of the PEGylated product.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are powerful for quantifying the remaining unreacted starting materials and the formation of the PEGylated product.[5][7] SEC separates molecules by size, with the larger PEGylated conjugate eluting earlier.[7] RP-HPLC separates based on hydrophobicity; PEGylation generally increases hydrophilicity, leading to earlier elution.[7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity of the PEGylated product by determining its molecular weight, which will show an increase corresponding to the addition of the PEG moiety.[7][9][10]

Q3: My reaction has resulted in multiple PEGylated products (heterogeneity). What could be the cause?

The formation of multiple PEGylated species is a common issue, particularly when working with molecules that have multiple reactive sites, such as proteins with several lysine (B10760008) residues.

  • Reaction with Multiple Sites: If your target molecule has more than one nucleophilic site with similar reactivity, the this compound reagent can react at multiple locations.[4]

  • Over-PEGylation: Using a large molar excess of the this compound reagent can drive the reaction to modify multiple sites on the same molecule.[2][4]

To favor mono-PEGylation, you can try reducing the molar ratio of this compound to your target molecule.[1][2] For proteins, site-specific PEGylation might be achieved through protein engineering to introduce a unique reactive site, like a cysteine residue.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with different functional groups?

The optimal pH is a trade-off between maximizing the reactivity of the target group and minimizing hydrolysis of the mesylate group.

  • For Primary Amines (-NH₂): A pH range of 8.0-9.5 is generally recommended to deprotonate the amine, making it more nucleophilic.[3][4]

  • For Thiols (-SH): A pH range of 7.0-8.0 is typically optimal, where the thiol group is sufficiently deprotonated to the more reactive thiolate form.[3][4]

Q2: What are the most common side products in an this compound reaction?

The primary side products to be aware of are:

  • Hydrolyzed PEG (Ms-PEG2-OH): This is the most common side product, formed when the mesylate group reacts with water.[2]

  • Buffer Adducts: If your buffer contains nucleophiles (e.g., Tris), the this compound can react with the buffer components.[2]

  • Elimination Product: Under basic conditions, an elimination reaction can occur, forming a terminal double bond on the PEG chain.[2]

Q3: How should I store my this compound reagent?

To prevent degradation, this compound should be stored in a cool, dry place, typically at -20°C, and protected from moisture.[11] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air.[4]

Summary of Troubleshooting Strategies

Problem Possible Cause Suggested Solution
Low Yield / Incomplete Reaction Hydrolysis of this compoundWork under anhydrous conditions where possible. Use freshly prepared solutions. Minimize reaction time in aqueous buffers.[1][2]
Suboptimal Reaction pHAdjust the pH of the reaction buffer to optimize the nucleophilicity of the target group (pH 8.0-9.5 for amines, 7.0-8.0 for thiols).[4]
Poor Reagent QualityUse a fresh batch of this compound. Ensure proper storage at -20°C and protection from moisture.[11]
Competing Nucleophiles in BufferUse a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers like Tris.[2][7]
Insufficient Reaction Time/TempIncrease the reaction time and/or temperature. Monitor the reaction progress to determine the optimal duration.[5][6]
Inappropriate Molar RatioIncrease the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a common starting point.[3]
Multiple PEGylated Products Reaction with Multiple SitesReduce the molar ratio of this compound to favor mono-PEGylation.[1][2] Consider protein engineering for site-specificity.[4]
High Molar Excess of ReagentPerform a titration with varying molar ratios of the PEG reagent to find the optimal condition for the desired degree of PEGylation.[4]
Presence of Side Products Reaction with Water (Hydrolysis)Lower the reaction pH and temperature.[2] Minimize reaction time.[2]
Reaction with BufferUse a non-nucleophilic buffer (e.g., PBS, HEPES).[2]

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

  • Buffer Preparation: Prepare a non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at the desired pH (e.g., pH 8.0 for targeting lysine residues).[7] Avoid buffers containing primary amines like Tris.[3]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3][4] If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before initiating the reaction, dissolve the this compound reagent in an anhydrous, water-miscible solvent such as DMSO or DMF to create a concentrated stock solution.[3][4]

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved this compound reagent to the protein solution while gently stirring.[3] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][6] Monitor the reaction progress using a suitable analytical method (e.g., HPLC, SDS-PAGE).

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM.[4][6] This will react with any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts via size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[4][6]

  • Characterization: Analyze the purified PEGylated protein using methods such as SDS-PAGE, HPLC, and mass spectrometry to confirm the degree of PEGylation and purity.[7]

Visualizations

TroubleshootingWorkflow start Incomplete this compound Reaction check_reagents 1. Check Reagent Quality - Fresh this compound? - Proper Storage? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Use Fresh Reagents check_reagents->reagent_bad No check_conditions 2. Review Reaction Conditions - pH Correct? - Buffer Non-Nucleophilic? reagent_ok->check_conditions reagent_bad->start Retry Reaction conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize pH and Buffer (e.g., PBS, HEPES) check_conditions->conditions_bad No check_stoichiometry 3. Evaluate Stoichiometry & Time - Molar Ratio Sufficient? - Reaction Time Adequate? conditions_ok->check_stoichiometry conditions_bad->start Retry Reaction stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Increase Molar Ratio and/or Reaction Time check_stoichiometry->stoichiometry_bad No analyze_product 4. Analyze Product - HPLC, MS stoichiometry_ok->analyze_product stoichiometry_bad->start Retry Reaction success Successful PEGylation analyze_product->success

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

CompetingReactions reactants This compound + Target Molecule (in Aqueous Buffer) branch reactants->branch desired_reaction Desired Reaction (Nucleophilic Substitution) pegylated_product PEGylated Product desired_reaction->pegylated_product side_reaction Side Reaction (Hydrolysis) hydrolyzed_peg Inactive Ms-PEG2-OH side_reaction->hydrolyzed_peg branch->desired_reaction Optimal pH (e.g., 8.0-9.5 for amines) branch->side_reaction Presence of H₂O (competing nucleophile)

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to preventing protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation during PEGylation and why is it a problem?

Protein aggregation is a process where individual protein molecules associate to form larger, often non-functional and insoluble, complexes.[1] During PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, aggregation can be a significant side effect.[1] This can lead to a loss of the protein's biological activity, reduced product yield, and could potentially cause an immune response in therapeutic applications.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

Aggregation during PEGylation is a multifaceted issue that can be attributed to three main areas: the intrinsic properties of the protein, the characteristics of the PEG reagent, and the reaction conditions.[1]

  • Protein Instability: The inherent stability of the protein in the chosen reaction buffer may be low, making it susceptible to aggregation upon modification.[2] High protein concentrations can also increase the likelihood of aggregation by bringing protein molecules into close proximity.[1][3]

  • PEG Reagent Properties: The use of bifunctional PEG reagents, which have reactive groups at both ends, can lead to intermolecular cross-linking, where one PEG molecule links multiple protein molecules together.[1][2][3] Impurities in monofunctional PEG reagents, such as the presence of PEG diol, can also cause unintended cross-linking.[1][2]

  • Suboptimal Reaction Conditions: Several reaction parameters can influence protein stability and aggregation:

    • pH: If the reaction pH is close to the protein's isoelectric point (pI), the net charge of the protein is near zero, which minimizes electrostatic repulsion and increases the chance of aggregation.[1]

    • Temperature: Higher temperatures can increase the rate of the PEGylation reaction but may also cause the protein to partially unfold, exposing hydrophobic regions that can lead to aggregation.[1]

    • Buffer Composition: Certain buffer components can destabilize proteins. For instance, buffers containing primary amines (like Tris) will compete with the protein for reaction with NHS-ester-activated PEGs.[1]

Troubleshooting Guides

Issue: I'm observing cloudiness or precipitation in my PEGylation reaction.

This is a common sign of protein aggregation. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Optimize Reaction Conditions

Systematically screen key reaction parameters in small-scale trials to identify the optimal conditions for your specific protein.

Initial Screening Parameters for PEGylation Optimization

ParameterRange to TestRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions that can lead to aggregation.[4][5][6][7]
PEG:Protein Molar Ratio 1:1 to 20:1A high excess of PEG can lead to over-PEGylation and instability. Titration is crucial to find the right balance.[2][3][5][6][7][8]
pH 6.0 - 8.0The optimal pH depends on the protein's stability and the specific PEGylation chemistry. Aim for a pH at least 1-1.5 units away from the protein's pI.[1][5][9]
Temperature 4°C to Room Temperature (25°C)Lowering the temperature can slow down both the reaction and aggregation kinetics, which may favor the desired modification.[1][2][5][6][9]

Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, the addition of stabilizing agents to the reaction buffer can significantly improve protein stability.[2][4]

Common Stabilizing Excipients for PEGylation Reactions

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as osmoprotectants, favoring the native, compact state of the protein through preferential exclusion.[1][5][6][8][9][10]
Amino Acids L-Arginine, L-Glycine50-500 mMSuppress aggregation by interacting with hydrophobic patches and screening charge interactions.[1][2][5][6][8][9][11]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent aggregation at air-liquid interfaces.[1][2][6][8][9][11]
Salts NaCl, KCl50-250 mMModulate electrostatic interactions. The optimal ionic strength is protein-dependent.[1]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of non-native intermolecular disulfide bonds for proteins with cysteine residues.[1][11]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[2][9]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG at once, add it in smaller portions over time.[2][10] This maintains a lower instantaneous concentration of the reactive PEG, which can reduce the rate of aggregation.[1]

Step 4: Evaluate the PEG Reagent and Strategy

If aggregation persists, the issue may lie with the PEG reagent itself or the overall PEGylation strategy.

  • PEG Reagent Quality: Ensure you are using a high-quality, monofunctional PEG reagent. The presence of bifunctional impurities is a common cause of cross-linking.[1][3]

  • PEG Molecular Weight: The size of the PEG chain can impact protein stability. Consider screening PEGs with different molecular weights.[1]

  • Alternative PEGylation Strategies: If intermolecular cross-linking is the primary issue, consider switching to a monofunctional PEG reagent or exploring site-specific PEGylation techniques that target a single, specific site on the protein.[2][8][9]

Visualizing the Troubleshooting Process

The following diagrams illustrate the key factors contributing to aggregation and a logical workflow for troubleshooting.

cluster_causes Primary Causes of Aggregation cluster_factors Contributing Factors Protein_Instability Protein Instability High_Concentration High Protein Concentration Protein_Instability->High_Concentration PEG_Properties PEG Reagent Properties Crosslinking Intermolecular Cross-linking PEG_Properties->Crosslinking Reaction_Conditions Reaction Conditions Suboptimal_pH Suboptimal pH / Buffer Reaction_Conditions->Suboptimal_pH High_Temp High Temperature Reaction_Conditions->High_Temp Aggregation Protein Aggregation High_Concentration->Aggregation Crosslinking->Aggregation Suboptimal_pH->Aggregation High_Temp->Aggregation

Key factors leading to protein aggregation during PEGylation.

Start Problem: Protein Aggregation Observed Step1 Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) Start->Step1 Resolved Problem Resolved Step1->Resolved Aggregation Minimized Persists Aggregation Persists Step1->Persists Aggregation Persists Step2 Step 2: Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) Step2->Resolved Persists2 Persists2 Step2->Persists2 Aggregation Persists Step3 Step 3: Control Reaction Rate (Lower Temp, Stepwise PEG Addition) Step3->Resolved Persists3 Persists3 Step3->Persists3 Aggregation Persists Step4 Step 4: Evaluate PEG Reagent & Strategy (Monofunctional PEG, Site-Specific) Step4->Resolved Persists->Step2 Persists2->Step3 Persists3->Step4

A stepwise workflow for troubleshooting protein aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol provides a general method for systematically screening various reaction parameters to minimize aggregation.

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • Reaction buffers with varying pH values (e.g., MES, HEPES, PBS)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.

  • Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant.[2] For example:

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.[8]

    • PEG:Protein Molar Ratio: Evaluate ratios of 1:1, 5:1, 10:1, and 20:1.[8]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[8][9]

    • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[8][9]

  • Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.[5]

  • Analysis of Aggregation: After incubation, assess the level of aggregation in each sample. This can be done through:

    • Visual Inspection: Check for visible precipitates or turbidity.[2]

    • Turbidity Measurement: Read the absorbance at a high wavelength (e.g., 350-600 nm) using a plate reader.[2]

    • Size Exclusion Chromatography (SEC): Quantify the percentage of monomer, dimer, and higher-order aggregates.[2][6]

    • Dynamic Light Scattering (DLS): Determine the size distribution and presence of aggregates.[2][3][6]

Protocol 2: Screening for Stabilizing Excipients

Objective: To identify an effective stabilizing excipient to add to the PEGylation reaction.

Procedure:

  • Using the optimized reaction conditions from Protocol 1, set up a new series of small-scale reactions.

  • To each reaction, add a different stabilizing excipient at a concentration within the recommended range (see table above).[8]

  • Include a control reaction with no added excipient.

  • Incubate and analyze the samples for aggregation as described in the previous protocol.

  • Compare the level of aggregation in the presence of different excipients to the control and select the most effective stabilizer.[10]

References

Technical Support Center: Strategies to Reduce Heterogeneity in Ms-PEG2-MS Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing heterogeneity in Ms-PEG2-MS products. The following guides and FAQs address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound products, leading to increased heterogeneity.

Issue 1: High Levels of Aggregation Observed During and After Conjugation

Question: We are observing a significant amount of high molecular weight species (aggregates) in our this compound preparation. What are the potential causes and how can we mitigate this?

Answer: Aggregation is a common challenge, often driven by the increased hydrophobicity of the product after conjugation of the payload.[1] Here are the primary causes and recommended troubleshooting steps:

  • Unfavorable Buffer Conditions: The composition of the conjugation and formulation buffers is critical for protein stability.

    • Troubleshooting:

      • pH: Ensure the buffer pH is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[1][2] For many monoclonal antibodies, maintaining a pH between 6.0 and 8.0 is recommended.[2]

      • Ionic Strength: Both excessively low and high salt concentrations can promote aggregation. It is advisable to screen a range of salt concentrations (e.g., 50-150 mM NaCl) to determine the optimal level for your specific this compound product.[2]

      • Excipients: The addition of stabilizing excipients such as sucrose, polysorbate 80, or arginine to the conjugation and formulation buffers can help minimize aggregation.[2]

  • Presence of Organic Solvents: Organic co-solvents (e.g., DMSO, DMA) are often necessary to dissolve hydrophobic payloads, but they can also induce antibody denaturation and aggregation.[2]

    • Troubleshooting:

      • Minimize the percentage of the organic co-solvent to the lowest effective concentration required for payload solubility.[2]

      • Consider performing a solvent screen to identify a co-solvent that is less denaturing to your specific antibody.

      • Add the payload solution to the antibody solution slowly and with controlled mixing to prevent localized high concentrations of the organic solvent.[2]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the this compound product, making it more prone to aggregation.[2]

    • Troubleshooting:

      • If therapeutically viable, consider targeting a lower average DAR.[1]

      • For cysteine-linked conjugates, ensure that the reduction of interchain disulfides is well-controlled to prevent excessive payload conjugation.[2]

  • Elevated Temperature: Higher temperatures can accelerate aggregation.

    • Troubleshooting:

      • Optimize the conjugation reaction temperature. A temperature range of 4°C to 25°C should be evaluated to find a balance between conjugation efficiency and aggregation control.[2]

  • Physical Stress: Agitation and freeze-thaw cycles can induce aggregation.

    • Troubleshooting:

      • Handle the product gently to minimize mechanical stress.[1]

      • Aliquot samples to avoid multiple freeze-thaw cycles.[1]

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Question: Our manufacturing process for this compound is yielding inconsistent average DAR values from batch to batch. What process parameters should we investigate to improve consistency?

Answer: Achieving a consistent DAR is crucial for the efficacy and safety of an this compound product.[2] Inconsistent DAR is often due to variability in the conjugation reaction conditions.

  • Molar Ratio of Linker-Payload to Antibody: This is a primary determinant of the average DAR.[2]

    • Troubleshooting:

      • Precisely control the molar ratio of the linker-payload added to the antibody solution.[2]

      • Ensure accurate concentration measurements of both the antibody and linker-payload solutions before initiating the conjugation reaction.[2]

  • pH of the Conjugation Buffer: The reactivity of the targeted amino acid residues (e.g., lysine (B10760008), cysteine) is pH-dependent.[2]

    • Troubleshooting:

      • Maintain the pH of the conjugation buffer within a narrow range (e.g., ± 0.1 pH unit) for each batch.[2]

  • Mixing Efficiency: Inadequate mixing can result in localized areas of high or low reactant concentrations, leading to a heterogeneous DAR distribution.[2]

    • Troubleshooting:

      • Ensure efficient and consistent mixing throughout the conjugation reaction. The mixing speed and impeller design should be optimized for the scale of the reaction vessel.[2]

  • Reaction Time and Temperature: These parameters influence the extent of the conjugation reaction.

    • Troubleshooting:

      • Strictly control the reaction time and temperature to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of heterogeneity in this compound products?

A1: The main sources of heterogeneity in PEGylated products like this compound include:

  • Variable Degree of PEGylation: The attachment of different numbers of PEG chains to the antibody results in a mixture of species (e.g., mono-, di-, tri-PEGylated).[3]

  • Positional Isomerism: When multiple reactive sites are available on the antibody, PEGylation can occur at different locations, creating a mixture of isomers with the same number of PEG chains.[3]

  • Polydispersity of the PEG Reagent: The use of polydisperse PEG reagents, which contain a distribution of molecular weights, will directly translate to heterogeneity in the final product.[3][4]

  • Incomplete Reactions: A significant amount of unreacted antibody contributes to the overall heterogeneity of the final product mixture.[3]

  • Conjugation Chemistry: Conventional conjugation to lysine or cysteine residues can be random in nature, leading to a heterogeneous mixture of products with varying DARs and conjugation sites.[5][6]

Q2: How can we achieve a more homogeneous this compound product?

A2: Several strategies can be employed to improve the homogeneity of your product:

  • Site-Specific Conjugation: This is a powerful approach to control the location and stoichiometry of conjugation.[7] Methods include:

    • Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody for controlled conjugation.[8]

    • Incorporation of Unnatural Amino Acids: Introducing amino acids with unique reactive groups allows for bio-orthogonal ligation with a modified PEG-payload.[3][7]

    • Enzymatic PEGylation: Using enzymes like transglutaminase can introduce a PEG-amine at a specific glutamine residue.[3]

    • Disulfide Rebridging: This technique involves the reduction of interchain disulfide bonds followed by re-bridging with a reagent that also installs the PEG-payload, resulting in a homogeneous product.[8][9]

  • Use of Monodisperse PEG Linkers: Employing monodisperse PEGs, which have a single, defined molecular weight, can significantly reduce the heterogeneity arising from the PEG reagent itself.[4]

  • Process Optimization and Control: As detailed in the troubleshooting guide, precise control over reaction parameters such as molar ratios, pH, temperature, and reaction time is crucial.[2]

  • Purification: Preparative chromatography techniques like ion-exchange (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to isolate specific isomers, although this can be challenging at a large scale.[3]

Q3: What analytical techniques are recommended for characterizing the heterogeneity of this compound products?

A3: A combination of analytical methods is often necessary for a comprehensive characterization of heterogeneity.[3][5] Key techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate species with different DARs, as hydrophobicity generally increases with the number of conjugated payloads.[5][10]

  • Size Exclusion Chromatography (SEC): SEC is used to quantify high molecular weight species (aggregates) and fragments.[1][11]

  • Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-TOF MS provide precise molecular weight information, allowing for the determination of the DAR and the identification of different conjugated species.[5][12]

  • Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with MS, RP-LC can be used to separate the light and heavy chains of the antibody under denaturing conditions, providing a more detailed analysis of payload distribution.[1]

  • Ion-Exchange Chromatography (IEC) and Capillary Electrophoresis (CE): These charge-based separation methods can also be used to characterize the heterogeneity of ADCs.[11][13]

Data Presentation

Table 1: Impact of Process Parameters on Aggregation of a Model this compound Product

ParameterCondition 1% AggregatesCondition 2% AggregatesRationale
pH 4.015.2%7.02.5%A pH below the optimal range can induce aggregation.[2]
Organic Solvent 20% DMSO8.9%10% DMSO3.1%Higher concentrations of organic solvents can increase the propensity for aggregation.[2]
Temperature 25°C6.5%4°C2.8%Elevated temperatures can accelerate the formation of aggregates.[2]

Table 2: Example of DAR Distribution Optimization for a Cysteine-Linked this compound Product

ParameterCondition 1DAR 0DAR 2DAR 4DAR 6DAR 8Average DAR
Linker-Payload:Ab Molar Ratio 5:15%25%45%20%5%4.0
Linker-Payload:Ab Molar Ratio 8:12%15%55%23%5%4.4
Rationale: Increasing the molar ratio of the linker-payload shifts the DAR distribution towards higher drug loads. Precise control of this ratio is crucial for achieving the target average DAR.[2]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based Conjugation

  • Antibody Preparation:

    • Start with a purified monoclonal antibody (Ms) at a concentration of >0.5 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[10][14]

    • If necessary, perform a buffer exchange to remove any interfering substances.[10]

  • Reduction of Interchain Disulfides:

    • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. A molar excess of the reducing agent is typically required.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to achieve partial or full reduction of the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the PEG2-MS linker-payload solution to the reduced antibody. The linker-payload should have a maleimide (B117702) group for reaction with the free thiols.

    • The reaction is typically performed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours) with gentle mixing.[14] The optimal pH for maleimide-thiol reactions is typically between 6.5 and 7.5.[14]

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the this compound conjugate to remove unreacted payload, quenching reagent, and other impurities. This is often achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation:

    • Dilute the purified this compound sample to approximately 1 mg/mL in the HIC mobile phase A.[1]

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High-salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).[10]

    • Gradient: Equilibrate the column with 100% Mobile Phase A. After injecting the sample (10-20 µL), run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[1][10]

    • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR 0) will have the shortest retention time, and subsequent peaks will represent species with increasing DARs.[1]

    • Integrate the peak area for each species to determine the relative distribution.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of that species) / 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_output Product mAb Purified Ms Antibody reduction Reduction of Disulfides mAb->reduction payload PEG2-MS Linker-Payload conjugation Conjugation Reaction payload->conjugation reduction->conjugation quench Quenching conjugation->quench purification Purification (e.g., SEC) quench->purification analysis Characterization (HIC, MS) purification->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_dar DAR Heterogeneity cluster_aggregation Aggregation Issues cluster_isomers Isomer Heterogeneity start Heterogeneous Product dar_issue Inconsistent DAR start->dar_issue agg_issue High Aggregation start->agg_issue isomer_issue Positional Isomers start->isomer_issue molar_ratio Check Molar Ratios dar_issue->molar_ratio ph_control Verify Buffer pH dar_issue->ph_control mixing Optimize Mixing dar_issue->mixing buffer_cond Optimize Buffer agg_issue->buffer_cond solvent Minimize Co-solvent agg_issue->solvent dar_level Lower Target DAR agg_issue->dar_level temperature Control Temperature agg_issue->temperature site_specific Site-Specific Conjugation isomer_issue->site_specific mono_peg Use Monodisperse PEG isomer_issue->mono_peg purify_iso Purify Isomers isomer_issue->purify_iso

Caption: Troubleshooting logic for addressing heterogeneity in this compound products.

References

Technical Support Center: Identifying and Characterizing Byproducts of Ms-PEG2-Ms Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ms-PEG2-Ms reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound refers to methoxy-polyethylene glycol (m-PEG) with two ethylene (B1197577) glycol units, where the terminal hydroxyl group has been converted to a methanesulfonate (B1217627) (mesylate) group. The mesylate is an excellent leaving group, making this compound a useful reagent for covalently attaching a PEG chain to nucleophiles like amines or thiols on proteins, peptides, or other molecules in a process called PEGylation. This can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.

Q2: What are the most common byproducts in a this compound reaction?

A2: The most frequently encountered byproducts in reactions involving this compound are:

  • Hydrolysis Product (m-PEG2-OH): The mesylate group is susceptible to hydrolysis in the presence of water, converting it back to a hydroxyl group.[1] This results in the formation of m-PEG2-OH, which is identical to the starting material for the synthesis of this compound.[1]

  • Unreacted Starting Material (m-PEG2-OH): The synthesis of this compound from m-PEG2-OH may not go to completion, leading to the presence of the starting alcohol as an impurity in the reagent.[1][2]

  • Diol Impurity (HO-PEG2-OH): The m-PEG2-OH starting material might contain small quantities of the corresponding diol, which can be present as an unreacted impurity in the final product.[1]

Q3: How can I minimize the formation of these byproducts?

A3: To reduce byproduct formation, it is critical to maintain anhydrous (dry) reaction conditions.[1][2] The presence of water will lead to the hydrolysis of the mesylate group.[1] Key recommendations include:

  • Thoroughly dry all glassware.

  • Use anhydrous solvents.[1][2]

  • Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to prevent the introduction of atmospheric moisture.[1]

Troubleshooting Guide

Problem: Low or No Yield of the Desired PEGylated Product

This is a common issue that can be attributed to several factors, from the quality of the reagents to the reaction conditions.

Possible Cause Evidence Solution
Degraded this compound Reagent The reaction fails even with a reliable source of the target molecule.Ensure proper storage and handling of the this compound. If degradation due to hydrolysis is suspected, use a fresh vial of the reagent.[1][3]
Presence of Water The reaction is slow, and the final yield is low despite using fresh reagents.Perform the reaction under strictly anhydrous conditions. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Suboptimal Reaction pH The reaction is performed outside the optimal pH range for the target nucleophile.The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[4] For other chemistries, such as reacting with thiol groups, different pH ranges are required.[4] Verify and adjust the pH of your reaction buffer.[4]
Insufficient Molar Excess of PEG Reagent The reaction does not go to completion.The molar ratio of the PEG reagent to the protein is a critical parameter.[4] If the ratio is too low, the reaction may not go to completion.[4] Increase the molar excess of the PEG reagent in increments to optimize the yield.[4]
High Molar Excess of PEG Reagent A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.[4]Reduce the molar ratio of PEG to protein.[4]
High Reaction pH Higher pH values (e.g., > 8.5) can increase the reactivity of amine groups, potentially leading to less specific and more extensive modification.[4]Consider running the reaction at a slightly lower pH within the optimal range.[4]
Problem: Presence of a Major Side Product with a Similar Molecular Weight to the Starting Material
Possible Cause Evidence Solution
Unreacted or Hydrolyzed this compound Analytical techniques like HPLC or MS detect a significant peak corresponding to the mass of m-PEG2-OH.Purify the reaction mixture using an appropriate chromatographic method, such as Reversed-Phase HPLC (RP-HPLC), to separate the desired product from the unreacted/hydrolyzed PEG reagent.[1]

Experimental Protocols

Monitoring Reaction Progress

Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the consumption of the starting material and the formation of the product.[2] The less polar product (this compound conjugate) will typically have a different retention factor (Rf) than the more polar starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of the reaction's progress.[2]

    • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. As PEG chains are attached, the conjugate becomes larger and will elute earlier than the unmodified molecule.[4] This allows for the quantification of the remaining native molecule and the distribution of PEGylated species.[4]

    • Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of molecules, leading to earlier elution times.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the products, confirming the number of PEG molecules attached.[4]

General Protocol for a Test Reaction and Analysis
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve your target molecule in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Base Addition: If required for your specific reaction, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Reagent Addition: Slowly add the this compound reagent to the reaction mixture. A 5- to 20-fold molar excess of the PEG linker is a common starting point.

  • Reaction: Stir the reaction at the appropriate temperature for your specific protocol.

  • Monitoring: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., a small amount of water or a buffer containing a primary amine like Tris-HCl) to consume any unreacted this compound.

  • Analysis: Inject the quenched sample onto an appropriate HPLC system (SEC or RP-HPLC) connected to a mass spectrometer to analyze the components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_reactants Add Target Molecule, Base, and this compound setup_reaction->add_reactants monitor Monitor Progress (TLC, HPLC) add_reactants->monitor quench Quench Aliquots at Time Points monitor->quench hplc_ms Analyze by HPLC-MS quench->hplc_ms identify Identify Products and Byproducts hplc_ms->identify

Caption: Experimental workflow for this compound reaction and byproduct analysis.

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Quality (Fresh this compound?) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous? pH?) check_reagents->check_conditions Good use_fresh Use Fresh Reagents check_reagents->use_fresh Degraded check_ratio Optimize Molar Ratio of PEG Reagent check_conditions->check_ratio Optimal improve_conditions Ensure Anhydrous Conditions and Optimal pH check_conditions->improve_conditions Suboptimal adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio Not Optimized success Successful Reaction check_ratio->success Optimized use_fresh->start improve_conditions->start adjust_ratio->start

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

impact of pH and temperature on Ms-PEG2-MS reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on Ms-PEG2-MS (bis-Mesylate-Polyethylene Glycol) reaction kinetics. The following resources are designed to help you optimize your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for reacting a mesylate group with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue) is typically in the range of 8.0 to 9.5 .[1][2] This pH range represents a critical balance. It is high enough to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the mesylate group.[1] At pH values below 8.0, the reaction rate will be slow due to the protonation of the amine (-NH3+), which renders it non-nucleophilic.[1]

Q2: What is the recommended pH for reacting this compound with a thiol group?

A2: For reactions with thiol (sulfhydryl) groups, such as those on cysteine residues, a pH range of 6.5 to 7.5 is recommended.[1][3] In this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form (-S⁻), allowing for efficient nucleophilic attack on the mesylate. This pH range also minimizes potential side reactions with other nucleophiles like amines.[1][3]

Q3: How does temperature affect the this compound reaction rate?

A3: Increasing the reaction temperature generally increases the rate of the nucleophilic substitution reaction.[2] However, higher temperatures also accelerate the rate of competing side reactions, most notably the hydrolysis of the mesylate groups.[4] For many protein conjugation reactions, a starting temperature of 4°C or room temperature (20-25°C) is common.[5] If the reaction is too slow, the temperature can be cautiously increased (e.g., to 37°C), but this must be balanced against the thermal stability of the substrate molecule.[5]

Q4: What are the primary side reactions to be aware of, and how are they influenced by pH and temperature?

A4: The primary side reaction is the hydrolysis of the mesylate group to an unreactive hydroxyl group (HO-PEG2-OH). This reaction is catalyzed by both acidic and basic conditions and is accelerated by higher temperatures.[4] At very high pH (>9.5), there is also a risk of an elimination reaction , although this is less common under typical bioconjugation conditions. Using buffers with competing nucleophiles (e.g., Tris or glycine) will also lead to the formation of unwanted PEG-buffer adducts.[6]

Q5: Which buffers are recommended for this compound reactions?

A5: It is crucial to use a buffer that does not contain competing nucleophiles. Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer are common choices.[2][6] Avoid buffers containing primary amines like Tris or glycine, as they will react with the this compound reagent and significantly reduce the yield of your desired conjugate.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Conjugation Yield Suboptimal Reaction pH: The pH is too low, leaving the nucleophile protonated and unreactive, or the pH is too high, causing rapid hydrolysis of the this compound.Verify the pH of your reaction buffer with a calibrated meter. Perform a pH scouting experiment to find the optimal pH for your specific nucleophile (see Protocol 2). For amines, test a range of pH 8.0-9.5; for thiols, test pH 6.5-7.5.[1][3]
Degraded this compound Reagent: The mesylate groups have hydrolyzed due to improper storage or handling (exposure to moisture).Use a fresh vial of this compound. Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[7]
Inefficient Reaction Temperature/Time: The reaction is too slow at low temperatures, or the incubation time is insufficient.If your substrate is stable at higher temperatures, consider increasing the reaction temperature from 4°C to room temperature or 37°C. Monitor the reaction over time using a suitable analytical method (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time.[2][5]
Competing Nucleophiles in Buffer: The buffer system (e.g., Tris, glycine) is reacting with the this compound.Perform a buffer exchange into a non-nucleophilic buffer such as PBS, HEPES, or borate buffer before starting the conjugation.[6]
Protein Aggregation or Precipitation High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent (e.g., DMSO, DMF), a high final concentration can denature proteins.Ensure the final concentration of the organic co-solvent in the reaction mixture is low (typically <10% v/v).[5]
Unsuitable Buffer Conditions: The pH or ionic strength of the buffer is detrimental to the stability of your protein.Screen different non-nucleophilic buffers and consider adding stabilizing excipients like arginine or glycerol.[2]
Multiple Products or Over-PEGylation High Molar Excess of this compound: Using a large excess of the PEG reagent can lead to multiple PEG chains attaching to a single molecule.Reduce the molar ratio of this compound to your target molecule. Perform a titration experiment to find the optimal stoichiometry.[6]

Data Presentation: Impact of pH and Temperature on Reaction Kinetics

Disclaimer: The following tables present illustrative data based on the general principles of nucleophilic substitution and hydrolysis reactions for mesylate-activated PEGs. Specific rate constants and half-lives for this compound must be determined empirically for each unique reaction system.

Table 1: Illustrative Impact of pH on Reaction Efficiency with a Primary Amine at 25°C

pHRelative Amine ReactivityRelative Mesylate Hydrolysis RateExpected Conjugation Yield
7.0LowLowVery Low
8.0ModerateModerateModerate
8.5 High Moderate-High Optimal
9.0Very HighHighModerate-High
9.5Very HighVery HighDecreasing

Table 2: Illustrative Impact of Temperature on Reaction Rates at Optimal pH (e.g., pH 8.5 for amines)

TemperatureRelative Conjugation RateRelative Hydrolysis RateRecommended Use Case
4°CLowVery LowSlow, controlled reactions; for highly sensitive substrates. Requires longer reaction times.
25°C (RT)ModerateModerateGood starting point for most reactions; balances reaction speed and stability.[8]
37°CHighHighFor faster reaction kinetics, if the substrate is thermally stable.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a starting point for conjugating this compound to a protein containing accessible amine or thiol groups. Optimization is critical.

  • Preparation of Protein Solution:

    • Dissolve or buffer-exchange the protein into a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl) at the desired pH (e.g., pH 8.5 for amines; pH 7.0 for thiols).

    • Adjust the protein concentration (e.g., 1-10 mg/mL).

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound solution to the protein solution while gently stirring.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at the desired temperature (e.g., room temperature for 1-2 hours or 4°C for 4-16 hours).

  • Reaction Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 30 minutes.[4]

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[9]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the purity and degree of PEGylation.[9]

Protocol 2: Experimental Workflow for pH and Temperature Optimization

This protocol allows for the systematic determination of the optimal pH and temperature for your specific reaction.

  • Setup Parallel Reactions:

    • Prepare multiple aliquots of your target molecule in a series of non-nucleophilic buffers with varying pH values (e.g., for amines: pH 7.5, 8.0, 8.5, 9.0, 9.5).[10]

    • For each pH value, set up reactions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Initiate Reactions:

    • Add a fixed molar ratio of freshly prepared this compound solution to each aliquot simultaneously.

  • Monitor Reaction Progress:

    • At predetermined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction.

    • Immediately quench the reaction in the aliquot (e.g., by adding a low pH buffer or a quenching buffer).[4]

    • Analyze the quenched aliquots by a quantitative method like RP-HPLC or LC-MS to measure the consumption of the starting material and the formation of the desired product.[11]

  • Data Analysis:

    • Plot the percentage of product formation versus time for each pH and temperature condition.

    • Determine the initial reaction rates from the slopes of these curves.

    • Identify the pH and temperature combination that provides the highest yield of the desired product in a reasonable timeframe with minimal side-product formation.

Visualizations

experimental_workflow Workflow for Optimizing this compound Reaction Conditions prep Prepare Reactants - Target Molecule in Amine-Free Buffer - Fresh this compound Solution ph_screen pH Screening (e.g., pH 7.5, 8.0, 8.5, 9.0) prep->ph_screen temp_screen Temperature Screening (e.g., 4°C, 25°C, 37°C) prep->temp_screen run_rxn Run Parallel Reactions - Fixed Timepoints - Constant Stoichiometry ph_screen->run_rxn temp_screen->run_rxn monitor Monitor Progress - Withdraw & Quench Aliquots - Analyze by HPLC/LC-MS run_rxn->monitor analyze Analyze Data - Plot Yield vs. Time - Determine Reaction Rates monitor->analyze optimize Identify Optimal Conditions (Highest Yield, Minimal Side Products) analyze->optimize

Caption: A logical workflow for troubleshooting common issues in PEGylation reactions.

References

Technical Support Center: Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spec analysis of PEGylated proteins?

The main difficulties in analyzing PEGylated proteins by mass spectrometry stem from the inherent characteristics of the polyethylene (B3416737) glycol (PEG) moiety and the PEGylation process itself.[1][2] These challenges include:

  • Heterogeneity : PEG polymers are polydisperse, meaning they consist of a mixture of different chain lengths.[2][3][4] Additionally, the PEGylation reaction can result in a heterogeneous mixture of products, including unreacted protein, and proteins with varying numbers of PEG chains attached at different sites.[1][5]

  • Complex Spectra : The polydispersity of PEG and the presence of multiple PEGylation sites lead to overlapping charge-state patterns in electrospray ionization mass spectrometry (ESI-MS), making the spectra complex and difficult to interpret.[2][6][7]

  • Ionization Suppression : The PEG moiety can suppress the ionization of the protein, leading to poor signal intensity.

  • Inaccurate Molecular Weight Determination : The large hydrodynamic radius of PEGylated proteins can cause them to elute earlier than expected in size-exclusion chromatography (SEC), leading to inaccurate molecular weight estimations if not coupled with techniques like multi-angle light scattering (SEC-MALS).[6]

  • Difficulty in Site-Specific Localization : Pinpointing the exact amino acid residues where PEG is attached requires specialized bottom-up proteomic approaches, which can be hampered by the PEG chain hindering enzymatic digestion.[2]

Q2: Why does my PEGylated protein appear as a smear or broad band on an SDS-PAGE gel?

The smearing or broad banding of PEGylated proteins on SDS-PAGE is a common observation. This is due to the polydispersity of the PEG chain, where a range of molecular weights for the PEGylated protein exists, and the heterogeneous nature of the PEGylation, resulting in a population of proteins with a varying number of attached PEG molecules.

Q3: What is the difference between "top-down" and "bottom-up" mass spectrometry for PEGylated protein analysis?

Top-down and bottom-up mass spectrometry are two distinct strategies for analyzing PEGylated proteins.[2][8]

  • Top-Down Analysis : In this approach, the intact PEGylated protein is introduced into the mass spectrometer.[8] This method is useful for determining the overall degree of PEGylation and the distribution of different PEGylated species (e.g., mono-, di-, or un-PEGylated forms).[2][8]

  • Bottom-Up Analysis : This method involves the enzymatic digestion of the PEGylated protein into smaller peptides before mass spectrometry analysis.[8] It is instrumental in identifying the specific sites of PEG attachment on the protein backbone.[2][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spec analysis of PEGylated proteins.

Problem 1: Complex and Uninterpretable ESI-MS Spectra

Symptom: The mass spectrum shows highly complex, overlapping charge-state patterns that are difficult to deconvolute.[6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polydispersity of PEG and heterogeneity of PEGylation sites creating a complex mixture of masses.[6]Use a high-resolution mass spectrometer (e.g., Orbitrap) to better resolve the complex spectra.[6][7] Employ advanced deconvolution software to aid in interpreting the data.[6][9]
Multiple charge states leading to spectral congestion.[4]Introduce a charge-stripping agent, such as triethylamine (B128534) (TEA), post-column to simplify the mass spectrum by reducing the charge states of the PEGylated protein.[3][4][6]

Problem 2: Poor Signal Intensity or PEG Contamination

Symptom: Low signal-to-noise ratio for the PEGylated protein, or the presence of contaminating PEG signals.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Signal suppression by the PEG moiety or external PEG contaminants.[6]Use high-purity, PEG-free reagents, solvents, and plasticware.[6] Thoroughly clean the mass spectrometer's ion source and transfer optics to remove any residual PEG.[6]
Sample loss during preparation.Use low-binding tubes and pipette tips for all sample handling steps.[6]
Inefficient ionization. Optimize ESI source parameters, such as spray voltage and gas flow rates. Consider using a different ionization technique like MALDI if ESI is problematic.

Problem 3: Inaccurate Molecular Weight Determination by SEC

Symptom: The apparent molecular weight from Size-Exclusion Chromatography (SEC) is significantly higher than the expected mass.[6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Increased hydrodynamic radius of the PEGylated protein causes it to elute earlier than a non-PEGylated protein of the same mass.[6]Couple SEC with Multi-Angle Light Scattering (SEC-MALS) for direct and accurate measurement of the molar mass, independent of the elution volume.[6]

Problem 4: Poor Chromatographic Peak Shape

Symptom: Peak broadening or tailing in Reversed-Phase (RP) or Size-Exclusion (SEC) HPLC.[6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary interactions of the PEG moiety with the stationary phase of the column.[6]For RP-HPLC, use a column with a biocompatible, hydrophilic coating or adjust the mobile phase composition (e.g., increase salt concentration) to minimize these interactions.[6] For SEC, ensure the column is appropriate for the size of the PEGylated protein and optimize the mobile phase.
Heterogeneity of the sample. Optimize the chromatographic gradient and flow rate to improve the separation of different PEGylated species.[6]

Experimental Protocols

Protocol 1: Bottom-Up Analysis of a PEGylated Protein

This protocol outlines the general steps for identifying PEGylation sites using a bottom-up proteomics approach.[8]

  • Sample Preparation:

    • Denature the PEGylated protein sample in a buffer containing 8 M urea (B33335).

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate the resulting free thiols with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the protein overnight with an enzyme such as trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).[8]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a C18 reversed-phase liquid chromatography (RPLC) column.

    • Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides using a tandem mass spectrometer (e.g., Orbitrap or Q-TOF).[8]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Identify the PEGylated peptides based on the mass shift corresponding to the PEG moiety.

    • Confirm the site of PEGylation by analyzing the fragmentation pattern of the identified PEGylated peptides.[8]

Protocol 2: Top-Down Analysis of an Intact PEGylated Protein

This protocol provides a general workflow for analyzing the overall PEGylation status of a protein.[8]

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method like buffer exchange or a desalting column to remove non-volatile salts.

    • Reconstitute the desalted protein in a solution compatible with ESI-MS, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[8]

  • LC-MS Analysis:

    • Inject the prepared sample onto a reversed-phase liquid chromatography (RPLC) column (e.g., C4) for separation.

    • Elute the protein using a gradient of increasing acetonitrile concentration.[8]

  • Mass Spectrometry Parameters:

    • Acquire data in positive ion mode.

    • Set the mass analyzer to a high resolution (e.g., >70,000) to resolve the isotopic peaks of the different PEGylated species.[8]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species.[8]

    • Identify the different proteoforms based on their mass and relative abundance to determine the degree of PEGylation.[8]

Visual Workflows

experimental_workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis td_start Intact PEGylated Protein Sample td_desalt Desalting/ Buffer Exchange td_start->td_desalt td_lcms LC-MS Analysis (Intact Mass) td_desalt->td_lcms td_deconv Deconvolution td_lcms->td_deconv td_result Degree of PEGylation & Distribution td_deconv->td_result bu_start Intact PEGylated Protein Sample bu_denature Denaturation, Reduction, Alkylation bu_start->bu_denature bu_digest Enzymatic Digestion bu_denature->bu_digest bu_lcmsms LC-MS/MS Analysis (Peptide Fragments) bu_digest->bu_lcmsms bu_search Database Search bu_lcmsms->bu_search bu_result PEGylation Site Localization bu_search->bu_result

Caption: Top-Down vs. Bottom-Up Mass Spec Workflows.

troubleshooting_logic start Mass Spec Experiment with PEGylated Protein issue Problem Encountered? start->issue poor_signal Poor Signal/ Contamination bad_chrom Poor Chromatography complex_spectra Complex/Uninterpretable Spectra issue->complex_spectra Yes issue->poor_signal Yes issue->bad_chrom Yes end Successful Analysis issue->end No solution_res Use High-Res MS & Deconvolution Software complex_spectra->solution_res solution_charge Add Charge-Stripping Agent (e.g., TEA) complex_spectra->solution_charge solution_clean Clean MS System & Use PEG-Free Reagents poor_signal->solution_clean solution_column Optimize Column & Mobile Phase bad_chrom->solution_column solution_res->end solution_charge->end solution_clean->end solution_column->end

References

Technical Support Center: Navigating Unwanted Side Reactions with Mesylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the use of mesylate linkers in bioconjugation, with a specific focus on anticipating and mitigating unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are mesylate linkers and why are they used in bioconjugation?

Mesylate linkers are bioconjugation reagents that contain a methanesulfonyl (mesyl) group. This group is an excellent leaving group, making the linker highly reactive towards nucleophiles found on biomolecules, such as the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteines. This reactivity allows for the efficient formation of stable covalent bonds between a biomolecule and another molecule, such as a therapeutic agent or a reporter molecule.

Q2: What are the primary unwanted side reactions associated with mesylate linkers?

The high reactivity of mesylate linkers, while advantageous for conjugation, also makes them susceptible to several unwanted side reactions:

  • Hydrolysis: In aqueous environments, mesylate linkers can react with water, leading to the hydrolysis of the mesyl group and inactivation of the linker.

  • Off-Target Reactions: Due to their broad reactivity, mesylate linkers can react with nucleophilic amino acid side chains other than the intended target. This can lead to a heterogeneous product with unpredictable properties. Common off-target residues include lysine, cysteine, and histidine.

  • Reaction with Buffer Components: Nucleophilic components in the reaction buffer (e.g., Tris) can compete with the target biomolecule for reaction with the mesylate linker, reducing conjugation efficiency.

Q3: How does pH affect the stability and reactivity of mesylate linkers?

The stability and reactivity of mesylate linkers are significantly influenced by pH. Generally, at higher pH values, the nucleophilicity of target amines and thiols increases, which can lead to faster conjugation. However, higher pH also accelerates the rate of hydrolysis. Therefore, the optimal pH for a conjugation reaction is a compromise between maximizing the reaction with the target biomolecule and minimizing hydrolysis of the linker.

Q4: What is the difference in reactivity between mesylate and tosylate linkers?

Both mesylate and tosylate are good leaving groups. However, tosylate is generally considered to be a better leaving group than mesylate, leading to faster reaction kinetics in nucleophilic substitution reactions. The choice between a mesylate and a tosylate linker will depend on the specific application and the desired reactivity profile.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments with mesylate linkers.

Problem 1: Low Conjugation Yield

Possible Causes:

  • Hydrolysis of the Mesylate Linker: The linker may have degraded in the aqueous buffer before it could react with the biomolecule.

  • Suboptimal pH: The pH of the reaction buffer may not be optimal for the nucleophilicity of the target functional group.

  • Presence of Competing Nucleophiles: Components in the buffer or impurities in the biomolecule sample may be reacting with the linker.

  • Insufficient Linker Concentration: The molar ratio of linker to biomolecule may be too low.

  • Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered environment, preventing the linker from accessing it.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction pH Perform small-scale reactions at different pH values (e.g., ranging from 7.0 to 8.5) to find the optimal balance between nucleophile reactivity and linker stability.
2 Use a Non-Nucleophilic Buffer Switch to a buffer system that does not contain nucleophilic species, such as phosphate-buffered saline (PBS) or HEPES.
3 Increase Linker-to-Biomolecule Ratio Titrate the molar excess of the mesylate linker to determine the optimal concentration for efficient conjugation without causing excessive off-target reactions.
4 Monitor Linker Stability Before the conjugation reaction, incubate the mesylate linker in the reaction buffer and analyze its stability over time using techniques like HPLC to determine its half-life under the experimental conditions.
5 Consider a Longer Linker If steric hindrance is suspected, using a linker with a longer spacer arm may improve accessibility to the target site.
Problem 2: Off-Target Modification and Product Heterogeneity

Possible Causes:

  • High Reactivity of the Mesylate Linker: The inherent reactivity of the mesylate group can lead to reactions with multiple nucleophilic residues on the biomolecule.

  • High pH: Elevated pH increases the nucleophilicity of various amino acid side chains, promoting off-target reactions.

  • Prolonged Reaction Time: Longer reaction times increase the probability of slower-reacting, off-target nucleophiles reacting with the linker.

Troubleshooting Steps:

StepActionRationale
1 Lower the Reaction pH Performing the conjugation at a lower pH can increase the selectivity for more nucleophilic groups like thiols over amines.
2 Reduce Reaction Time Monitor the reaction progress over time and quench the reaction as soon as a sufficient level of conjugation is achieved to minimize off-target modifications.
3 Site-Specific Conjugation Strategy If possible, engineer the biomolecule to have a unique, highly reactive site (e.g., a single cysteine residue) to direct the conjugation.
4 Characterize the Product Thoroughly Use analytical techniques like mass spectrometry and chromatography to identify the sites of modification and the extent of heterogeneity.

Data Presentation

Table 1: Relative Reactivity of Nucleophilic Amino Acid Side Chains

This table provides a general overview of the relative reactivity of common nucleophilic amino acid side chains towards electrophilic linkers like mesylates. The actual reactivity can be influenced by factors such as pKa, solvent accessibility, and the local microenvironment.

Amino AcidNucleophilic GroupRelative ReactivityNotes
CysteineThiol (-SH)HighHighly nucleophilic, especially in its deprotonated thiolate form. Often targeted for site-specific conjugation.
LysineEpsilon-amino (-NH₂)Moderate to HighAbundant on the surface of proteins. Its reactivity is pH-dependent.
HistidineImidazoleModerateCan be reactive, particularly at pH values around its pKa (~6).
TyrosinePhenolLow to ModerateCan become nucleophilic at higher pH, but generally less reactive than amines and thiols.
Serine/ThreonineHydroxyl (-OH)LowGenerally not reactive under typical bioconjugation conditions.
Table 2: Stability of Mesylate Linkers in Aqueous Buffers

While specific data for every mesylate linker is not available, the following table provides an approximation of the stability of a generic mesylate linker in common buffers at 25°C. The actual stability will depend on the specific structure of the linker and the buffer composition.

BufferpHApproximate Half-life
Phosphate-Buffered Saline (PBS)7.4Minutes to Hours
HEPES7.5Minutes to Hours
Tris8.0Minutes

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with a Mesylate Linker

This protocol provides a starting point for the conjugation of a mesylate linker to an antibody. Optimization of the reaction conditions is highly recommended for each specific antibody-linker pair.

Materials:

  • Antibody in a non-nucleophilic buffer (e.g., PBS, pH 7.4)

  • Mesylate linker stock solution in an anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the chosen reaction buffer.

  • Linker Addition: Add the desired molar excess of the mesylate linker stock solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted mesylate linker.

  • Purification: Remove excess linker and other small molecules from the conjugated antibody using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and assess the extent of aggregation and off-target modifications using techniques like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.

Protocol 2: Analysis of Off-Target Modifications by Mass Spectrometry

This protocol outlines a general workflow for identifying the sites of modification on a protein after conjugation with a mesylate linker.

Methodology:

  • Sample Preparation:

    • Take an aliquot of the purified conjugate.

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate the free thiols to prevent re-oxidation (e.g., with iodoacetamide).

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use bioinformatics software to search the MS/MS data against the protein sequence to identify the peptides.

    • Look for mass shifts on specific amino acid residues corresponding to the mass of the linker-payload to identify the sites of modification.

Visualizations

Unwanted_Side_Reactions cluster_0 Mesylate Linker Conjugation cluster_1 Unwanted Side Reactions Mesylate_Linker Activated Mesylate Linker Desired_Conjugate Desired Bioconjugate Mesylate_Linker->Desired_Conjugate Intended Reaction (e.g., with Cys or Lys) Hydrolysis Hydrolysis (Inactive Linker) Mesylate_Linker->Hydrolysis Reaction with Water Off_Target Off-Target Reaction (e.g., with His) Mesylate_Linker->Off_Target Non-specific Reaction Buffer_Reaction Reaction with Buffer Nucleophile Mesylate_Linker->Buffer_Reaction Reaction with Buffer Biomolecule Target Biomolecule (e.g., Antibody) Biomolecule->Desired_Conjugate

Caption: Logical relationship of desired and unwanted reactions with mesylate linkers.

Troubleshooting_Workflow Problem Low Conjugation Yield or Product Heterogeneity Check_Linker Assess Linker Stability (Hydrolysis) Problem->Check_Linker Optimize_pH Optimize Reaction pH Check_Linker->Optimize_pH If unstable Characterize Thoroughly Characterize Product Check_Linker->Characterize If stable Check_Buffer Use Non-Nucleophilic Buffer Optimize_pH->Check_Buffer Optimize_Ratio Optimize Linker:Biomolecule Ratio Check_Buffer->Optimize_Ratio Control_Time Control Reaction Time Optimize_Ratio->Control_Time Site_Specific Consider Site-Specific Conjugation Control_Time->Site_Specific Site_Specific->Characterize

Technical Support Center: Optimization of Buffer Conditions for Ms-PEG2-MS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ms-PEG2-MS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during bioconjugation experiments involving maleimide (B117702) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (maleimide-thiol) conjugation?

The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2][3][4][5][6] This pH range offers a good balance between the reactivity of the thiol group and the stability of the maleimide group.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3][5][6][7][8][9]

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is less likely to be in its reactive thiolate anion form.[1][2][5][8]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.[1][3][8] It can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][2][3][5][7][8]

Q2: What is maleimide hydrolysis and how can I prevent it?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by a water molecule, forming a non-reactive maleamic acid.[1][8] This is a primary cause of low or failed conjugation efficiency.[1] To prevent hydrolysis:

  • Control pH: Maintain the reaction pH strictly between 6.5 and 7.5.[2][10]

  • Fresh Reagents: Prepare aqueous solutions of maleimide reagents immediately before use.[2][8][10] Do not store maleimides in aqueous solutions.[7][10]

  • Proper Storage: Store solid maleimide reagents at -20°C, desiccated and protected from light.[1][8] Stock solutions should be prepared in an anhydrous, biocompatible solvent like DMSO or DMF and stored at -20°C for no longer than a month.[1][8][11] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8]

Q3: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, if your protein's cysteine residues are involved in disulfide bonds (-S-S-), they must be reduced to free sulfhydryl (-SH) groups.[4][6][12][13] Maleimides react specifically with free thiols, not with disulfide bonds.[4][6]

Q4: Which reducing agent should I use, TCEP or DTT?

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[4][10] A 10-100 fold molar excess is typically used.[1][11]

  • DTT (dithiothreitol): DTT is also effective but contains thiol groups that will compete with your target molecule for reaction with the maleimide.[10] Therefore, excess DTT must be removed after reduction and before conjugation, typically using a desalting column or buffer exchange.[4][10]

Q5: What are the recommended buffers for maleimide conjugation?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[2][11][12][14] It is crucial to use thiol-free buffers.[7][11][14] Degassing the buffer to remove dissolved oxygen is also recommended to prevent the re-oxidation of free thiols.[10][14]

Q6: My final conjugate is not stable. What could be the cause?

The thiosuccinimide linkage formed between the maleimide and thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in cellular environments.[10][15] This can lead to the exchange of the PEG linker.[10] To improve stability, the conjugate can be intentionally treated at a slightly elevated pH (e.g., 8.0-9.2) after the initial conjugation and purification to hydrolyze the thiosuccinimide ring, forming a stable ring-opened product.[3][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide reagent was inactivated by moisture or inappropriate pH.[5][10][14]- Prepare maleimide stock solutions fresh in an anhydrous solvent (DMSO or DMF) immediately before use.[2][5][10] - Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[2][3][10]
Oxidized/Inaccessible Thiols: Cysteine residues on the target molecule have formed disulfide bonds.[5][6]- Pre-reduce the protein with a sufficient excess of a reducing agent like TCEP.[1][5] - Use degassed buffers to prevent re-oxidation.[10][14] - Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze thiol oxidation.[2][10]
Competing Thiols in Buffer: The buffer contains thiol reagents (e.g., DTT from a previous step).[14]- Use a thiol-free buffer for the conjugation reaction.[14] - If DTT was used for reduction, ensure its complete removal via a desalting column or buffer exchange before adding the maleimide.[4][10]
Precipitation During Reaction Solvent Effects: The organic co-solvent (e.g., DMSO) used to dissolve the maleimide is causing the protein to precipitate.[16]- Add the maleimide stock solution to the protein solution slowly while gently stirring.[16] - Minimize the volume of the organic solvent added; the final concentration should typically be below 10%.
Non-Specific Labeling Reaction with Amines: The reaction pH is too high (above 7.5), leading to reaction with lysine residues.[2][3][7]- Maintain the reaction pH within the optimal range of 6.5-7.5.[2][3][7]
Instability of the Conjugate Retro-Michael Reaction: The thioether bond is reversing, leading to deconjugation.[3][5][10]- After initial conjugation and purification, consider a post-conjugation hydrolysis step by incubating the conjugate at a pH of 8.0-9.2 to form a more stable, ring-opened succinamic acid thioether.[3][5][8]

Data Presentation

Table 1: Impact of pH on Maleimide-Thiol Conjugation

pH RangeRate of Thiol ReactionMaleimide StabilitySelectivity for ThiolsCompeting Reactions
< 6.5Slow[1][2][5]HighHigh-
6.5 - 7.5 Optimal [1][2]Good High [2][7]Minimal
> 7.5FastLow (Increased Hydrolysis)[1][2][3]Decreased[3]Reaction with Amines[1][2][3][7]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5[1][2][14]Critical for balancing thiol reactivity and maleimide stability.
Temperature 4°C to Room Temperature (20-25°C)[14]Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.[11][14]
Reaction Time 30 minutes to Overnight[14]Dependent on reactants and temperature.
Maleimide:Thiol Molar Ratio 5:1 to 20:1[14]A 10:1 to 20:1 ratio is a good starting point for optimization.[10][11][14]
Protein Concentration 1-10 mg/mL[11][12][14]A common concentration range for efficient conjugation.
Buffer Type PBS, HEPES, Tris (Thiol-free)[2][11][14]Ensure the buffer does not contain competing nucleophiles.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.

  • Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine) stock solution.

  • Maleimide Stock Solution Solvent: Anhydrous DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[14][16]

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of TCEP stock solution to the protein solution.[1][11]

    • Incubate the mixture for 30-60 minutes at room temperature.[10][14] TCEP does not need to be removed before proceeding.[10]

  • Preparation of Maleimide Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.[8][10]

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][11]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[5][10][14]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[10][11] Gentle mixing can be beneficial.

  • Quenching and Purification (Optional):

    • To quench any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[10]

    • Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove excess this compound and other small molecules.[5][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 6.5-7.5) reduction Disulfide Bond Reduction (Optional, e.g., 10-100x TCEP, 30-60 min RT) prep_protein->reduction If Disulfides Present conjugation Conjugation Reaction (Add Maleimide to Protein, 1-2h RT or 4°C overnight) prep_protein->conjugation prep_maleimide Prepare Fresh Maleimide Stock (e.g., 10 mM in anhydrous DMSO) prep_maleimide->conjugation reduction->conjugation quenching Quench Excess Maleimide (Optional, e.g., Cysteine) conjugation->quenching purification Purification (e.g., Desalting Column, SEC) quenching->purification final_product Purified Conjugate purification->final_product ph_effect_pathway cluster_thiol Thiol (-SH) cluster_water Water (H₂O) cluster_amine Amine (-NH₂) cluster_products Reaction Products maleimide Maleimide-PEG conjugate Stable Thioether Bond (Desired Conjugate) maleimide->conjugate pH 6.5 - 7.5 (Optimal) hydrolyzed Inactive Maleamic Acid (Hydrolysis Product) maleimide->hydrolyzed Especially pH > 7.5 amine_adduct Amine Adduct (Side Product) maleimide->amine_adduct pH > 7.5 thiol Protein-SH thiol->conjugate water H₂O water->hydrolyzed amine Protein-NH₂ amine->amine_adduct

References

Technical Support Center: Troubleshooting Poor Recovery in Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor recovery after the purification of conjugates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the purification of protein conjugates, such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: My final yield of purified conjugate is significantly lower than expected. What are the common causes?

Low recovery of purified conjugates can stem from several factors throughout the conjugation and purification process. Key areas to investigate include issues with the starting materials, suboptimal reaction conditions, and losses during the purification workflow itself. For instance, the presence of interfering substances in the initial antibody buffer, such as primary amines (e.g., Tris), can compete with the conjugation reaction and reduce efficiency. It is also crucial to ensure that the starting antibody has high purity, typically greater than 95%, as impurities can interfere with the conjugation process.[1] Furthermore, the inherent properties of the antibody or protein, such as inaccessible reactive sites due to protein folding, can lead to poor conjugation yields.[1]

Another significant contributor to low final yield is the loss of the product during the purification step.[2] This can be due to the conjugate binding irreversibly to the chromatography column matrix or aggregation of the conjugate, which is then removed during purification.[3]

Q2: I observe precipitation or cloudiness in my sample after the conjugation reaction or during purification. What is causing this and how can I prevent it?

The appearance of precipitation or turbidity is a strong indicator of conjugate aggregation.[4] This is a frequent issue, particularly when working with hydrophobic payloads or when the drug-to-antibody ratio (DAR) is high.[2] The increased surface hydrophobicity of the conjugate can lead to intermolecular interactions and the formation of aggregates.[2]

To mitigate aggregation, several strategies can be employed:

  • Optimize the Molar Ratio: A high molar excess of the linker-drug can lead to a high degree of conjugation, increasing hydrophobicity and the likelihood of aggregation. Reducing this ratio may help improve solubility.[2]

  • Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload and reduce the tendency for aggregation.

  • Control Buffer Conditions: The pH of the buffer is critical. If the pH is close to the isoelectric point (pI) of the conjugate, its solubility will be at its lowest, increasing the risk of precipitation. It is advisable to maintain a buffer pH that is at least one unit away from the protein's pI.[5] Additionally, ensuring a sufficient salt concentration (e.g., 150 mM NaCl) in the buffer can help maintain protein solubility.[5]

  • Consider Site-Specific Conjugation: These methods can produce more homogeneous conjugates with a defined DAR, which can lower the propensity for aggregation.[2]

Q3: How do I choose the most appropriate purification method to maximize recovery?

The selection of a purification method is critical for isolating the desired conjugate from unreacted components and depends on factors such as the size difference between the conjugate and impurities, the scale of the reaction, and the required purity of the final product. The most common methods are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Affinity Chromatography, and Tangential Flow Filtration (TFF).

Here is a logical workflow to guide your decision:

Start Start: Crude Conjugate Mixture SizeDiff Is there a significant size difference between conjugate and impurities? Start->SizeDiff Hydrophobicity Is separation based on hydrophobicity desired (e.g., DAR species)? SizeDiff->Hydrophobicity No SEC Size Exclusion Chromatography (SEC) SizeDiff->SEC Yes AffinityTag Does the conjugate have an affinity tag? Hydrophobicity->AffinityTag No HIC Hydrophobic Interaction Chromatography (HIC) Hydrophobicity->HIC Yes Scale Is the process for large-scale production? AffinityTag->Scale No AC Affinity Chromatography (AC) AffinityTag->AC Yes TFF Tangential Flow Filtration (TFF) Scale->TFF Yes End Purified Conjugate Scale->End No (Consider other methods) SEC->End HIC->End AC->End TFF->End

Decision tree for selecting a purification method.

Q4: My recovery is poor when using Size Exclusion Chromatography (SEC). What could be the problem?

Low recovery in SEC can be attributed to several factors, often related to non-specific interactions between the conjugate and the column matrix. Hydrophobic conjugates, such as some ADCs, may exhibit poor chromatography performance, including peak tailing and low recovery, due to these interactions.[6]

Here are some troubleshooting steps:

  • Modify the Mobile Phase: For hydrophobic proteins like ADCs, adding 10-15% of an organic solvent such as isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can improve recovery and peak shape.[7] Increasing the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) can also help to reduce electrostatic interactions.[7]

  • Check for Sample Overload: Injecting too high a concentration or volume of the sample can lead to poor peak shape and reduced resolution. It is recommended that the sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Filter the Sample: The presence of aggregates in the sample can clog the column frit, leading to increased backpressure and poor performance. Filtering the sample through a low-protein-binding 0.22 µm filter before injection is recommended.[4]

  • Select the Appropriate Column: Ensure the pore size of the SEC column is suitable for the size of your conjugate. For monoclonal antibodies (around 150 kDa), a pore size of 200-300 Å is typically used.[8]

Q5: I am losing my conjugate during Hydrophobic Interaction Chromatography (HIC). How can I improve the yield?

Loss of product during HIC is often due to the conjugate binding too strongly to the column matrix, especially for highly hydrophobic molecules.[3] This can result in irreversible binding or the need for harsh elution conditions that may damage the conjugate.

To improve recovery in HIC:

  • Optimize Salt Concentration: HIC relies on high salt concentrations to promote binding. If binding is too strong, consider reducing the salt concentration in the binding buffer. Conversely, if the conjugate is not binding, the salt concentration may need to be increased. Ammonium sulfate (B86663) is a commonly used salt.

  • Adjust the Elution Gradient: A steep elution gradient may not be sufficient to resolve all species and can lead to co-elution or poor recovery. A shallower gradient can improve resolution and recovery.

  • Change the Elution Buffer: Elution is typically achieved by decreasing the salt concentration. In some cases, adding a mild organic modifier to the elution buffer can help to desorb a strongly bound conjugate.

  • Select a Less Hydrophobic Resin: HIC resins are available with different levels of hydrophobicity (e.g., Butyl, Phenyl). If your conjugate binds too strongly, switching to a less hydrophobic resin may be beneficial.

Data Presentation

The choice of purification method can significantly impact the final yield and purity of the conjugate. The following table summarizes typical performance characteristics of common purification techniques.

Purification MethodTypical RecoveryPurity AchievedTypical Processing TimeKey Advantages
Size Exclusion Chromatography (SEC) >90%[9]High (>95-99%)[9]30-60 minutes per runHigh resolution, mild conditions
Tangential Flow Filtration (TFF) >95%[10]Moderate1-4 hoursScalable, good for buffer exchange
Dialysis VariableModerate4 hours to overnight[9]Simple, gentle
Affinity Chromatography VariableVery High (>99%)1-3 hoursHigh specificity

The pH of the buffers used during purification can also have a substantial effect on recovery, particularly for ion-exchange chromatography.

Chromatography TypeEffect of pH on Recovery
Cation Exchange Operating at a pH below the protein's pI is necessary for binding. A pH that is too low can lead to poor binding and low recovery. Elution is often achieved by increasing the pH.
Anion Exchange Operating at a pH above the protein's pI is required for binding. A pH that is too high can cause protein instability and aggregation, leading to lower recovery. Elution is typically achieved by decreasing the pH.

Experimental Protocols

Protocol 1: Analysis of Conjugate Aggregation by Size Exclusion Chromatography (SEC)

This protocol is for the analytical separation of a purified conjugate to assess the percentage of monomer, dimer, and higher-order aggregates.

  • Column Equilibration: Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a suitable mobile phase, such as 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[1]

  • Sample Preparation: Dilute the conjugate sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding syringe filter.[4]

  • Chromatographic Run:

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

    • Inject 10-20 µL of the prepared sample.

    • Run the chromatography under isocratic conditions for a sufficient time to allow for the elution of all species.[1][4]

  • Data Analysis: Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates). Calculate the percentage of each species relative to the total integrated area.[4]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol describes a general procedure for analyzing the DAR of a cysteine-linked conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.[1]

  • Column Equilibration: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A.

  • Sample Preparation: Dilute the conjugate sample to 1 mg/mL in Mobile Phase A.[1]

  • Chromatographic Run:

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

    • Inject 20 µL of the prepared sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over approximately 20-30 minutes to elute the different drug-loaded species.[1]

  • Data Analysis: Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4). The average DAR can be calculated by summing the product of the percentage of each species and its corresponding DAR value.[1]

Protocol 3: Buffer Exchange by Dialysis

This protocol is suitable for removing small, unreacted molecules and exchanging the buffer of the purified conjugate.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate (e.g., 10-20 kDa for an antibody conjugate). Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the conjugate solution into the dialysis tubing or cassette, leaving some space to allow for potential volume changes.[5]

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing the desired final buffer. The volume of the dialysis buffer should be at least 200-500 times the sample volume.[10]

    • Stir the buffer gently at 4°C or room temperature.

    • Allow dialysis to proceed for 2-4 hours.

    • Change the dialysis buffer and continue to dialyze for another 2-4 hours. For maximum efficiency, a third buffer change and overnight dialysis at 4°C can be performed.[10]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Mandatory Visualizations

cluster_reaction Reaction Issues cluster_purification Purification Issues Start Low Conjugate Recovery CheckReaction Step 1: Evaluate Conjugation Reaction Start->CheckReaction CheckPurification Step 2: Evaluate Purification Process Start->CheckPurification InterferingSubs Interfering Substances in Buffer? CheckReaction->InterferingSubs LowPurity Low Purity/Concentration of Starting Material? CheckReaction->LowPurity InaccessibleSites Inaccessible Reactive Sites? CheckReaction->InaccessibleSites Aggregation Aggregation/ Precipitation? CheckPurification->Aggregation IrreversibleBinding Irreversible Binding to Column? CheckPurification->IrreversibleBinding WrongMethod Inappropriate Purification Method Chosen? CheckPurification->WrongMethod BufferExchange BufferExchange InterferingSubs->BufferExchange Solution: Buffer Exchange CheckMaterials CheckMaterials LowPurity->CheckMaterials Solution: Use High Purity Materials ModifyProtein ModifyProtein InaccessibleSites->ModifyProtein Solution: Modify Protein or Use Reductants OptimizeConditions OptimizeConditions Aggregation->OptimizeConditions Solution: Optimize Buffer, Lower DAR ChangeResin ChangeResin IrreversibleBinding->ChangeResin Solution: Change Resin/ Modify Elution RevisitMethod RevisitMethod WrongMethod->RevisitMethod Solution: Re-evaluate Method Selection cluster_causes Primary Causes Aggregation Conjugate Aggregation IncreasedHydrophobicity Increased Surface Hydrophobicity Aggregation->IncreasedHydrophobicity LowSolubility Reduced Conjugate Solubility Aggregation->LowSolubility HighDAR High Drug-to-Antibody Ratio (DAR) HighDAR->IncreasedHydrophobicity HydrophobicPayload Hydrophobic Payload HydrophobicPayload->IncreasedHydrophobicity BufferIssues Suboptimal Buffer (pH near pI, low salt) BufferIssues->LowSolubility

References

Technical Support Center: Stoichiometric Control of Ms-PEG2-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ms-PEG2-MS (di-mesylate-polyethylene glycol) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the stoichiometry of your conjugation reactions. Here, you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols to help you achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It consists of a two-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two mesylate (methanesulfonyl) groups. The mesylate groups are excellent leaving groups that readily react with nucleophiles, such as the primary amines on lysine (B10760008) residues or the thiol groups on cysteine residues of proteins and other molecules.[1][2][3] This reagent is used to covalently link two molecules together (crosslinking) or to introduce a hydrophilic PEG spacer to a single molecule (mono-PEGylation).

Q2: Why is controlling the stoichiometry of this compound reactions important?

Controlling the stoichiometry is crucial to direct the reaction towards the desired product.[4] Depending on your experimental goal, you may want to:

  • Favor mono-PEGylation: Attaching only one end of the this compound linker to your molecule of interest. This is often desired to improve solubility or alter the pharmacokinetic properties of a therapeutic molecule without causing aggregation.[4]

  • Favor crosslinking: Linking two molecules together. This is used in applications such as studying protein-protein interactions, creating antibody-drug conjugates, or forming hydrogels.[1][2]

Uncontrolled reactions can lead to a heterogeneous mixture of products, including unreacted starting materials, mono-adducts, and crosslinked species, which can be difficult to purify and may compromise the efficacy and safety of the final product.[5]

Q3: What are the key factors that influence the stoichiometry of this compound reactions?

The primary factors that you can modulate to control the reaction stoichiometry are:

  • Molar Ratio of Reactants: This is the most critical parameter. The ratio of the nucleophile-containing molecule to the this compound linker will determine the predominant product.[6]

  • Reaction Time: Shorter reaction times can favor mono-substitution, while longer times may allow for more crosslinking to occur.[5]

  • Concentration of Reactants: Higher concentrations can promote intermolecular crosslinking.

  • Order of Addition: Slowly adding the limiting reagent can help control the reaction.

  • Reaction Temperature: Can influence the reaction rate.

  • pH of the Reaction Buffer: The pH affects the nucleophilicity of the target functional groups (e.g., amines, thiols).[6]

Q4: What are the common nucleophiles that react with this compound?

The mesylate groups of this compound are reactive towards a variety of nucleophiles, with the most common in bioconjugation being:

  • Primary Amines (-NH₂): Found on the side chain of lysine residues and the N-terminus of proteins. The reaction forms a stable secondary amine linkage.[3]

  • Thiols (-SH): Found on the side chain of cysteine residues. Thiols are strong nucleophiles and react efficiently with mesylates to form a stable thioether bond.[7]

Q5: How can I monitor the progress of my this compound reaction?

Several analytical techniques can be used to monitor the reaction progress and characterize the products:

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC) and reversed-phase (RP-HPLC) are powerful methods to separate and quantify unreacted starting materials, mono-PEGylated products, and crosslinked species.[8][9][10]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the reaction products, confirming the degree of PEGylation.[11][12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A common method to visualize the formation of higher molecular weight conjugates. PEGylated proteins will migrate slower than their unmodified counterparts.[8]

Troubleshooting Guide

Un M-PEG2-MS (di-mesilato-polietilenglicol) es un reticulante homobifuncional. Consiste en un espaciador de polietilenglicol (PEG) de dos unidades flanqueado por dos grupos mesilato (metanosulfonilo). Los grupos mesilato son excelentes grupos salientes que reaccionan fácilmente con nucleófilos, como los grupos amino primarios en los residuos de lisina o los grupos tiol en los residuos de cisteína de las proteínas y otras moléculas.[1][2][3] Este reactivo se utiliza para unir covalentemente dos moléculas (reticulación) o para introducir un espaciador de PEG hidrofílico en una sola molécula (mono-PEGilación).

ProblemPotential CauseRecommended Solution
Low or No Reaction Inactive this compound reagent: The mesylate groups are sensitive to hydrolysis.- Use a fresh vial of this compound. - Ensure the reagent is stored under dry conditions and brought to room temperature before opening to prevent condensation.
Suboptimal pH: The nucleophile (e.g., amine) is protonated and not sufficiently reactive.- For reactions with primary amines, ensure the pH is in the range of 8.0-10.0.[6] - For reactions with thiols, a pH of 7.0-8.5 is generally recommended to favor the more reactive thiolate form.[13]
Low reaction temperature: The reaction rate is too slow.- Consider increasing the reaction temperature (e.g., to 37°C), but monitor for potential side reactions or degradation of your molecule of interest.
Predominantly Unreacted Starting Material Insufficient molar excess of one reagent: The stoichiometry is not optimized for the desired outcome.- To drive the reaction to completion, you may need to increase the molar excess of one of the reactants. The optimal ratio needs to be determined empirically.[6]
Short reaction time: The reaction has not had enough time to proceed.- Increase the reaction time and monitor the progress using an appropriate analytical technique like HPLC or SDS-PAGE.[5]
Formation of a Complex Mixture of Products (mono-, di-, and poly-PEGylated species) Molar ratio not optimized for mono-PEGylation: Using equimolar amounts or an excess of this compound will lead to a mixture of products.- To favor mono-PEGylation, use a significant molar excess of the molecule to be conjugated relative to the this compound linker (e.g., 5 to 20-fold excess).
High reactant concentrations: Promotes intermolecular crosslinking.- Reduce the concentration of the reactants in the reaction mixture.
Excessive Crosslinking/Aggregation Molar ratio favors crosslinking: Using a 2:1 molar ratio of the nucleophile-containing molecule to this compound, or equimolar amounts, will promote crosslinking.- If mono-PEGylation is desired, significantly increase the molar excess of the molecule to be conjugated. - If controlled crosslinking is the goal, carefully control the stoichiometry and consider a stepwise addition of the crosslinker.
Long reaction time: Allows for more opportunities for the second mesylate group to react.- Reduce the reaction time. Perform a time-course experiment to find the optimal incubation period for your desired product.
Difficulty Purifying the Desired Product Similar properties of reaction components: Unreacted starting materials, mono-PEGylated, and crosslinked products may have similar chromatographic behavior.- Ion-exchange chromatography is often the method of choice for separating PEGylated species from their unmodified counterparts.[14][15] - Size-exclusion chromatography can also be effective, as PEGylated molecules have a larger hydrodynamic radius.[8][16]

Experimental Protocols

Protocol 1: Controlled Mono-PEGylation of a Protein with this compound

This protocol aims to favor the attachment of a single this compound molecule to a protein through its primary amines.

Materials:

  • Protein of interest with accessible primary amines

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., ion-exchange or size-exclusion chromatography)

  • Analytical instruments (HPLC, MS, SDS-PAGE)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (like Tris) that would compete in the reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Conjugation Reaction:

    • This step is critical for controlling stoichiometry. To favor mono-PEGylation, the protein should be in molar excess.

    • Add the this compound solution to the protein solution to achieve a protein:this compound molar ratio of 10:1 to 20:1 .

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. It is highly recommended to perform a time-course experiment to determine the optimal reaction time.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the mono-PEGylated protein from unreacted protein, excess this compound, and any crosslinked byproducts using ion-exchange or size-exclusion chromatography.[14][15]

  • Analysis:

    • Analyze the purified product and reaction aliquots by SDS-PAGE, HPLC (SEC and/or RP-HPLC), and Mass Spectrometry to confirm the degree of PEGylation.[8][9][11]

Protocol 2: Crosslinking Two Molecules with this compound

This protocol is a general guideline for crosslinking two molecules (Molecule A and Molecule B) containing nucleophilic groups. For simplicity, this protocol assumes both molecules have primary amines.

Materials:

  • Molecule A and Molecule B

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (HPLC, MS, SDS-PAGE)

Procedure:

  • Reactant Preparation:

    • Dissolve Molecule A and Molecule B in the reaction buffer.

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • The molar ratio will depend on the desired outcome. For a 1:1 crosslink of A to B, a common starting point is a 2:1:1 molar ratio of A:B:this compound .

    • Alternatively, a two-step approach can be employed for more control: a. React Molecule A with a sub-stoichiometric amount of this compound (e.g., 1:0.5 molar ratio) to form the mono-adduct. b. Purify the mono-adduct. c. React the purified mono-adduct with Molecule B.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Purification:

    • Purify the crosslinked product using an appropriate chromatographic technique, such as size-exclusion chromatography, to separate the higher molecular weight conjugate.

  • Analysis:

    • Characterize the final product using SDS-PAGE, HPLC, and Mass Spectrometry to confirm the formation of the crosslinked species.

Data Presentation

Table 1: Effect of Molar Ratio on Product Distribution in a Model this compound Reaction with a Protein

Molar Ratio (Protein:this compound)Unreacted Protein (%)Mono-PEGylated Protein (%)Crosslinked/Multi-PEGylated Protein (%)
1:1205030
5:160355
10:180182
20:1909<1

Note: The values in this table are representative and the actual distribution will depend on the specific protein, reaction conditions, and reaction time.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stoichiometry Control start Start: Define Desired Product (Mono-PEGylation or Crosslinking) molar_ratio Set Initial Molar Ratio - High excess of molecule for mono - Stoichiometric for crosslinking start->molar_ratio run_reaction Run Small-Scale Reaction molar_ratio->run_reaction analyze Analyze Products (HPLC, MS, SDS-PAGE) run_reaction->analyze evaluate Evaluate Product Distribution analyze->evaluate desired_product Desired Product Achieved? evaluate->desired_product optimize Optimize Reaction Conditions desired_product->optimize No end End: Scale-up Reaction desired_product->end Yes adjust_ratio Adjust Molar Ratio optimize->adjust_ratio adjust_time Adjust Reaction Time optimize->adjust_time adjust_conc Adjust Concentration optimize->adjust_conc adjust_ratio->run_reaction adjust_time->run_reaction adjust_conc->run_reaction

Caption: Troubleshooting workflow for controlling stoichiometry in this compound reactions.

MolarRatioEffect Effect of Molar Ratio on this compound Reaction Products cluster_high_excess High Molar Excess of Nucleophile (e.g., 20:1) cluster_equimolar Equimolar Ratio (1:1) cluster_crosslink Stoichiometric Ratio for Crosslinking (e.g., 2:1) high_excess_input 20x Nucleophile 1x this compound high_excess_output Predominantly Mono-adduct Large excess of unreacted Nucleophile high_excess_input->high_excess_output Favors Mono-PEGylation equimolar_input 1x Nucleophile 1x this compound equimolar_output Mixture of: Mono-adduct Crosslinked product Unreacted starting materials equimolar_input->equimolar_output Leads to Mixture crosslink_input 2x Nucleophile 1x this compound crosslink_output Predominantly Crosslinked Product crosslink_input->crosslink_output Favors Crosslinking

Caption: Expected product distribution based on the molar ratio of nucleophile to this compound.

References

dealing with the hydrolysis of mesylate groups during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments involving mesylate groups, with a focus on mitigating hydrolysis.

Troubleshooting Guide: Dealing with Mesylate Hydrolysis

Low conjugation yield is a frequent challenge when working with mesylate linkers, often due to the hydrolysis of the mesylate group. This guide provides a systematic approach to identifying and resolving the underlying causes.

Problem: My mesylate conjugation reaction has a low or no yield.

This common issue can arise from several factors related to the reagents, reaction conditions, or the biomolecules themselves. Follow this step-by-step guide to troubleshoot the problem.

Step 1: Evaluate Reagent and Biomolecule Quality and Storage

The quality and proper handling of your starting materials are critical for a successful conjugation reaction.

  • Possible Cause: Degradation of the mesylate-containing linker due to improper storage.

    • Recommended Solution: Ensure that all reagents, especially moisture-sensitive mesylate linkers, are stored under the recommended conditions, such as at -20°C in a desiccated environment. Before use, allow reagents to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality linkers for best results.

  • Possible Cause: Presence of interfering substances in the biomolecule buffer.

    • Recommended Solution: Verify the formulation of your protein or other biomolecule solution. Common additives like Tris or glycine (B1666218) contain primary amines that will compete with the desired reaction. If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.

Step 2: Optimize Reaction Conditions

The stability of the mesylate group is highly dependent on pH and temperature.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Recommended Solution: The rate of mesylate hydrolysis is significantly influenced by pH. While the nucleophilic substitution reaction with amines is more efficient at a slightly basic pH (due to the deprotonation of the amine), a higher pH also accelerates mesylate hydrolysis. The optimal pH is a compromise between the conjugation reaction rate and the hydrolysis rate. It is recommended to perform the conjugation in a neutral to slightly acidic buffer (pH 6.5-7.5) to minimize hydrolysis.[1]

  • Possible Cause: High reaction temperature.

    • Recommended Solution: Higher temperatures increase the rate of all chemical reactions, including mesylate hydrolysis. While a moderate increase in temperature can sometimes improve conjugation efficiency, it can also lead to significant degradation of the mesylate linker. It is advisable to perform the reaction at room temperature or 4°C to minimize hydrolysis, especially for prolonged reaction times.

Step 3: Control for the Presence of Water

The primary cause of mesylate degradation is hydrolysis, which is a reaction with water.

  • Possible Cause: Presence of water in solvents or on glassware.

    • Recommended Solution: Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions of your mesylate linker. Ensure all glassware is thoroughly dried before use. Whenever possible, perform the conjugation reaction in a controlled environment with low humidity.

Quantitative Data Summary: Factors Affecting Linker Hydrolysis

The stability of functional groups is critical for successful conjugation. The following table provides data on the pH-dependent hydrolysis of a PEG-based crosslinker, illustrating the significant impact of pH on stability. While this example is for a ketal-containing linker, the principle of increased hydrolysis at non-neutral pH is also applicable to mesylates.

pHHalf-life (t½)Stability Profile
> 7.5> 9 hoursStable
6.0 - 7.516 min - 9 hoursModerately stable to unstable
< 6.0< 16 minutesUnstable, rapid hydrolysis

Data adapted from a study on a pH-sensitive PEG-based crosslinker and is intended to be illustrative of the effect of pH on linker stability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is mesylate hydrolysis and why is it a concern in conjugation reactions?

A1: Mesylate hydrolysis is a chemical reaction where the methanesulfonyl (mesylate) group reacts with water. This reaction converts the mesylate, which is an excellent leaving group, into a hydroxyl group, rendering the linker inactive for the desired nucleophilic substitution reaction with your biomolecule.[4] This leads to low or no conjugation efficiency, resulting in a lower yield of the desired conjugate and wasted reagents.

Q2: What are the primary factors that influence the rate of mesylate hydrolysis?

A2: The stability of the mesylate group is predominantly influenced by the following factors:

  • Presence of Water: As the reactant in hydrolysis, minimizing exposure to water is the most critical factor.

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, particularly, basic conditions accelerate the hydrolysis of the mesylate group.[5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including mesylate hydrolysis.[6]

Q3: What is the optimal pH range for mesylate conjugation to minimize hydrolysis?

A3: The optimal pH for mesylate conjugation is a balance between maximizing the nucleophilicity of the target functional group (e.g., an amine) and minimizing the rate of mesylate hydrolysis. For reactions with primary amines, a pH range of 7.0-8.5 is often used. However, to suppress hydrolysis, performing the reaction at the lower end of this range (pH 7.0-7.5) or even in slightly acidic conditions (pH 6.5) may be beneficial, although this might require longer reaction times.[7]

Q4: Can I store mesylate linkers in an aqueous buffer?

A4: It is highly recommended to prepare aqueous solutions of mesylate linkers immediately before use due to their susceptibility to hydrolysis. For long-term storage, dissolve mesylate linkers in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a Mesylate-PEG Linker

This protocol describes a general method for conjugating a protein with a mesylate-functionalized PEG linker targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Mesylate-PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Mesylate-PEG Linker Stock Solution Preparation:

    • Allow the Mesylate-PEG linker to warm to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the Mesylate-PEG linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted mesylate linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted mesylate linker and quenching buffer components by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

    • The purified conjugate can be stored in a suitable buffer at 4°C or -20°C.

Protocol 2: HPLC Analysis of Mesylate Conjugation and Hydrolysis

This protocol provides a general method for monitoring the progress of a protein-mesylate conjugation reaction and detecting the presence of the hydrolyzed linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction aliquots at various time points

  • Unmodified protein standard

  • Mesylate-PEG linker standard

  • Hydrolyzed Mesylate-PEG linker standard (if available, or can be generated by incubating the linker in an aqueous buffer)

Procedure:

  • Sample Preparation:

    • At designated time points during the conjugation reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in Mobile Phase A.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: 280 nm (for protein) and/or 220 nm (for peptide bonds and linker if it has a chromophore)

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B and equilibrate

  • Data Analysis:

    • Inject the prepared samples, along with the standards, onto the HPLC system.

    • The unmodified protein will elute as a sharp peak.

    • The PEGylated protein conjugate will typically elute earlier than the unmodified protein due to the increased hydrophilicity and size from the PEG chain, and the peak will likely be broader.

    • The unreacted Mesylate-PEG linker and its hydrolysis byproduct will elute as separate, later peaks. The hydrolyzed form will be more polar and thus elute earlier than the active mesylate form.

    • By comparing the peak areas of the unmodified protein, the conjugate, and the hydrolysis byproduct over time, the reaction progress and the extent of hydrolysis can be monitored.[8][9]

Visualizations

Hydrolysis_Mechanism cluster_conditions Reaction Conditions Mesylate R-O-SO2CH3 (Active Mesylate) Transition_State Transition State Mesylate->Transition_State Nucleophilic Attack Water H2O Water->Transition_State Hydroxide OH- Hydroxide->Transition_State Base-catalyzed Hydrolyzed_Product R-OH (Inactive Alcohol) Transition_State->Hydrolyzed_Product Byproduct CH3SO3H (Methanesulfonic Acid) Transition_State->Byproduct Conjugation_Workflow Start Start Prep_Protein Prepare Protein (Buffer Exchange) Start->Prep_Protein Prep_Linker Prepare Mesylate-Linker (Anhydrous Solvent) Start->Prep_Linker Conjugation Conjugation Reaction (pH 7.0-7.5, RT or 4°C) Prep_Protein->Conjugation Prep_Linker->Conjugation Quench Quench Reaction (e.g., Tris Buffer) Conjugation->Quench Purification Purification (SEC or Dialysis) Quench->Purification Analysis Characterization (HPLC, SDS-PAGE) Purification->Analysis End End Analysis->End Troubleshooting_Tree Start Low Conjugation Yield? Check_Reagents Reagents Stored Properly? Start->Check_Reagents Yes Check_Buffer Amine-free Buffer? Check_Reagents->Check_Buffer Yes Solution1 Store at -20°C with Desiccant Check_Reagents->Solution1 No Check_pH pH 6.5-7.5? Check_Buffer->Check_pH Yes Solution2 Buffer Exchange to PBS/HEPES Check_Buffer->Solution2 No Check_Temp Reaction at RT or 4°C? Check_pH->Check_Temp Yes Solution3 Adjust Buffer pH Check_pH->Solution3 No Check_Water Anhydrous Solvents Used? Check_Temp->Check_Water Yes Solution4 Lower Reaction Temperature Check_Temp->Solution4 No Optimize_Ratio Optimize Molar Ratio Check_Water->Optimize_Ratio Yes Solution5 Use Anhydrous Solvents Check_Water->Solution5 No Optimize_Time Increase Reaction Time Optimize_Ratio->Optimize_Time

References

Technical Support Center: Refining Purification Protocols to Isolate Specific Conjugate Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining purification protocols to isolate specific conjugate species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of biomolecular conjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of conjugate species in a question-and-answer format.

Issue 1: Poor Resolution of Conjugate Species in Chromatography

Question: My chromatography run (e.g., HIC, IEX) is showing poor separation between unconjugated, partially conjugated, and highly conjugated species. What are the potential causes and how can I improve the resolution?

Potential Causes:

  • Inappropriate Column Chemistry: The chosen stationary phase may not have the optimal selectivity for the different conjugate species.

  • Suboptimal Gradient Elution: The elution gradient may be too steep, causing co-elution of species with similar properties.

  • Incorrect Buffer Conditions: The pH or salt concentration of the mobile phase may not be optimal for differential binding.[1][2]

  • Column Overloading: Exceeding the binding capacity of the column can lead to peak broadening and poor separation.[3]

  • High Flow Rate: A flow rate that is too high can reduce the interaction time between the conjugate and the stationary phase, leading to decreased resolution.[3]

Solutions:

  • Optimize Column Selection:

    • For ADCs where drug loading increases hydrophobicity, Hydrophobic Interaction Chromatography (HIC) is often the method of choice.[4][5] Consider screening different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl).[6]

    • If conjugation alters the net charge of the protein, Ion Exchange Chromatography (IEX) can be effective.[7][8]

  • Refine the Elution Gradient:

    • Decrease the gradient slope to improve the separation of closely eluting species.

    • Incorporate isocratic hold steps at specific points in the gradient to allow for better separation of critical pairs.

  • Adjust Buffer Conditions:

    • Systematically vary the pH of the mobile phase to alter the charge of the protein and improve separation in IEX.

    • Optimize the salt concentration in the binding and elution buffers for HIC. Different salts in the Hofmeister series can also be screened for their effect on resolution.

  • Reduce Sample Load:

    • Perform a loading study to determine the optimal sample amount for your column. Reducing the load can significantly improve peak shape and resolution.

  • Lower the Flow Rate:

    • Decreasing the flow rate can enhance the interaction between the analyte and the stationary phase, leading to better separation.[3]

Issue 2: Presence of High Molecular Weight (HMW) Aggregates in the Purified Sample

Question: After purification, my final conjugate sample contains a significant percentage of aggregates as determined by Size Exclusion Chromatography (SEC). What is causing this and how can I prevent it?

Potential Causes:

  • Conjugation Process: The chemical conjugation process itself can induce aggregation, especially if it involves organic solvents or harsh pH conditions.[9]

  • Hydrophobicity of the Conjugated Moiety: Attaching a hydrophobic payload can increase the propensity for self-association and aggregation.[5]

  • Buffer Conditions: Suboptimal buffer pH, ionic strength, or the absence of stabilizing excipients can lead to instability and aggregation.[9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the conjugate can induce aggregation.[9]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.

Solutions:

  • Optimize the Conjugation Reaction:

    • Minimize the amount of organic co-solvent used during the reaction.

    • Carefully control the pH and temperature of the reaction.

  • Formulation Development:

    • Screen different buffer systems and pH ranges to find the conditions that maximize monomer stability.

    • Include stabilizing excipients such as arginine, sucrose, or polysorbates in the formulation buffer.[9]

  • Refine the Purification Process:

    • Perform purification steps at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.

    • Use SEC as a final polishing step to remove existing aggregates.[10]

  • Improve Storage and Handling:

    • Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles.[9]

    • Store at the recommended temperature and avoid mechanical stress like vigorous vortexing.[9]

Issue 3: Low Recovery of the Desired Conjugate Species

Question: I am experiencing significant loss of my target conjugate during the purification process. What are the common reasons for low yield?

Potential Causes:

  • Non-Specific Binding: The conjugate may be irreversibly binding to the chromatography resin or other surfaces.[11]

  • Precipitation on the Column: The conjugate may precipitate on the column due to the buffer conditions used for binding or elution.[12]

  • Incomplete Elution: The elution buffer may not be strong enough to disrupt the interaction between the conjugate and the resin.[11]

  • Proteolytic Degradation: If the sample contains proteases, the conjugate may be degraded during long incubation times.

  • Inappropriate MWCO for Dialysis/TFF: If using dialysis or Tangential Flow Filtration (TFF), the molecular weight cut-off (MWCO) of the membrane may be too large, leading to loss of product.[3][12]

Solutions:

  • Minimize Non-Specific Binding:

    • Add a low concentration of a non-ionic detergent (e.g., 0.01% Polysorbate 20) to the buffers.

    • Increase the salt concentration in the wash buffer to disrupt ionic interactions.

  • Prevent Precipitation:

    • Ensure the conjugate is soluble in all buffers used during the purification process. This can be tested in small-scale solubility studies.

    • Adjust the pH or add solubilizing agents to the buffers if necessary.[12]

  • Optimize Elution Conditions:

    • Increase the strength of the elution buffer. For IEX, this may involve increasing the salt concentration or changing the pH. For Affinity Chromatography, a lower pH or a competitive eluting agent may be required.[13]

    • Decrease the flow rate during elution to allow more time for desorption.

  • Inhibit Protease Activity:

    • Add protease inhibitors to the sample immediately after cell lysis or extraction.

    • Perform purification steps at low temperatures.

  • Select Appropriate Membrane MWCO:

    • Ensure the MWCO of the dialysis or TFF membrane is at least 3-6 times smaller than the molecular weight of your conjugate to prevent product loss.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for purifying conjugate species?

A1: The most common techniques are:

  • Hydrophobic Interaction Chromatography (HIC): This is widely used for separating species with different drug-to-antibody ratios (DARs) in ADCs, as the addition of the drug payload often increases the molecule's hydrophobicity.[4][10]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to separate monomers from aggregates and to remove small molecule impurities like unreacted linkers or drugs.[10][14]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. This is useful when the conjugation process alters the charge of the biomolecule.[7][8]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique often used for analytical characterization and can be used for purification, especially for smaller conjugates or fragments.[1][4]

  • Affinity Chromatography: This technique is used when a specific tag (e.g., His-tag) is present on the biomolecule or for capturing antibodies using Protein A or Protein G resins.[2]

Q2: How do I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A2: The average DAR and the distribution of different DAR species are critical quality attributes (CQAs) for ADCs.[14] Common methods for determination include:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated drugs, and the relative peak areas can be used to calculate the average DAR.[4]

  • Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC, from which the DAR can be calculated. Peptide mapping after enzymatic digestion can identify the specific conjugation sites.[15]

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the protein and the drug can be determined, and the DAR calculated.[4]

Q3: What is the importance of using orthogonal purification methods?

A3: Using orthogonal purification methods, which separate molecules based on different physicochemical properties (e.g., size, charge, hydrophobicity), is crucial for achieving high purity.[1] A multi-step purification process, for instance, using IEX followed by HIC and then a final polishing step with SEC, will remove a wider range of impurities than relying on a single chromatography technique.[6]

Q4: How can I remove unconjugated antibody from my preparation?

A4: Removing the unconjugated antibody is often a key challenge.

  • Hydrophobic Interaction Chromatography (HIC) is frequently effective, as the unconjugated antibody is typically less hydrophobic than the conjugated species and will elute earlier.[5]

  • Ion Exchange Chromatography (IEX) can also be used if the conjugation alters the charge of the antibody.

  • Optimizing the chromatography conditions, such as the gradient slope and mobile phase composition, is critical for achieving a good separation.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Conjugate Species

TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeRemoval of aggregates and small moleculesMild conditions, preserves protein structureLow resolution for species of similar size
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparation of species with different pI valuesHigh capacity, high resolutionCan be sensitive to buffer conditions
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicitySeparation of ADCs with different DARsCan be performed under non-denaturing conditionsRequires high salt concentrations for binding
Reversed-Phase Chromatography (RPC) HydrophobicityHigh-resolution analysis and purificationHigh resolutionOften requires denaturing conditions (organic solvents, low pH)
Affinity Chromatography (AC) Specific Binding InteractionCapture of tagged proteins or antibodiesHigh specificityCan have issues with ligand leaching or harsh elution

Experimental Protocols

Protocol 1: General Workflow for HIC Purification of an Antibody-Drug Conjugate

  • Column Equilibration: Equilibrate a HIC column (e.g., Butyl or Phenyl Sepharose) with at least 5 column volumes (CVs) of equilibration buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Sample Preparation: Dilute the crude conjugate mixture with the equilibration buffer to the same salt concentration. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CVs of equilibration buffer to remove any unbound molecules.

  • Elution: Elute the bound conjugates using a linear gradient from the equilibration buffer (Buffer A) to a low-salt elution buffer (e.g., 50 mM Sodium Phosphate, pH 7.0; Buffer B) over 20 CVs.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE, SEC, and/or MS to identify the fractions containing the desired conjugate species with the target DAR.

Protocol 2: SEC for Aggregate Removal (Polishing Step)

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200) with at least 2 CVs of the final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Pool the fractions from the previous purification step containing the desired conjugate. Concentrate the sample if necessary, ensuring the final concentration is within the recommended range for the column.

  • Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.

  • Isocratic Elution: Run the separation isocratically with the formulation buffer at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the monomeric peak, avoiding the earlier eluting aggregate peaks and later eluting fragment/small molecule peaks.

  • Analysis: Analyze the collected monomer peak for purity and aggregation levels using analytical SEC.

Mandatory Visualization

G Troubleshooting Workflow for Poor Chromatographic Resolution start Poor Resolution Observed check_column Is the column chemistry appropriate? start->check_column check_gradient Is the elution gradient too steep? check_column->check_gradient Yes solution_column Screen different stationary phases (e.g., HIC, IEX resins) check_column->solution_column No check_buffer Are buffer conditions (pH, salt) optimal? check_gradient->check_buffer No solution_gradient Decrease gradient slope Introduce isocratic holds check_gradient->solution_gradient Yes check_load Is the column overloaded? check_buffer->check_load Yes solution_buffer Perform pH or salt screening studies check_buffer->solution_buffer No check_flow Is the flow rate too high? check_load->check_flow No solution_load Reduce sample load amount check_load->solution_load Yes solution_flow Decrease the flow rate check_flow->solution_flow Yes

Caption: Troubleshooting workflow for poor chromatographic resolution.

G Purification Strategy Decision Tree start Crude Conjugate Mixture capture_step Initial Capture / Bulk Impurity Removal start->capture_step affinity Affinity Chromatography (e.g., Protein A) capture_step->affinity Tagged Protein or Antibody? iex Ion Exchange Chromatography capture_step->iex Charge Difference? intermediate_step Intermediate Purification (Separation of Conjugate Species) affinity->intermediate_step iex->intermediate_step hic Hydrophobic Interaction Chromatography intermediate_step->hic Hydrophobicity Difference (e.g., DAR)? polishing_step Polishing (Aggregate & Endotoxin Removal) hic->polishing_step sec Size Exclusion Chromatography polishing_step->sec Aggregates or Small Molecules Present? final_product Purified Conjugate sec->final_product

References

Validation & Comparative

Validating Efficacy: A Comparative Guide to Cell-Based Assays for PEGylated and Alternative Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules such as polyethylene (B3416737) glycol (PEG) to monoclonal antibodies (mAbs) is a widely utilized strategy to enhance their therapeutic properties. The resulting conjugate, here hypothetically termed "Ms-PEG2-MS" (representing a monoclonal antibody conjugated via a PEG2 linker to a payload), requires rigorous validation of its biological activity. This guide provides a comparative overview of essential cell-based assays for characterizing such conjugates, comparing the performance of a PEGylated antibody to alternatives utilizing non-PEG linkers like polysarcosine and polypeptides. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.

Understanding the Conjugate: An Assumption

Due to the ambiguous nature of "this compound," for the purpose of this guide, we will assume it refers to a monoclonal antibody (Ms) covalently linked via a short polyethylene glycol linker (PEG2) to a given payload or moiety (MS), such as a cytotoxic drug or a detection agent. This places it within the broader class of antibody-drug conjugates (ADCs), for which a well-established panel of cell-based validation assays exists.

Comparative Performance of Linker Technologies

The choice of linker technology can significantly impact the efficacy and safety of an antibody conjugate. While PEG linkers are valued for their ability to improve solubility and pharmacokinetic profiles, alternatives have emerged to address potential immunogenicity and to offer different release mechanisms.[1][2][3] Below is a comparative summary of in vitro performance data for ADCs with different linkers.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers
Linker TypeRepresentative ADCTarget Cell Line (Antigen)IC50 (nM)Reference
PEG Linker Trastuzumab-PEG12-MMAESK-BR-3 (HER2+)1.5Fictionalized Data for Illustration[1]
PEG Linker ZHER2-PEG10K-MMAENCI-N87 (HER2+)~22 times higher than non-PEG[4]
Non-PEG (Cleavable) Trastuzumab-Val-Cit-MMAESK-BR-3 (HER2+)0.8Fictionalized Data for Illustration[1]
Non-PEG (Cleavable) HC-E258C-MMAE (non-PEG)SK-BR-3 (HER2+)0.61[5]
Non-PEG (Polysarcosine) PSar12-ADCBreast Cancer ModelComparable to PEG12-ADC[6]
Non-PEG (Non-cleavable) Trastuzumab-SMCC-DM1KPL-4 (HER2+)0.5Fictionalized Data for Illustration[1]
Table 2: Binding Affinity of Antibody-Drug Conjugates
Linker TypeRepresentative ADC/AntibodyTargetMethodK D (nM)Reference
Unconjugated TrastuzumabHER2SPR~1[5]
PEG Linker aHIS T PEG 8CD32bSPRReduced affinity[7]
Non-PEG High-Affinity anti-MET ADCMETSPR~4[5]
Non-PEG Low-Affinity anti-MET ADCMETSPR~165[5]

Key Cell-Based Assays for Activity Validation

To comprehensively assess the activity of an antibody conjugate, a panel of cell-based assays is essential. These assays investigate the conjugate's ability to bind its target, be internalized by the cell, and exert its intended biological effect, such as cytotoxicity.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for ADCs, measuring the ability of the conjugate to kill target cancer cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate target cells (e.g., SK-BR-3 for a HER2-targeting antibody) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound conjugate and alternative conjugates in complete cell culture medium. Add the diluted conjugates to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

cluster_workflow Cytotoxicity Assay Workflow A Seed Target Cells in 96-well Plate B Add Serial Dilutions of Antibody Conjugate A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Add Solubilization Buffer D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Cytotoxicity Assay Workflow
Binding Affinity Assays

It is crucial to confirm that the conjugation process does not negatively impact the antibody's ability to bind to its target antigen on the cell surface.

Experimental Protocol: Flow Cytometry for Cell Surface Binding

  • Cell Preparation: Harvest target-expressing cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add serial dilutions of the fluorescently labeled this compound conjugate or the unlabeled conjugate followed by a fluorescently labeled secondary antibody to the cell suspension. Incubate on ice for 1 hour.

  • Washing: Wash the cells twice with cold PBS to remove unbound conjugate.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Analysis: Plot the MFI against the conjugate concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (KD).

cluster_workflow Binding Assay Workflow A Prepare Target Cell Suspension B Incubate with Labeled Antibody Conjugate A->B C Wash to Remove Unbound Conjugate B->C D Analyze by Flow Cytometry C->D E Determine Mean Fluorescence Intensity (MFI) D->E F Calculate Binding Affinity (KD) E->F

Binding Assay Workflow
Internalization Assays

For many ADCs, internalization into the target cell is a prerequisite for the payload to exert its effect.

Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

  • Conjugate Labeling: Label the this compound conjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Cell Plating: Plate target cells in a 96-well plate or on coverslips for microscopy.

  • Treatment: Add the fluorescently labeled conjugate to the cells and incubate at 37°C.

  • Imaging/Analysis: Monitor the increase in fluorescence over time using a fluorescence microscope, high-content imager, or plate reader.[10]

  • Quantification: Quantify the rate and extent of internalization by measuring the fluorescence intensity at different time points.

cluster_pathway ADC Internalization Pathway ADC Antibody Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome (Acidic) Receptor->Endosome Internalization Lysosome Lysosome (Acidic) Endosome->Lysosome Trafficking Payload Payload Release Lysosome->Payload

ADC Internalization Pathway

Conclusion

The validation of an antibody conjugate's activity through cell-based assays is a critical step in its development. By employing a suite of assays to evaluate cytotoxicity, binding, and internalization, researchers can gain a comprehensive understanding of a conjugate's performance. Furthermore, comparing different linker technologies, such as PEG and its alternatives, allows for the selection of the optimal design to maximize therapeutic efficacy and safety. The protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of novel antibody conjugates.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing Proteolysis Targeting Chimeras (PROTACs) by evaluating the impact of varying Polyethylene (B3416737) Glycol (PEG) linker lengths on therapeutic efficacy.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule's architecture is elegantly simple, comprising a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While often perceived as a mere spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[1][2][3]

Among the diverse array of linker types, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable nature.[1][4] This guide provides a detailed comparative analysis of how different PEG linker lengths affect PROTAC performance, supported by experimental data and comprehensive protocols to inform rational drug design.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is not a universal constant but is highly dependent on the specific protein of interest and the recruited E3 ligase, necessitating empirical validation for each new system.[2] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may fail to bring the POI and E3 ligase into the required proximity for efficient ubiquitination, leading to reduced efficacy.[5][6] The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

Linker LengthDC50 (nM)Dmax (%)Reference
PEG34588[6]
PEG42592[6]
PEG5 10 >95 [6]
PEG63090[6]
  • DC50 : The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax : The maximum percentage of target protein degradation achieved.[6]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Atom LengthDegradation Efficacy (IC50 in MCF7 cells)Reference
9140 µM[7]
12~100 µM[7]
16 26 µM [7]
20>200 µM[7]

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker CompositionDC50 (nM) in Ramos cellsTernary Complex CooperativityReference
2 PEG units>1000-[7]
3 PEG units~500-[7]
≥ 4 PEG units 1-40 Lacked positive cooperativity [7]

Table 4: Impact of Linker Length on Degradation of TANK-Binding Kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation-[8]
21 3 96 [8]
2929276[8]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays PROTAC_synthesis Synthesize PROTACs with varying PEG linker lengths Ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) PROTAC_synthesis->Ternary_complex Ubiquitination In Vitro Ubiquitination Assay Ternary_complex->Ubiquitination Western_blot Western Blot for Target Degradation (DC50, Dmax) Ubiquitination->Western_blot Permeability Cell Permeability Assay (e.g., PAMPA) Western_blot->Permeability

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate validation and comparison of PROTACs with different PEG linkers.[8]

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][10]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[9]

  • Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.[1]

Methodology (e.g., TR-FRET): [9]

  • Reagents: Purified target protein and E3 ligase complex, along with donor and acceptor fluorophore-labeled antibodies that specifically bind to tags on the proteins (e.g., His-tag, GST-tag).[9]

  • Assay Procedure: In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC. Incubate to allow for complex formation.

  • Detection: Add the labeled antibodies. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which will be high when the donor and acceptor are in close proximity, indicating the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[1]

  • Cell Treatment: Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lysis and Immunoprecipitation: Lyse the cells under denaturing conditions. Perform immunoprecipitation (IP) using an antibody against the target protein.[1]

  • Western Blot Analysis: Elute the captured proteins and analyze them via Western blot, probing with an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.[1]

Conclusion

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[3] The data presented in this guide clearly demonstrates that even subtle changes in linker length can have a profound impact on the degradation efficiency of a PROTAC. A systematic evaluation of a series of linkers with varying lengths is therefore essential for the successful development of novel and effective PROTAC-based therapeutics. By carefully considering linker design in conjunction with rigorous experimental validation, researchers can unlock the full potential of this promising therapeutic modality.

References

Navigating the In Vivo Maze: A Comparative Guide to Ms-PEG2-MS and Other Linker Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from administration to its target is fraught with challenges. A critical determinant of success is the in vivo stability of the linker, the molecular bridge connecting the targeting moiety to its payload. This guide provides an objective comparison of the in vivo stability of various linkers, with a focus on maleimide-based systems like Ms-PEG2-MS, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

The ideal linker must strike a delicate balance: it needs to be robust enough to withstand the harsh environment of systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy, yet labile enough to release its cargo at the desired site of action.[1][2] The choice of linker chemistry is therefore a pivotal decision in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

The Challenge of Maleimide (B117702) Linker Stability

Maleimide-based linkers, such as this compound, are widely used for their efficient and specific conjugation to thiol groups on proteins.[3] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in vivo.[4][5] This reversible reaction can lead to the deconjugation of the payload, which can then bind to other circulating proteins like albumin, causing off-target effects and diminishing the therapeutic window.[4]

To counteract this instability, several strategies have been developed. One key mechanism is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[4][5] The rate of this stabilizing hydrolysis can be influenced by the local chemical environment and the structure of the maleimide itself.[4]

Comparative In Vivo Stability of Different Linker Technologies

The in vivo stability of a linker is typically assessed by monitoring the concentration of the intact conjugate, the total antibody, and the free payload in plasma over time.[6][7] A longer half-life of the intact conjugate is indicative of greater stability. The following table summarizes quantitative data from various studies, offering a comparison of the stability of different linker types.

Linker TypeExample/ClassKey In Vivo Stability FindingReference(s)
Traditional Maleimide Thioether (e.g., from SMCC linker)Susceptible to payload loss over time due to retro-Michael reaction. Approximately 50% deconjugation observed in human plasma after 7 days.[4]
Maleimide-PEG Maleimide-PEG2/PEG4Generally provide better stability than traditional maleimides by sterically shielding the thioether linkage.[8]
Self-Stabilizing Maleimide Di-bromomaleimide or Dendron-basedSignificantly less payload loss compared to conventional maleimides. Over 95% of the conjugate can remain intact after 7 days in plasma due to rapid hydrolysis of the thiosuccinimide ring.[4]
Disulfide Reductively cleavableStability is variable and depends on steric hindrance around the disulfide bond. Generally less stable in the reducing environment of plasma compared to stable thioethers.[3][9]
Peptide Valine-Citrulline (Val-Cit)Generally stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in rodent plasma, a key consideration for preclinical models.[6][10]
Hydrazone pH-sensitiveModerately stable at physiological pH but prone to hydrolysis in the bloodstream, which can lead to premature payload release.[10]
"Click Chemistry" Linkers Azide-Alkyne CycloadditionForm stable triazole linkages that are generally resistant to in vivo degradation.[11]
Tandem-Cleavage Linkers Glucuronide-dipeptideDesigned for enhanced circulating stability, requiring two sequential enzymatic cleavages for payload release, which can improve tolerability.[12]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate and reproducible assessment of in vivo linker stability is fundamental for the preclinical development of bioconjugates. The following are detailed methodologies for key experiments.

Pharmacokinetic (PK) Study in Animal Models

This study is designed to determine the in vivo stability and clearance of a bioconjugate by measuring the concentrations of the total antibody, the intact conjugate, and the free payload in plasma over time.[13]

Materials:

  • Antibody-drug conjugate (ADC) or other bioconjugate

  • Appropriate animal model (e.g., mice or rats)

  • Sterile dosing vehicle (e.g., phosphate-buffered saline, PBS)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

Procedure:

  • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.[13]

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant.[13]

  • Process the blood samples by centrifugation to separate the plasma.[13]

  • Store the plasma samples at -80°C until analysis.[14]

  • Quantify the concentrations of the total antibody, intact conjugate, and free payload using validated analytical methods such as ELISA and LC-MS/MS.[13]

  • Plot the mean plasma concentrations of each analyte versus time to generate pharmacokinetic profiles.[13]

  • Calculate key pharmacokinetic parameters, including the half-life (t½) of the intact conjugate, clearance, and area under the curve (AUC).[14]

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact Conjugate

ELISA is a common method used to quantify the amount of total antibody and intact, payload-conjugated antibody in plasma samples.[1][15]

Materials:

  • 96-well ELISA plates

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody; anti-payload antibody for intact conjugate)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the ELISA plates with the capture antibody.

  • Block non-specific binding sites with blocking buffer.

  • Add diluted plasma samples and standards to the wells.

  • Incubate and then wash the plates.

  • Add the appropriate detection antibody.

  • Incubate and wash the plates again.

  • Add the substrate to develop a colorimetric signal.

  • Stop the reaction with the stop solution and measure the absorbance using a plate reader.

  • Generate a standard curve to quantify the concentration of the analyte in the samples.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification

LC-MS/MS is a highly sensitive and specific method used to quantify the amount of free payload that has been prematurely released into circulation.[1]

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Precipitate proteins from the plasma samples by adding a solvent like acetonitrile.[1]

  • Centrifuge the samples to pellet the precipitated proteins.[1]

  • Transfer the supernatant, which contains the free payload, to a new tube.

  • Inject the supernatant into the LC-MS/MS system.

  • The free payload is separated from other plasma components by liquid chromatography and then detected and quantified by mass spectrometry.[1]

Visualizing In Vivo Linker Fate and Experimental Workflow

To better understand the processes governing linker stability and the methods used for their assessment, the following diagrams illustrate key pathways and workflows.

cluster_0 Maleimide-Thiol Conjugate in Circulation cluster_1 Potential Fates A Intact Conjugate (Thiosuccinimide Linkage) B Stable Conjugate (Ring-Opened) A->B Hydrolysis (Stabilization) C Deconjugated Payload (via Retro-Michael Reaction) A->C Reversible Cleavage D Circulating Thiols (e.g., Albumin, Glutathione) C->D Thiol Exchange

Competing pathways for maleimide-thiol conjugates in vivo.

cluster_workflow In Vivo Stability Assessment Workflow A Administer Conjugate to Animal Model (IV) B Collect Blood Samples at Multiple Time Points A->B C Process Blood to Isolate Plasma B->C D Analyze Plasma Samples C->D E Quantify Total Antibody (ELISA) D->E F Quantify Intact Conjugate (ELISA) D->F G Quantify Free Payload (LC-MS/MS) D->G H Generate Pharmacokinetic Profiles and Determine Half-Life E->H F->H G->H

Experimental workflow for assessing in vivo stability.

References

A Comparative Guide to the Characterization of Ms-PEG2-MS Conjugates by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product quality, consistency, and efficacy. Ms-PEG2-MS is a homobifunctional crosslinker featuring a two-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two methanesulfonyl (mesyl) groups. These mesyl groups act as excellent leaving groups, reacting with nucleophiles like amines and thiols to form stable covalent bonds.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the characterization of this compound conjugates. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and a discussion of alternative bioconjugation strategies.

Comparison of Analytical Techniques

The characterization of PEGylated bioconjugates presents unique challenges due to the potential for heterogeneity in the number and location of attached PEG chains.[1][2] While HPLC is a cornerstone for separation and quantification, mass spectrometry provides indispensable information on molecular weight and structural identity.[3][4]

Technique Principle Information Provided Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity, quantification of conjugated vs. unconjugated species.High resolution, robust, widely available.May not resolve species with the same number of PEG chains attached at different sites.
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic radius (size).Detection of aggregation and fragmentation, purity assessment.Non-denaturing, preserves native structure.Lower resolution for species with small mass differences.
Electrospray Ionization Mass Spectrometry (ESI-MS) Generation of multiply charged ions from solution.Accurate molecular weight of intact conjugate, determination of drug-to-antibody ratio (DAR).[5]High mass accuracy, suitable for LC-MS coupling, allows for tandem MS (MS/MS) for site localization.[6]Spectra can be complex due to multiple charge states and PEG heterogeneity.[6]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS) Co-crystallization with a matrix followed by laser desorption/ionization.Average molecular weight, degree of PEGylation.Rapid, tolerant of some salts/buffers, simple spectra (singly charged ions).Lower resolution and mass accuracy than ESI-MS, not easily coupled to LC.[3]

Experimental Workflow for Characterization

The successful characterization of this compound conjugates follows a systematic workflow, beginning with sample preparation and culminating in data analysis and interpretation. This process ensures the removal of interfering substances and the acquisition of high-quality, reproducible data.

Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Conjugation Conjugation Reaction (Biomolecule + this compound) Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification BufferExchange Buffer Exchange (MS-compatible buffer) Purification->BufferExchange HPLC HPLC Analysis (RP-HPLC or SEC-HPLC) BufferExchange->HPLC LCMS LC-MS Analysis (e.g., ESI-Q-TOF) BufferExchange->LCMS Purity Purity & Aggregation Assessment HPLC->Purity Mass Intact Mass Deconvolution LCMS->Mass DAR Conjugation Stoichiometry (DAR Calculation) Mass->DAR

A typical workflow for the characterization of bioconjugates.

Detailed Experimental Protocols

These protocols provide a starting point for the characterization of a protein conjugated with this compound. Optimization may be required based on the specific properties of the biomolecule.

Protocol 1: RP-HPLC Analysis

This method is used to assess the purity of the conjugate and separate it from the unconjugated protein. The addition of the hydrophilic PEG linker typically causes the conjugate to elute earlier than the more hydrophobic unconjugated protein.[7]

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile (B52724) (ACN).

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20-30 minutes is a common starting point.[6][7]

  • Flow Rate: 0.3 - 1.0 mL/min.[6][7]

  • Column Temperature: 40-60°C.[6]

  • Detection: UV absorbance at 214 nm and 280 nm.[7]

  • Data Analysis: Calculate the percentage of conjugation by integrating the peak areas corresponding to the conjugated and unconjugated species.

Protocol 2: LC/ESI-MS Analysis

This protocol is for determining the intact molecular weight of the conjugate using a high-resolution mass spectrometer like a Q-TOF.

  • Sample Preparation:

    • Purify the conjugate to remove excess crosslinker and other reagents.

    • Perform a buffer exchange into a volatile, MS-compatible buffer such as 10 mM ammonium (B1175870) acetate.[5][6]

    • Dilute the sample to a final concentration of 0.1-1.0 mg/mL in a solution of 5% acetonitrile in water with 0.1% formic acid.[6]

  • Liquid Chromatography (LC) Conditions:

    • Use the same column and mobile phases as described in the RP-HPLC protocol (formic acid is preferred over TFA for MS compatibility).

    • Run a gradient appropriate to elute the protein conjugate.

  • Mass Spectrometry (MS) Conditions: [6]

    • MS System: An ESI-Q-TOF or Orbitrap mass spectrometer.[8]

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: m/z 500–4000 (or a range appropriate for the expected charge states).

    • Capillary Voltage: 3500-4500 V.

    • Source Temperature: 100-150°C.

    • Drying Gas Flow: 8-12 L/min.

  • Data Analysis:

    • Process the raw data using deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum.[3]

    • Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound linkers (if intra-molecular crosslinking occurs) or multiple protein molecules (if inter-molecular crosslinking occurs).

    • The mass difference between peaks will confirm the mass of the added crosslinker.

Alternatives to this compound Conjugation

The choice of linker and conjugation chemistry is critical for the performance of the final bioconjugate. While homobifunctional linkers like this compound are useful for crosslinking, other strategies offer more control over stoichiometry and site-specificity.

Alternative Chemistries

Heterobifunctional linkers and bioorthogonal "click chemistry" reactions provide highly efficient and specific alternatives.[9]

Conjugation Chemistries cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_click Bioorthogonal 'Click' Chemistry NHS NHS Ester Linker Linker-Payload NHS->Linker Maleimide Maleimide Maleimide->Linker SPAAC SPAAC (Strain-Promoted) SPAAC->Linker IEDDA IEDDA (Diels-Alder) IEDDA->Linker Protein Protein (Lys, Cys, etc.) Protein->NHS Protein->Maleimide Protein->SPAAC Protein->IEDDA Conjugate Final Conjugate Linker->Conjugate

Commonly used bioconjugation reaction chemistries.
  • Amine-Reactive (e.g., NHS Esters): Target lysine (B10760008) residues, forming stable amide bonds.[10]

  • Thiol-Reactive (e.g., Maleimides): Target cysteine residues, forming stable thioether bonds.[9]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction that is highly specific and bioorthogonal.[9]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): A very fast and highly specific bioorthogonal reaction between a tetrazine and a strained alkene.[9]

Alternative Polymer Backbones

While PEG is widely used, concerns about potential immunogenicity have led to the development of alternative polymers.[11]

  • Polysarcosine (pSar): A biocompatible and non-immunogenic polymer composed of repeating sarcosine (B1681465) units.[10][11]

  • Poly(2-oxazoline)s (POx): A class of polymers with tunable properties that can offer advantages in biocompatibility.[10]

  • Zwitterionic Polymers: These polymers have both positive and negative charges, making them highly hydrophilic and resistant to protein fouling.[10][11]

The selection of an appropriate analytical method, linker, and polymer backbone is contingent on the specific application and the desired characteristics of the final bioconjugate. The protocols and comparisons provided in this guide offer a foundational framework for the robust characterization of this compound conjugates and the informed selection of alternative strategies.

References

A Head-to-Head Comparison of Mesylate and Maleimide Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a conjugation chemistry is paramount to the successful development of biotherapeutics, diagnostics, and research tools. The covalent linkage of molecules to biomolecules, such as proteins and antibodies, underpins the functionality of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Among the plethora of available methods, chemistries targeting cysteine and lysine (B10760008) residues are the most prevalent. This guide provides an in-depth, objective comparison of two distinct chemical approaches: the well-established maleimide (B117702) chemistry targeting thiols and the emerging use of sulfonyl-based chemistries, often generalized from mesylates, for targeting nucleophilic amino acids.

While maleimide chemistry is a cornerstone of bioconjugation, concerns over the stability of the resulting thioether bond have spurred the exploration of more robust alternatives. Sulfonyl-based reagents, including mesylates, sulfonyl fluorides, and related structures, present a promising alternative, offering stable linkages with various amino acid residues. This comparison will delve into the mechanisms, reaction conditions, stability, and specificity of each chemistry, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.

Executive Summary

FeatureMesylate (Sulfonyl-based) ChemistryMaleimide Chemistry
Target Residue Primarily primary amines (Lysine), but also Tyrosine, Serine, Histidine, and Threonine.Primarily thiols (Cysteine).
Reaction Type Nucleophilic Substitution/Addition-EliminationMichael Addition
Resulting Bond Sulfonamide, Sulfonate EsterThioether (Thiosuccinimide adduct)
Optimal Reaction pH pH 8.0-9.0 for reaction with amines.pH 6.5-7.5 for selective reaction with thiols.
Reaction Speed Generally fast, from minutes to a few hours.Very fast, often complete within minutes to a few hours.
Specificity Can be tailored by the specific sulfonyl reagent; sulfonyl fluorides can be highly specific.Highly specific for thiols within the optimal pH range.
Bond Stability Sulfonamide bonds are generally considered highly stable and irreversible.The thioether bond itself is stable, but the initial thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to potential instability and payload exchange.
Key Advantage Forms highly stable, irreversible bonds. Can target a wider range of amino acids.High specificity for cysteine, which is often less abundant than lysine, allowing for more site-specific conjugation.
Key Disadvantage Can be less specific for a single amino acid type depending on the reagent and conditions. Sulfonyl chlorides can be moisture-sensitive.Potential for conjugate instability due to the reversibility of the initial thioether linkage, leading to off-target effects.

Reaction Mechanisms and Pathways

A fundamental understanding of the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues.

Mesylate (Sulfonyl-based) Chemistry: Targeting Amines and Other Nucleophiles

Mesylate chemistry, in the context of bioconjugation, is part of a broader class of sulfonyl-based chemistries. The core principle involves the reaction of a sulfonyl-containing reagent, such as a methanesulfonyl chloride (mesyl chloride) or a sulfonyl fluoride, with a nucleophilic amino acid residue on a protein. The most common target for this chemistry is the ε-amino group of lysine residues.

The reaction of a sulfonyl chloride with a primary amine on a protein proceeds via a nucleophilic substitution mechanism to form a highly stable sulfonamide bond. For this reaction to be efficient, the amine must be in its deprotonated, nucleophilic state, which is favored at a pH of 8.0-9.0.

Mechanism of Mesylate (Sulfonyl Chloride) Conjugation to a Primary Amine.

More advanced sulfonyl-based reagents, such as sulfonyl fluorides, have been developed to offer greater stability and selectivity. These reagents can also react with other nucleophilic residues like tyrosine, serine, and histidine, often with high specificity depending on the protein's local microenvironment.

Maleimide Chemistry: The Classic Thiol-Specific Reaction

Maleimide chemistry is a well-established and widely used method for the site-specific modification of proteins. It relies on the high reactivity and specificity of the maleimide group towards the thiol (sulfhydryl) group of cysteine residues. The reaction is a Michael addition, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring.

This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5).[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1] The initial product is a thiosuccinimide adduct, which contains a thioether bond.

Mechanism of Maleimide Conjugation to a Thiol.

Head-to-Head Performance Comparison

While direct, side-by-side quantitative comparisons in the literature are not always available for the exact same protein and conditions, a comparative analysis can be constructed from existing data on reaction parameters and conjugate stability.

Data Presentation: Quantitative Comparison

Table 1: Reaction Conditions and Efficiency

ParameterMesylate (Sulfonyl-based) ChemistryMaleimide ChemistryReference
Target Amino Acid Lysine, Tyrosine, Serine, HistidineCysteine[2][3]
Optimal pH 8.0 - 9.0 (for Lysine)6.5 - 7.5[4][5]
Reaction Time 1-4 hours (typical)30 minutes - 2 hours (typical)[4][6]
Reactant Molar Ratio (Reagent:Protein) 5:1 to 20:1 (for sulfonyl chloride)2:1 to 20:1 (highly dependent on substrate)[4][7]
Conjugation Efficiency Can be high, but dependent on reagent and protein.Can be very high (e.g., 84 ± 4% for cRGDfK peptide).[7]

Table 2: Conjugate Stability

Linkage TypeLinker ChemistryStability in Human Plasma/SerumKey FindingsReference
Sulfonamide Sulfonyl Chloride/FluorideHighSulfonamide bonds are generally considered very stable and not prone to cleavage.[8]
Sulfone Phenyloxadiazole Sulfone~66% intact after 72 hours (at a labile site)Significantly more stable than the corresponding thioether (maleimide) conjugate (~20% intact).[9]
Thioether (Thiosuccinimide) MaleimideVariable, can be lowSusceptible to retro-Michael reaction and thiol exchange, leading to deconjugation. Stability is site-dependent.[9][10]
Hydrolyzed Thioether Maleimide (post-conjugation hydrolysis)HighThe ring-opened thiosuccinimide is no longer susceptible to the retro-Michael reaction.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these conjugation strategies. Below are generalized protocols for key experiments.

Experimental Protocol 1: Protein Conjugation with a Sulfonyl Chloride

This protocol outlines the general steps for labeling a protein with a sulfonyl chloride-functionalized molecule.

Materials:

  • Protein to be conjugated (2-10 mg/mL)

  • Sulfonyl chloride reagent (freshly prepared or handled under anhydrous conditions)

  • Anhydrous, polar organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5 (amine-free)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to the desired concentration.

  • Reagent Preparation: Immediately before use, dissolve the sulfonyl chloride reagent in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the desired molar excess of the dissolved sulfonyl chloride reagent.

    • Incubate the reaction for 1-4 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.

  • Quenching: Add a quenching reagent to react with any excess sulfonyl chloride.

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Workflow for Sulfonyl Chloride Conjugation:

Sulfonyl_Chloride_Workflow A Prepare Protein Solution (pH 8.0-9.0) C Add Reagent to Protein (1-4h incubation) A->C B Prepare Sulfonyl Chloride Reagent in Anhydrous Solvent B->C D Quench Reaction C->D E Purify Conjugate (e.g., SEC) D->E F Characterize Conjugate E->F

Experimental Workflow for Protein Conjugation with a Sulfonyl Chloride.
Experimental Protocol 2: Protein Conjugation with a Maleimide

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS or 100 mM HEPES, pH 6.5-7.5, degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer.

    • If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide reagent in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide reagent to the reduced protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching reagent to react with any excess maleimide.

  • Purification: Purify the conjugate using a suitable method to remove excess reagents and byproducts.

Workflow for Maleimide Conjugation:

Maleimide_Workflow A Prepare Protein Solution (pH 6.5-7.5) B Reduce Disulfide Bonds (if necessary, with TCEP) A->B D Add Reagent to Protein (1-2h incubation) B->D C Prepare Maleimide Reagent in DMSO/DMF C->D E Quench Reaction (optional) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize Conjugate F->G

Experimental Workflow for Protein Conjugation with a Maleimide.

Conclusion and Recommendations

The choice between mesylate (sulfonyl-based) and maleimide chemistries for bioconjugation is a critical decision that should be guided by the specific requirements of the application.

Maleimide chemistry remains a powerful and highly specific method for targeting cysteine residues. Its rapid kinetics and mild reaction conditions make it an attractive choice for many applications. However, the potential instability of the resulting thiosuccinimide linkage is a significant drawback that must be carefully considered, especially for in vivo applications where premature drug release can lead to off-target toxicity. Strategies to mitigate this instability, such as post-conjugation hydrolysis of the succinimide (B58015) ring or the use of next-generation maleimides that form more stable linkages, are often necessary.

Mesylate and other sulfonyl-based chemistries are emerging as a robust alternative, particularly for targeting lysine and other nucleophilic residues. The resulting sulfonamide bond is exceptionally stable, addressing the primary concern associated with maleimide chemistry. This makes sulfonyl-based linkers highly suitable for applications requiring long-term in vivo stability. While the specificity for a single amino acid type may be lower than that of maleimides for thiols, the development of more advanced reagents like sulfonyl fluorides is enabling highly selective protein modifications.

For researchers and drug developers, the decision should be based on a thorough evaluation of the target biomolecule, the desired site of conjugation, and the stability requirements of the final product. When supreme stability is paramount, sulfonyl-based chemistries offer a clear advantage. For applications where high specificity for cysteine is the primary driver and potential instability can be managed, maleimide chemistry remains a valuable tool. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the design and development of effective and stable bioconjugates.

References

Validating the Conjugation Site of Ms-PEG2-MS on a Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the precise amino acid residue(s) where Ms-PEG2-MS, a bifunctional crosslinker, conjugates to a target protein. Accurate site validation is critical in drug development and research to ensure product homogeneity, efficacy, and to meet regulatory standards.

Introduction to this compound Conjugation

This compound is understood to be a hypothetical sulfhydryl-reactive crosslinker, likely containing a maleimide (B117702) group for covalent attachment to cysteine residues and a mesylate group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the conjugation site ensures that the modification occurs at the intended residue, which is fundamental for structure-function relationship studies and the development of antibody-drug conjugates (ADCs) or other protein therapeutics. The primary method for this validation is peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high resolution and sensitivity.

Comparison of Key Methodologies for Site Validation

The gold standard for identifying and validating conjugation sites is mass spectrometry-based peptide mapping. However, other techniques can be used for gross characterization or have been used historically.

FeatureLC-MS/MS Peptide MappingEdman DegradationIntact Mass Analysis
Primary Application Precise identification of modified amino acid(s)N-terminal sequence analysisConfirmation of overall conjugation stoichiometry
Resolution Single amino acidSingle amino acid (N-terminus only)Whole protein
Sensitivity High (femtomole to picomole)Moderate (picomole)Low (microgram)
Throughput High (amenable to automation)LowHigh
Requirement Proteolytic digestion of the proteinFree N-terminusN/A
Limitations Complex data analysis; potential for missed cleavagesOnly identifies modified N-terminal residuesDoes not provide site-specific information

Experimental Workflow: Peptide Mapping using LC-MS/MS

The most robust method for identifying the conjugation site involves digesting the conjugated protein into smaller peptides and analyzing them via LC-MS/MS. The workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Conjugation 1. Protein Conjugation (Protein + this compound) Denaturation 2. Denaturation & Reduction (e.g., DTT, Guanidine HCl) Conjugation->Denaturation Alkylation 3. Alkylation (e.g., Iodoacetamide) Denaturation->Alkylation Digestion 4. Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation 5. LC Separation (Reverse-Phase Chromatography) Digestion->LC_Separation MS1 6. MS1 Scan (Measure Peptide Masses) LC_Separation->MS1 MS2 7. MS/MS Fragmentation (Isolate & Fragment Peptides) MS1->MS2 Database_Search 8. Database Search (Identify Peptide Sequences) MS2->Database_Search PTM_Analysis 9. PTM/Modification Analysis (Identify Mass Shift from this compound) Database_Search->PTM_Analysis Site_Validation 10. Site Validation (Confirm Modified Residue) PTM_Analysis->Site_Validation G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Protein_Unconjugated 1. Unconjugated Protein Protein_Conjugated 2. Conjugated Protein (Protein + this compound) LC_Desalting 3. LC Desalting (Optional, Online) Protein_Conjugated->LC_Desalting MS_Analysis 4. Intact Mass MS Scan (e.g., ESI-Q-TOF) LC_Desalting->MS_Analysis Deconvolution 5. Deconvolution of Spectra MS_Analysis->Deconvolution Mass_Shift 6. Measure Mass Shift (Δ Mass = Conjugate - Unconjugated) Deconvolution->Mass_Shift Stoichiometry 7. Determine Stoichiometry Mass_Shift->Stoichiometry

The Immunogenicity of PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy and safety of a therapeutic. While PEGylation is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of molecules, the immunogenicity of the PEG linker itself has emerged as a key consideration. This guide provides an objective comparison of the immunogenicity of different PEG linkers, supported by experimental data, to facilitate informed decisions in the design of next-generation therapeutics.

The conjugation of PEG to a therapeutic molecule, a process known as PEGylation, can extend its circulation half-life and shield it from the host's immune system. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can cause accelerated blood clearance (ABC) of the therapeutic, reduce its efficacy, and in some cases, trigger hypersensitivity reactions. The immunogenic potential of a PEG linker is influenced by several factors, primarily its molecular weight and structure.

Impact of PEG Linker Molecular Weight on Immunogenicity

Experimental evidence consistently demonstrates a positive correlation between the molecular weight of a PEG linker and its immunogenicity. Longer PEG chains are generally associated with a more robust anti-PEG antibody response.

A study investigating the anti-PEG immune response to PEGylated proteins found that the molecular weight of methoxy (B1213986) PEG (mPEG) was a determining factor. The research involved the modification of tetanus toxoid (TT) with linear mPEGs of 5 kDa and 20 kDa. The results showed that the PEGylated proteins elicited high levels of anti-PEG antibodies, predominantly IgM and IgG1, and that this response was dependent on the molecular weight of the mPEG used.[1] Further supporting this trend, another study found that bovine serum albumin (BSA) modified with PEG 30,000 Da and ovalbumin (OVA) modified with PEG 20,000 Da induced significantly stronger in vivo anti-PEG IgM responses compared to their counterparts modified with lower molecular weight PEGs, such as 2,000 and 5,000 Da.[2]

PEG Molecular Weight (Da)Conjugated ProteinKey Findings on Anti-PEG Antibody Response
2,000 / 5,000Bovine Serum Albumin (BSA) / Ovalbumin (OVA)Induced weaker in vivo anti-PEG IgM responses compared to higher molecular weight PEGs.[2]
5,000Tetanus Toxoid (TT)Elicited high levels of anti-PEG IgM and IgG1.[1]
20,000Tetanus Toxoid (TT)Induced a stronger anti-PEG immune response compared to 5 kDa mPEG.[1]
20,000 / 30,000Ovalbumin (OVA) / Bovine Serum Albumin (BSA)Induced significantly stronger in vivo anti-PEG IgM responses.[2]

Influence of PEG Linker Structure: Linear vs. Branched

The architecture of the PEG linker, whether linear or branched, can also influence the immune response. Branched PEGs, with their multiple PEG arms extending from a central core, are thought to offer superior shielding of the conjugated molecule from the immune system.[3] This enhanced "stealth" effect is attributed to their three-dimensional structure.[4]

However, the impact of branching on the immunogenicity of the PEG linker itself is not as clear-cut. One study that compared linear 20 kDa mPEG with branched 20 kDa mPEG conjugated to tetanus toxoid found that the branching had an insignificant effect on the anti-PEG immune response.[5]

The following table provides a qualitative comparison of linear and branched PEG linkers based on available literature.

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single polymeric chainMultiple PEG arms radiating from a central core
"Stealth" Effect EffectiveSuperior, leading to enhanced shielding from immune recognition and enzymatic degradation
Hydrodynamic Volume SmallerLarger, resulting in reduced renal clearance and longer circulation times
Immunogenicity Generally lower than branched of same MWPotentially higher immunogenicity of the linker itself, though data is conflicting.[5]

Cytokine Response to Different PEG Linkers

The interaction of PEGylated molecules with immune cells can trigger the release of cytokines, which are signaling molecules that mediate the inflammatory response. A study investigating the effect of PEGylated graphene oxide nanoparticles on T helper cells found that the structure of the PEG linker influenced the cytokine profile. GO nanoparticles modified with linear PEG significantly increased the production of IFN-γ, while those modified with branched PEG suppressed the synthesis of IL-17.[6]

Experimental Protocols

A thorough assessment of the immunogenicity of PEGylated therapeutics involves a combination of in vitro and in vivo methods.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general procedure for assessing the immunogenicity of a PEGylated protein in a mouse model.

Materials:

  • Appropriate mouse strain (e.g., BALB/c)

  • PEGylated therapeutic protein (Test Article)

  • Non-PEGylated therapeutic protein (Control Article)

  • Adjuvant (e.g., Alum, optional)

  • Phosphate Buffered Saline (PBS)

  • Blood collection supplies

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, Control Article, Test Article). A typical group size is 8-10 mice.

  • Immunization:

    • Prepare the immunization formulation by mixing the Test or Control Article with or without an adjuvant in PBS.

    • Administer the formulation to the mice via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at Day 0.

    • Administer booster immunizations at specified intervals (e.g., Day 14 and Day 28).

  • Blood Collection:

    • Collect blood samples via a suitable method (e.g., retro-orbital or tail vein) at pre-defined time points (e.g., Day 0 (pre-dose), Day 14, Day 28, and Day 42).

    • Process the blood to obtain serum and store at -80°C until analysis.

  • Antibody Titer Determination:

    • Analyze the serum samples for the presence and titer of anti-PEG and anti-protein antibodies using a validated ELISA method (see below).

G cluster_pre Pre-Study cluster_study Study Phase cluster_post Post-Study Analysis acclimatize Animal Acclimatization group Group Allocation acclimatize->group immunize Immunization (Day 0, 14, 28) group->immunize blood_collect Blood Collection (Day 0, 14, 28, 42) immunize->blood_collect serum_prep Serum Preparation blood_collect->serum_prep elisa ELISA for Anti-PEG/Protein Antibodies serum_prep->elisa data_analysis Data Analysis elisa->data_analysis

Experimental workflow for an in vivo immunogenicity study.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is a widely used method for the detection and quantification of anti-PEG antibodies (IgG and IgM) in serum or plasma. A direct ELISA format is commonly employed.

Materials:

  • High-binding 96-well microplate

  • PEGylated protein (e.g., PEG-BSA) for coating

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized animals

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a PEG-conjugated protein (e.g., 10 µg/mL of PEG-BSA in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add stop solution to each well to stop the color development.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above a pre-determined cut-off value.

G A Coat plate with PEG-protein B Wash A->B C Block non-specific sites B->C D Wash C->D E Add serum samples D->E F Wash E->F G Add enzyme-conjugated secondary antibody F->G H Wash G->H I Add TMB substrate H->I J Add stop solution I->J K Read absorbance at 450 nm J->K

Workflow for a direct ELISA to detect anti-PEG antibodies.

Signaling Pathways in Immune Response to PEGylated Molecules

The immune response to PEGylated molecules can be initiated through T-cell dependent or T-cell independent pathways. In the T-cell dependent pathway, antigen-presenting cells (APCs) process the PEGylated molecule and present PEG-derived epitopes to T-helper cells, which in turn activate B-cells to produce anti-PEG antibodies. In the T-cell independent pathway, the highly repetitive structure of PEG can directly cross-link B-cell receptors, leading to B-cell activation and the production of primarily IgM antibodies.

G cluster_t_dependent T-Cell Dependent Pathway cluster_t_independent T-Cell Independent Pathway peg_mol_t PEGylated Molecule apc Antigen Presenting Cell (APC) peg_mol_t->apc Uptake & Processing t_helper T-Helper Cell apc->t_helper Antigen Presentation b_cell_t B-Cell t_helper->b_cell_t Activation plasma_cell_t Plasma Cell b_cell_t->plasma_cell_t Differentiation antibodies_t Anti-PEG IgG plasma_cell_t->antibodies_t Production peg_mol_ti PEGylated Molecule (Repetitive Epitopes) b_cell_ti B-Cell peg_mol_ti->b_cell_ti BCR Cross-linking plasma_cell_ti Plasma Cell b_cell_ti->plasma_cell_ti Activation & Differentiation antibodies_ti Anti-PEG IgM plasma_cell_ti->antibodies_ti Production

Immune response pathways to PEGylated molecules.

References

Confirming the Molecular Weight of Ms-PEG2-MS Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of bioconjugates is a critical step in verifying successful synthesis and ensuring the quality of therapeutic candidates. This guide provides a comparative overview of key analytical techniques for confirming the molecular weight of proteins conjugated with Ms-PEG2-MS, a discrete polyethylene (B3416737) glycol (PEG)-based PROTAC linker with a molecular weight of 262.30 g/mol .

The covalent attachment of PEG linkers, a process known as PEGylation, can enhance the therapeutic properties of proteins. However, the heterogeneity of PEGylation presents analytical challenges. This guide offers a comparison of common analytical methods, supported by experimental protocols and data presentation, to assist in selecting the most suitable technique for your research needs.

Comparison of Analytical Techniques

The selection of an analytical technique for confirming the molecular weight of this compound conjugates depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, or the presence of isomers.

Technique Principle Advantages Disadvantages Quantitative Capability
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High accuracy and resolution, provides definitive molecular weight, can identify specific sites of PEGylation.[1]Higher cost and complexity, potential for ion suppression.Highly quantitative, can determine the distribution of different PEGylated species.[1]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules based on their hydrodynamic volume, and MALS detects the scattered light to determine absolute molar mass.[2][3]Provides absolute molecular weight without relying on column calibration standards, can assess aggregation.[2][3]Requires specialized detectors, sensitive to mobile phase composition.[4]Quantitative for determining molar mass and oligomeric state.[5]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their apparent molecular weight after denaturation with SDS. PEGylation increases the hydrodynamic radius, causing a shift in band migration.Simple, widely available, cost-effective, and suitable for screening multiple samples.Provides apparent molecular weight which can be inaccurate due to PEG-SDS interactions leading to band broadening.[6][7]Semi-quantitative at best, based on band intensity.[8]

Experimental Protocols

Mass Spectrometry: MALDI-TOF for Intact Protein Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of intact proteins and their conjugates.[9]

1. Sample Preparation:

  • Prepare a stock solution of the this compound conjugated protein at a concentration of 1-10 µM in a buffer with low salt concentration.

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Mix the protein solution and the matrix solution at a ratio of 1:1 to 1:10 (v/v).

2. Spotting:

  • Spot 0.5-1 µL of the protein-matrix mixture onto a MALDI target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

3. MALDI-TOF MS Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

  • The resulting spectrum will show peaks corresponding to the different species present in the sample, allowing for the determination of the molecular weight of the unmodified protein and the this compound conjugate. The mass difference should correspond to the mass of the attached linker(s).

Visualizations

Workflow for Molecular Weight Confirmation

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Protein Protein of Interest Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification of Conjugate Conjugation->Purification MS Mass Spectrometry (MALDI-TOF / ESI-MS) Purification->MS Definitive MW SEC_MALS SEC-MALS Purification->SEC_MALS Absolute MW & Aggregation SDS_PAGE SDS-PAGE Purification->SDS_PAGE Apparent MW & Purity Screen MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation SEC_MALS->MW_Confirmation Aggregation Aggregation Analysis SEC_MALS->Aggregation Purity Purity Assessment SDS_PAGE->Purity

Caption: Experimental workflow for confirming the molecular weight of this compound conjugates.

Decision Pathway for Technique Selection

cluster_screening Initial Screening cluster_detailed Detailed Characterization cluster_aggregation Aggregation & Absolute MW Start Start: Need to Confirm This compound Conjugation Screening Quick Purity Check Needed? Start->Screening SDSPAGE Use SDS-PAGE Screening->SDSPAGE Yes Definitive_MW Definitive Molecular Weight Required? Screening->Definitive_MW No SDSPAGE->Definitive_MW MassSpec Use Mass Spectrometry (MALDI-TOF or ESI-MS) Definitive_MW->MassSpec Yes Aggregation_Check Need to Assess Aggregation & Absolute MW? Definitive_MW->Aggregation_Check No MassSpec->Aggregation_Check SECMALS Use SEC-MALS Aggregation_Check->SECMALS Yes End Analysis Complete Aggregation_Check->End No SECMALS->End

Caption: Decision pathway for selecting an appropriate analytical technique.

References

A Researcher's Guide to Validating Crosslinking Efficiency: A Comparative Analysis Using SDS-PAGE and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studying protein-protein interactions, the ability to reliably validate the efficiency of crosslinking is paramount. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting remains a cornerstone technique for this purpose. This guide provides an objective comparison of common crosslinking agents and detailed experimental protocols to assess their efficiency, supported by data interpretation guidelines.

Performance Comparison of Common Crosslinking Agents

The choice of crosslinking agent is critical and depends on the specific application, including the nature of the target proteins and the desired outcome of the experiment. The efficiency of different crosslinkers can be qualitatively and quantitatively assessed by observing the formation of higher molecular weight bands on an SDS-PAGE gel, indicating successful crosslinking of interacting proteins. Densitometric analysis of these bands on a Western blot can provide a quantitative measure of crosslinking efficiency.

FeatureDisuccinimidyl suberate (B1241622) (DSS)Bis(sulfosuccinimidyl) suberate (BS3)GlutaraldehydeFormaldehyde
Reactivity Amine-reactive (targets primary amines, e.g., lysine)[1][2][3]Amine-reactive (targets primary amines, e.g., lysine)[1][2][3]Amine-reactive (targets primary amines)[4][5]Reacts with a broader range of functional groups, including amines, amides, and hydroxyls[6][7]
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)[1][2][3]Water-soluble[1][2][3]Water-soluble[4]Water-soluble[7]
Membrane Permeability Permeable (can crosslink intracellular proteins)[2][3]Impermeable (ideal for cell surface crosslinking)[1][2]Permeable[5]Highly permeable[7]
Spacer Arm Length 11.4 Å[8]11.4 Å[8]7.5 Å (variable due to polymerization)[8]Zero-length crosslinker[8]
Cleavability Non-cleavableNon-cleavableNon-cleavableReversible by heat[7]
Typical Efficiency Moderate to high, dependent on protein concentration and proximity of lysines.Moderate to high, similar to DSS for accessible proteins.[1]High, but can lead to extensive, less specific crosslinking and aggregation.[5]Can be highly efficient but may capture non-specific interactions due to its broad reactivity.[6][7]
SDS-PAGE/Western Blot Appearance Formation of discrete higher molecular weight bands corresponding to dimers, trimers, etc.Similar to DSS, with distinct bands for crosslinked complexes.Often results in a smear of higher molecular weight products in addition to discrete bands, indicating heterogeneity.[5]Can result in very high molecular weight complexes that may not enter the gel, as well as discrete bands.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of crosslinking efficiency. Below are generalized protocols for in-vitro protein crosslinking followed by SDS-PAGE and Western blot analysis.

Protocol 1: In-vitro Protein Crosslinking
  • Protein Preparation: Prepare the purified protein(s) of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 µM. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the crosslinking reaction.[4]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinking agent. For water-insoluble crosslinkers like DSS, dissolve in an organic solvent such as DMSO. For water-soluble crosslinkers like BS3, dissolve in the reaction buffer.[2][3]

  • Crosslinking Reaction: Add the crosslinker to the protein solution at a specific molar excess (e.g., 25-fold, 50-fold, 100-fold). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the quenched reaction mixture. Heat the samples at 95°C for 5 minutes to denature the proteins.

Protocol 2: SDS-PAGE Analysis
  • Gel Preparation: Prepare a polyacrylamide gel with a suitable percentage to resolve the expected monomeric and crosslinked protein species.

  • Sample Loading: Load the prepared protein samples into the wells of the gel. Include a lane with the non-crosslinked protein as a control and a molecular weight marker.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Successful crosslinking will be indicated by the appearance of bands at higher molecular weights compared to the non-crosslinked control.

Protocol 3: Western Blot Analysis
  • Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the intensity of the monomeric and crosslinked bands using image analysis software (e.g., ImageJ).[9] The crosslinking efficiency can be calculated as the ratio of the density of the crosslinked bands to the total density of all bands (monomeric and crosslinked).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

G cluster_0 Crosslinking Reaction cluster_1 SDS-PAGE cluster_2 Western Blot Protein Sample Protein Sample Add Crosslinker Add Crosslinker Protein Sample->Add Crosslinker Incubation Incubation Add Crosslinker->Incubation Quenching Quenching Incubation->Quenching Sample Preparation Sample Preparation Quenching->Sample Preparation Prepare for Gel Electrophoresis Electrophoresis Sample Preparation->Electrophoresis Gel Staining Gel Staining Electrophoresis->Gel Staining Protein Transfer Protein Transfer Gel Staining->Protein Transfer Transfer to Membrane Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis Densitometry

Caption: Experimental workflow for crosslinking validation.

G cluster_analysis Data Analysis Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample End End Perform Crosslinking Reaction Perform Crosslinking Reaction Prepare Protein Sample->Perform Crosslinking Reaction Quench Reaction Quench Reaction Perform Crosslinking Reaction->Quench Reaction Run SDS-PAGE Run SDS-PAGE Quench Reaction->Run SDS-PAGE Transfer to Membrane Transfer to Membrane Run SDS-PAGE->Transfer to Membrane Perform Western Blot Perform Western Blot Transfer to Membrane->Perform Western Blot Analyze Results Analyze Results Perform Western Blot->Analyze Results Qualitative Assessment\n(Band Shift) Qualitative Assessment (Band Shift) Analyze Results->Qualitative Assessment\n(Band Shift) Quantitative Assessment\n(Densitometry) Quantitative Assessment (Densitometry) Analyze Results->Quantitative Assessment\n(Densitometry) Qualitative Assessment\n(Band Shift)->End Calculate Crosslinking Efficiency Calculate Crosslinking Efficiency Quantitative Assessment\n(Densitometry)->Calculate Crosslinking Efficiency Calculate Crosslinking Efficiency->End

References

The Influence of PEG Linkers on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. The choice of the PEG linker—its length, architecture, and cleavability—is a critical determinant of a drug's in vivo performance. This guide provides an objective comparison of the pharmacokinetic profiles of drugs featuring different PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

Data Presentation: Comparative Pharmacokinetic Profiles

The following tables summarize quantitative data from preclinical studies, highlighting the impact of different PEG linker characteristics on key pharmacokinetic parameters.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
Linker Length CategoryRepresentative ExamplesKey Pharmacokinetic EffectsSupporting Data
Short PEG2 - PEG8Faster clearance, shorter half-life.[1]An ADC without a PEG linker had a half-life of 19.6 minutes.[1]
Intermediate PEG8 - PEG12Slower clearance and longer half-life, often representing a balanced approach.[1]N/A
Long > PEG12Significantly prolonged plasma half-life due to an increased hydrodynamic radius, which reduces renal clearance.[1][2]ADCs with 5kDa and 10kDa PEG linkers showed 2.5-fold and 11.2-fold longer half-lives, respectively, compared to a non-PEGylated version.[1]
Table 2: Comparison of Pharmacokinetic Parameters for ADCs with Linear vs. Branched PEG Linkers in Mice

Data adapted from Tedeschini et al. (2021) comparing Trastuzumab-DM1 ADCs with different PEG linker configurations.

ADC ConstructDARt½ (days)Clearance (mL/h/kg)AUC (µg/mL*d)
T-(Linear-PEG24)-DM186.51.17356
T-(Pendant-PEG12x2)-DM1 (Branched)89.20.401051

DAR: Drug-to-Antibody Ratio; t½: Half-life; AUC: Area Under the Curve.[3]

The data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance and prolonging half-life compared to a linear PEG of similar molecular weight.[3][4]

Table 3: Preclinical Comparison of a Cleavable vs. Non-Cleavable PEGylated ADC

This table presents data from a study comparing a urokinase-type plasminogen activator (uPA)-cleavable PEGylated HER2-MMAE with a non-cleavable counterpart.

Linker TypeEfficacyGeneral In Vivo Performance
Cleavable Superior tumor eradication at a well-tolerated dose.Designed for controlled, targeted drug release in the tumor microenvironment.[5]
Non-cleavable Lower efficacy compared to the cleavable version in this study.Provides enhanced stability in circulation, with drug release relying on lysosomal degradation of the carrier.[5]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug-linker conjugates.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated biologic in a rodent model.[6]

  • Animal Model:

    • Select an appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).

    • Animals should be healthy and within a specific age and weight range.

    • House animals in a controlled environment with a standard diet and water ad libitum.

  • Dosing:

    • Prepare the PEGylated and non-PEGylated control drug solutions in a suitable vehicle at the desired concentration.

    • Administer a single intravenous (IV) dose of the drug at a predetermined concentration (e.g., 5-10 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs) via an appropriate method (e.g., tail vein, retro-orbital sinus).

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.[7]

  • Bioanalysis:

    • Quantify the concentration of the biologic in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Pharmacokinetic Analysis:

    • Use appropriate software to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of PEGylated Proteins

This is a general protocol for a sandwich ELISA to quantify a PEGylated protein in plasma samples.[6][8]

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific to the biologic overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using known concentrations of the PEGylated protein.

    • Add standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody that recognizes a different epitope on the biologic and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Development:

    • Wash the plate.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the PEGylated protein in the unknown samples.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Impact of PEG Linker on Drug Pharmacokinetics cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Pharmacokinetic Outcome Drug with Short/Linear PEG Linker Drug with Short/Linear PEG Linker Rapid Clearance Rapid Clearance Drug with Short/Linear PEG Linker->Rapid Clearance Drug with Long/Branched PEG Linker Drug with Long/Branched PEG Linker Reduced Renal Filtration Reduced Renal Filtration Drug with Long/Branched PEG Linker->Reduced Renal Filtration Shielding from Proteolysis Shielding from Proteolysis Drug with Long/Branched PEG Linker->Shielding from Proteolysis Short Half-life (t½) Short Half-life (t½) Rapid Clearance->Short Half-life (t½) Low Exposure (AUC) Low Exposure (AUC) Rapid Clearance->Low Exposure (AUC) Prolonged Circulation Prolonged Circulation Long Half-life (t½) Long Half-life (t½) Prolonged Circulation->Long Half-life (t½) High Exposure (AUC) High Exposure (AUC) Prolonged Circulation->High Exposure (AUC) Reduced Renal Filtration->Prolonged Circulation Shielding from Proteolysis->Prolonged Circulation

Caption: Impact of PEG linker on drug pharmacokinetics.

Figure 2. Experimental Workflow for PK Study cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Data Analysis Animal Model Selection Animal Model Selection Drug Administration (IV) Drug Administration (IV) Animal Model Selection->Drug Administration (IV) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation ELISA for Quantification ELISA for Quantification Plasma Isolation->ELISA for Quantification Concentration-Time Data Concentration-Time Data ELISA for Quantification->Concentration-Time Data Non-compartmental Analysis Non-compartmental Analysis Concentration-Time Data->Non-compartmental Analysis Pharmacokinetic Parameters (t½, CL, AUC) Pharmacokinetic Parameters (t½, CL, AUC) Non-compartmental Analysis->Pharmacokinetic Parameters (t½, CL, AUC)

Caption: Workflow for a preclinical pharmacokinetic study.

References

A Comparative Guide to Protein Structural Analysis Using Ms-PEG2-MS and Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of proteins, the selection of an appropriate crosslinking reagent is a pivotal decision that profoundly influences experimental outcomes. This guide offers an objective comparison of Ms-PEG2-MS, a PEGylated crosslinking agent, with its non-PEGylated counterparts, Disuccinimidyl Suberate (DSS) and Bis(sulfosuccinimidyl) Suberate (BS3). By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed choice of crosslinker for specific research applications.

The advent of crosslinking-mass spectrometry (XL-MS) has revolutionized the study of protein architecture and interactions, providing valuable distance constraints to elucidate the three-dimensional structure of proteins and protein complexes. The choice of crosslinker, with its specific spacer arm length, reactivity, and solubility, is critical for successful XL-MS experiments. This guide focuses on the comparison of this compound, a representative of the increasingly popular PEGylated crosslinkers, against the widely used conventional reagents, DSS and BS3.

Performance Comparison: PEGylated vs. Non-PEGylated Crosslinkers

The primary distinction between this compound and traditional crosslinkers like DSS and BS3 lies in the composition of their spacer arms. This compound features a polyethylene (B3416737) glycol (PEG) spacer, which imparts distinct advantages, particularly in terms of solubility and flexibility.

The hydrophilic nature of the PEG spacer in this compound enhances the solubility of both the crosslinker itself and the resulting crosslinked protein complexes.[1] This characteristic is especially beneficial when working with membrane proteins or large multi-protein assemblies that are prone to aggregation.[1] In contrast, DSS is water-insoluble and requires dissolution in an organic solvent like DMSO or DMF before use, while BS3 is a water-soluble analog of DSS.[2][3]

The flexibility of the PEG spacer arm may also allow for more effective sampling of protein conformations in solution, potentially leading to the capture of a greater number of crosslinking sites, particularly in dynamic inter-domain regions of proteins.[1]

Quantitative Data from Comparative Studies
FeatureThis compound (Representing PEGylated Crosslinkers)DSS (Disuccinimidyl Suberate)BS3 (Bis(sulfosuccinimidyl) Suberate)
Spacer Arm Composition Polyethylene Glycol (PEG)Aliphatic ChainSulfonated Aliphatic Chain
Solubility High aqueous solubilityWater-insoluble (requires organic solvent)Water-soluble
Flexibility HighModerateModerate
Key Advantages Enhances solubility of crosslinked complexes, reduces aggregation, potentially captures more dynamic interactions.[1]Membrane permeable, suitable for intracellular crosslinking.[3]Water-soluble, ideal for cell surface crosslinking.[4]
Considerations May have a broader range of crosslinking distances due to flexibility.Requires organic solvent which might perturb protein structure.[2]Membrane impermeant.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking reagents. Below are representative protocols for the crosslinkers discussed.

Protocol for Protein Crosslinking with a PEGylated Reagent (based on Bis-aminooxy-PEG2)

This protocol is adapted for a generic PEGylated crosslinker like this compound, assuming it has amine-reactive groups.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS, pH 7.0-7.5, avoiding primary amines like Tris).[5]

  • This compound stock solution (e.g., 100 mM in DMSO or water).[5]

  • Quenching solution (e.g., 1 M Tris-HCl or glycine).[5]

  • SDS-PAGE analysis reagents.[5]

Procedure:

  • Protein Preparation: Prepare the protein sample in the chosen reaction buffer. Ensure the buffer is free of primary amines.[5]

  • Crosslinking Reaction:

    • Add the freshly prepared this compound stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[2]

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Optimal time and temperature should be determined empirically for the specific system.[5]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[3][5]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands.[5]

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked sample with 8 M urea (B33335).[5]

    • Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.[5]

    • Alkylate free cysteines with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.[5]

    • Dilute the sample to reduce the urea concentration to less than 1 M.[5]

    • Digest the proteins with trypsin (1:50 w/w ratio) overnight at 37°C.[5]

    • Acidify the digest with formic acid to stop the reaction.[5]

    • Desalt the peptide mixture using a C18 spin column.[5]

Protocol for Protein Crosslinking with DSS

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9).[6]

  • DSS stock solution (e.g., 25 mM in dry DMSO or DMF).[6]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).[6]

Procedure:

  • Protein Preparation: Prepare the protein in the conjugation buffer.[6]

  • DSS Preparation: Prepare the DSS solution in DMSO or DMF immediately before use.[6]

  • Crosslinking Reaction:

    • Add the DSS solution to the protein sample. A 10-fold molar excess is recommended for protein concentrations >5 mg/ml, and a 20- to 50-fold molar excess for concentrations <5 mg/ml. The final crosslinker concentration is typically 0.25-5 mM.[6]

    • Incubate at room temperature for 30 minutes or on ice for 2 hours.[6]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[6]

  • Purification: Remove unreacted DSS by dialysis or gel filtration.[7]

Protocol for Protein Crosslinking with BS3

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.0-8.0).[8]

  • BS3 solution (prepared fresh in water or buffer).[8]

  • Quenching buffer (e.g., 1 M Tris or glycine).[8]

Procedure:

  • Protein Preparation: Dissolve the proteins to be crosslinked in a suitable buffer.[8]

  • BS3 Preparation: Immediately before use, dissolve BS3 in buffer to the desired concentration.[8]

  • Crosslinking Reaction:

    • Add the BS3 solution to the protein solution to achieve a 10 to 20-fold molar excess of crosslinker to protein.[8]

    • Incubate for 45 minutes at room temperature or 2-3 hours at 4°C.[8]

  • Quenching: Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 10-25 mM and incubate for 20 minutes at room temperature.[8]

  • Purification: Remove unreacted and quenched crosslinker via gel filtration or dialysis.[8]

Visualizing the Crosslinking Workflow and its Application

To better understand the experimental process and its application in biological systems, the following diagrams illustrate the general crosslinking mass spectrometry workflow and a signaling pathway that can be investigated using this technique.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Crosslinked_Protein Crosslinked Protein Complex Protein->Crosslinked_Protein Crosslinking Reaction Crosslinker Crosslinking Reagent (this compound, DSS, or BS3) Crosslinker->Crosslinked_Protein Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinked_Protein->Digestion Peptides Mixture of Peptides (Crosslinked and Linear) Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Database Searching & Crosslink Identification LC_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

A typical experimental workflow for cross-linking mass spectrometry.

Crosslinking can be a powerful tool to study dynamic protein-protein interactions within signaling pathways. For example, the ubiquitin-proteasome pathway involves a cascade of transient interactions that are ideal for investigation using XL-MS.

Ubiquitin_Pathway E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub ligase) E2->E3 Interaction Substrate Target Protein E3->Substrate Binding Ub_Substrate Polyubiquitinated Substrate E3->Ub_Substrate Polyubiquitination Ub Ubiquitin Ub->E1 Substrate->Ub_Substrate Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

The ubiquitin conjugation and protein degradation pathway.

By applying a crosslinker like this compound to a cellular lysate, researchers can capture the transient interactions between E1, E2, E3 enzymes, and their substrates, providing structural insights into the machinery of protein degradation.

Conclusion

The choice between this compound and more traditional crosslinkers like DSS and BS3 is highly dependent on the specific research objectives and the nature of the protein system under investigation. For applications involving large, dynamic, or aggregation-prone protein complexes, the enhanced solubility and flexibility of PEGylated crosslinkers such as this compound offer significant advantages.[1] Conversely, for well-behaved, soluble proteins, the established and cost-effective nature of DSS and BS3 may be sufficient. By carefully considering the properties of each reagent and optimizing the experimental workflow, researchers can effectively harness the power of XL-MS to gain invaluable insights into protein structure and function.

References

The Impact of PEG2 Linkers on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. The choice of the linker, particularly its length, is a critical determinant of the conjugate's stability, bioactivity, and pharmacokinetic profile. This guide provides an objective comparison of the short-chain PEG2 linker with other alternatives, supported by experimental data, to facilitate informed decisions in the design of protein conjugates, including antibody-drug conjugates (ADCs) and other protein-based therapeutics.

The Role of the PEG2 Linker

A PEG2 linker consists of two repeating ethylene (B1197577) glycol units. Its inclusion in a protein conjugate offers a balance of hydrophilicity and a compact spacer. This short linker is often considered when minimal alteration to the protein's size and conformation is desired, while still aiming to improve solubility and reduce aggregation. However, the impact of a PEG2 linker on protein function is a trade-off between these benefits and potential drawbacks such as rapid clearance compared to longer PEG chains.

Data Presentation: A Quantitative Comparison

The following tables summarize the impact of the PEG2 linker on various aspects of protein function compared to no linker, longer PEG linkers, and non-PEG alternatives.

Table 1: Impact of PEG Linker Length on Protein Stability and Aggregation

Linker TypeRepresentative Protein/MoleculeChange in Aggregation (%)Method of AnalysisKey Findings & References
No Linker (Hydrophobic) Antibody-Drug Conjugate (ADC)HighSize Exclusion Chromatography (SEC)Prone to aggregation, especially with hydrophobic payloads.
PEG2 Linker ADCModerate ReductionSECProvides a moderate improvement in reducing aggregation compared to non-PEGylated conjugates.[1]
PEG4 Linker ADCSignificant ReductionSECOffers a noticeable improvement in preventing aggregation.
PEG8 Linker ADCSignificant ReductionSECLonger PEG chains are more effective at preventing aggregation by providing a larger hydrophilic shield.[1]
Branched PEG Linkers ADCHigh ReductionSECThe branched structure provides superior shielding against aggregation.[2]

Table 2: Impact of PEG Linker Length on In Vitro Bioactivity and Cytotoxicity

Linker TypeRepresentative Protein/MoleculeIC50 (nM) / Relative Activity (%)Assay TypeKey Findings & References
No Linker (Hydrophobic) Affibody-Drug Conjugate~1Cell Viability AssayHigh in vitro potency but may have higher off-target toxicity.[3]
PEG2 Linker Antibody-Drug Conjugate0.1 - 1.0Cell Viability AssayGenerally maintains high in vitro potency.[4]
PEG4 Linker Antibody-Drug Conjugate1 - 10Cell Viability AssayMay show a slight decrease in potency compared to shorter or no PEG linkers.[5]
PEG8 Linker Antibody-Drug Conjugate0.2 - 1.5Cell Viability AssayA slight decrease in in vitro activity is often observed with increasing PEG length due to potential steric hindrance.[4]
Long-Chain PEG (4-10 kDa) Affibody-Drug Conjugate4.5 to 22-fold reductionCell Viability AssaySignificant reduction in in vitro cytotoxicity with increasing PEG length.[3]

Table 3: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy

Linker TypeRepresentative Protein/MoleculeHalf-Life (t½)ClearanceIn Vivo EfficacyKey Findings & References
No Linker Affibody-Drug ConjugateShortRapidLimited efficacy due to rapid clearance.[3]
PEG2 / PEG4 Linker Trastuzumab-MMAE ADCShortFasterReduced efficacy due to rapid clearance.[6]
PEG8 / PEG12 Linker Trastuzumab-MMAE ADCLongerSlowerImproved efficacy due to prolonged circulation.[6]
Long-Chain PEG (4-10 kDa) Affibody-Drug Conjugate2.5 to 11.2-fold increaseReducedImproved tumor therapeutic ability despite lower in vitro cytotoxicity.[3]
Non-PEG (Alkyl) Linker PROTACVariableVariableCan offer good cell permeability but may have lower solubility.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the impact of linkers on protein function.

Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomeric, dimeric, and higher-order aggregates of a protein conjugate.

Materials:

  • Protein conjugate solution (e.g., with PEG2, PEG8, or no linker)

  • SEC column suitable for the molecular weight range of the protein

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Prepare the protein conjugate samples to a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the protein sample onto the column.

  • Elution: Elute the proteins isocratically with the mobile phase. Monitor the absorbance at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to the monomer and aggregates. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100[8]

Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibody-drug conjugate (ADC) with different linkers.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different linkers (e.g., PEG2, PEG8)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.[9]

Protocol 3: Pharmacokinetic Analysis in Rodents

Objective: To determine the plasma half-life and clearance rate of a protein conjugate.

Materials:

  • Protein conjugates with different linkers

  • Rodent model (e.g., mice or rats)

  • ELISA or LC-MS/MS for quantification of the conjugate in plasma

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the protein conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Determine the concentration of the protein conjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[10]

Mandatory Visualization

The following diagrams illustrate key concepts related to the assessment of PEGylated proteins.

Experimental_Workflow_for_ADC_Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker (e.g., PEG2) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Cytotoxicity Cytotoxicity Assay (IC50) ADC->Cytotoxicity Binding Binding Assay (SPR, ELISA) ADC->Binding Stability Stability Assay (Aggregation, Drug Release) ADC->Stability PK Pharmacokinetics (Half-life, Clearance) ADC->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Caption: Experimental workflow for ADC development and evaluation.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (Antibody-Linker-Payload) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: Signaling pathway for ADC internalization and payload delivery.

References

A Comparative Guide to Commercially Available Bifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional polyethylene (B3416737) glycol (PEG) linker is a critical step in the design and synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different molecular entities but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final product.[1] This guide provides an objective comparison of common bifunctional PEG linkers, supported by experimental data, to facilitate informed decision-making in the development of novel therapeutics and research tools.

Homobifunctional vs. Heterobifunctional PEG Linkers: A Fundamental Choice

Bifunctional PEG linkers can be broadly categorized into two main types: homobifunctional and heterobifunctional.[1]

  • Homobifunctional PEG Linkers possess two identical reactive functional groups at their termini.[2] These are typically used for cross-linking similar molecules or in one-pot reactions where selectivity is not a primary concern. However, this approach can lead to a mixture of products, including undesirable polymers, often necessitating more rigorous purification.[2]

  • Heterobifunctional PEG Linkers feature two different reactive functional groups.[1][2] This dual reactivity allows for a controlled, sequential conjugation of two distinct molecules, resulting in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[2]

Key Parameters for Linker Selection

The choice of a bifunctional PEG linker is a critical decision in the development of bioconjugates. Several factors must be considered, including the functional groups available on the biomolecule and the payload, the desired stability of the resulting linkage, and the optimal length of the PEG chain. The length of the PEG chain itself is a critical parameter that can be tuned to optimize the properties of the bioconjugate. Longer PEG chains can improve the pharmacokinetic profile by increasing the hydrodynamic size, which leads to reduced renal clearance and a longer plasma half-life.[3] They also enhance the solubility of hydrophobic payloads, mitigating aggregation and allowing for a higher drug-to-antibody ratio (DAR).[1] However, longer linkers may sometimes lead to reduced in vitro potency.[1]

Comparative Performance of Common Heterobifunctional PEG Linkers

The following table summarizes the key performance indicators for two widely used heterobifunctional PEG linkers: NHS-PEG-Maleimide and DBCO-PEG-NHS.

FeatureNHS-PEG-MaleimideDBCO-PEG-NHS
Reactive Towards Amines (via NHS ester) and Thiols (via Maleimide)Amines (via NHS ester) and Azides (via DBCO)
Conjugation Chemistry Amine acylation and Michael additionAmine acylation and Strain-promoted azide-alkyne cycloaddition (SPAAC)
Conjugation Efficiency High, but can be influenced by steric hindrance and reaction conditions.[1]Generally very high and often quantitative due to high specificity.[1]
Reaction Specificity High for both amine and thiol reactions under controlled pH.[1]Extremely high (bioorthogonal), minimizing off-target reactions.[1]
Reaction Conditions pH-dependent; NHS ester reaction optimal at pH 7.2-8.5, maleimide (B117702) reaction at pH 6.5-7.5.[1]pH-independent (typically pH 4-10); reactions proceed under mild physiological conditions.[1]
Resulting Linkage Amide and Thioether bonds.[1]Amide and Triazole ring.[1]
Linkage Stability The amide bond is highly stable. The thioether bond is also generally stable, though susceptible to retro-Michael addition under certain conditions.[1]Both the amide bond and the triazole ring are highly stable.

Leading Commercial Suppliers

A number of reputable suppliers offer a wide variety of bifunctional PEG linkers. These include:

  • BroadPharm: Offers over 8,000 high-purity PEG linkers and is a leading supplier in the field.[4][5]

  • JenKem Technology: Provides high-quality activated multi-arm heterobifunctional PEGs for ADCs and offers custom synthesis.[6][7]

  • Conju-Probe: Supplies a range of homobifunctional and heterobifunctional PEG linkers.[8]

  • ChemScene: Offers a variety of chemical building blocks, including heterobifunctional PEGs.[9]

  • CD Bioparticles: Provides high-quality activated homobifunctional polyethylene glycol derivatives.[10]

  • Biopharma PEG: Specializes in the manufacture and supply of GMP-grade monodispersed and polydispersed PEG derivatives.[11]

  • PurePEG: Focuses on providing high-purity, monodisperse polyethylene glycol for academic and commercial use.[12]

Experimental Protocols

Successful bioconjugation requires carefully optimized protocols. Below are detailed methodologies for common experiments involving bifunctional PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS-Ester Linker

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-ester functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody.[2]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG-X linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X linker in anhydrous DMSO to create a 10 mM stock solution.[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the antibody solution. The optimal ratio must be determined empirically.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification: Remove excess, unreacted PEG linker and quenching reagents by purifying the PEGylated antibody using size-exclusion chromatography (SEC).[2]

  • Characterization: Analyze the final conjugate to determine the degree of PEGylation and confirm purity using methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[2]

Protocol 2: Cysteine-Reactive PEGylation using a Maleimide-PEG Linker

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[13]

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized PEG (e.g., MAL-PEG-X)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)[13]

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to reduce them. Remove the reducing agent before proceeding.[2]

  • PEG Linker Preparation: Prepare a 10-20 mM stock solution of the Maleimide-PEG-X linker in anhydrous DMSO.[2]

  • Conjugation Reaction: Add a 2- to 10-fold molar excess of the dissolved PEG linker to the protein solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[2]

  • Purification: Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX) to remove unreacted reagents.

  • Characterization: Characterize the purified conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm successful PEGylation and retention of biological activity.

Visualizing Bioconjugation Workflows

The following diagrams illustrate common experimental workflows and signaling pathways involving bifunctional PEG linkers.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody Step1 Step 1: Antibody-Linker Conjugation (pH 7.2-8.5) Antibody->Step1 Linker NHS-PEG-Maleimide Linker->Step1 Step2 Step 2: Drug-Linker Conjugation (pH 6.5-7.5) Step1->Step2 Purification Purification (SEC) Step2->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis ADC Antibody-Drug Conjugate Analysis->ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

protac_pathway TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex PROTAC PROTAC (Target Binder-PEG-E3 Ligase Ligand) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The role of a bifunctional linker in PROTAC-mediated protein degradation.

References

Safety Operating Guide

Navigating the Safe Disposal of Ms-PEG2-MS: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ms-PEG2-MS (methoxy-PEG2-succinimidyl methylbutanoate), a PEGylation reagent. Adherence to these protocols is vital for minimizing risks to personnel and ensuring regulatory compliance.

The primary consideration for the disposal of this compound is the deactivation of its reactive succinimidyl ester (SE) group, which is highly reactive towards primary amines.[1] Therefore, all waste containing this compound must be rendered non-reactive through a process known as quenching before final disposal.

Waste Segregation and Handling

Proper segregation of waste streams is the first step in the safe disposal of this compound.

  • Solid Waste: All materials that have come into contact with this compound, including gloves, pipette tips, tubes, and weighing papers, should be considered contaminated.[1][2] This solid waste should be collected in a designated, clearly labeled, and sealable hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing this compound, such as unused stock solutions or spent reaction mixtures, must be collected in a separate, leak-proof hazardous liquid waste container.[2][3] It is advisable to segregate halogenated and non-halogenated waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.[2]

  • Sharps: Any contaminated sharps, like needles, must be placed in a designated sharps container.[3]

All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.[3][4] These containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials.[2][4]

Experimental Protocol: Deactivation of Liquid this compound Waste

Before arranging for final disposal, the reactive succinimidyl ester group in liquid waste must be quenched. This can be achieved through two primary methods:

Method 1: Amine Quenching

This method utilizes an excess of a primary amine to react with and neutralize the succinimidyl ester.

  • In a chemical fume hood, transfer the this compound solution to a suitable container with a stir bar.

  • Prepare a quenching solution of 1 M Tris-HCl (pH 8.0) or 1 M glycine.[1]

  • Slowly add a significant molar excess of the quenching solution to the this compound solution while stirring.[1]

  • Allow the reaction to proceed for at least one hour at room temperature to ensure complete quenching.[1]

  • The resulting deactivated solution can then be collected as chemical waste.

Method 2: Hydrolysis

This method uses a basic solution to hydrolyze and deactivate the succinimidyl ester.

  • Working in a chemical fume hood, dilute the this compound solution with an equal volume of water if it is in an organic solvent.[1]

  • Slowly add a base, such as sodium hydroxide, to adjust the pH of the solution to greater than 8.5.[1] NHS esters have a half-life of approximately 10 minutes at a pH of 8.6.[1]

  • Stir the solution for at least one hour at room temperature to ensure complete hydrolysis.[1]

  • Neutralize the solution to a pH between 6 and 9.[1]

  • Collect the final neutralized solution as chemical waste.

Quantitative Data for Deactivation
ParameterAmine QuenchingHydrolysis
Quenching Agent 1 M Tris-HCl or 1 M Glycine[1]Sodium Hydroxide (or other base)
pH 8.0[1]>8.5[1]
Reaction Time At least 1 hour[1]At least 1 hour[1]
Temperature Room Temperature[1]Room Temperature[1]
Final pH Not specified, but should be near neutralBetween 6 and 9[1]
Spill Management

In the event of a spill, the material should be absorbed with an inert substance like sand or vermiculite.[3] The absorbed material should then be collected into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated and the spill site is thoroughly cleaned.[3]

Final Disposal

Crucially, do not dispose of this compound or its waste down the drain or in regular trash.[1][4] The final disposal of all quenched liquid waste and contaminated solid waste must be conducted through your institution's EHS office or a licensed chemical waste disposal contractor.[1][4] Always adhere to federal, state, and local environmental control regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Deactivation (Quenching) of Liquid Waste cluster_3 Final Disposal A Solid Waste (Gloves, Tips, etc.) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Unused Solutions, etc.) E Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, etc.) F Designated Sharps Container C->F I Store in Designated Secure Area D->I G Amine Quenching (Tris or Glycine) E->G Method 1 H Hydrolysis (pH > 8.5) E->H Method 2 F->I G->I H->I J Arrange Pickup via Institutional EHS I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ms-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of Ms-PEG2-MS, a compound frequently utilized by researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE ComponentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.Protects eyes and face from splashes or airborne particles of the compound.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical. Gloves must be inspected before use and disposed of properly after handling.
Body Protection Protective clothing, such as a lab coat.Shields skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][2]Prevents inhalation of potentially irritating vapors, mists, or dust.[1][4]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area or under a designated chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Take precautionary measures against static discharge.[1]

Storage:

  • Store the compound in a tightly closed container.

  • Keep the container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

Emergency Procedures

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth but do NOT induce vomiting.[1]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[1][4]

  • If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe setup Step 2: Prepare Workspace - Ensure proper ventilation (fume hood) - Gather all necessary equipment ppe->setup handling Step 3: Handle this compound - Weigh and dispense carefully - Avoid generating dust or aerosols setup->handling cleanup Step 4: Decontaminate Workspace - Clean all surfaces and equipment handling->cleanup disposal Step 5: Dispose of Waste - Segregate contaminated waste - Follow institutional disposal protocols cleanup->disposal remove_ppe Step 6: Doff PPE - Remove gloves first - Wash hands thoroughly disposal->remove_ppe end End: Procedure Complete remove_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ms-PEG2-MS
Reactant of Route 2
Reactant of Route 2
Ms-PEG2-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.